molecular formula C18H18N4O4 B610333 Nesolicaftor CAS No. 1953130-87-4

Nesolicaftor

Cat. No.: B610333
CAS No.: 1953130-87-4
M. Wt: 354.4 g/mol
InChI Key: XPEHHUISIBFLHX-QFWMXSHPSA-N
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Description

Nesolicaftor (PTI-428) is under investigation in clinical trial NCT03258424 (Study Assessing PTI-428 Safety, Tolerability, and Pharmacokinetics in Subjects With Cystic Fibrosis on KALYDECO® as Background Therapy).
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-[5-[(1R)-1-hydroxyethyl]-1,3,4-oxadiazol-2-yl]cyclobutyl]-3-phenyl-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-10(23)17-20-21-18(25-17)12-7-13(8-12)19-16(24)15-9-14(22-26-15)11-5-3-2-4-6-11/h2-6,9-10,12-13,23H,7-8H2,1H3,(H,19,24)/t10-,12?,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEHHUISIBFLHX-QFWMXSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(O1)C2CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NN=C(O1)C2CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1953130-87-4
Record name Nesolicaftor [USAN]
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Record name PTI-428
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URL https://www.drugbank.ca/drugs/DB15239
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Record name N-(trans-3-[5-[(1R)-1-hydroxyethyl]-1,3,4-oxadiazol-2-yl]cyclobutyl)-3-phenyl-1,2-oxazole-5-carboxamide
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Record name NESOLICAFTOR
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nesolicaftor as a CFTR Amplifier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism, experimental validation, and clinical translation of nesolicaftor (PTI-428), a first-in-class Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) amplifier.

Introduction to this compound and the Amplifier Class

Cystic Fibrosis (CF) is an autosomal recessive disorder caused by mutations in the CFTR gene, leading to a dysfunctional or absent CFTR protein, a crucial anion channel. While CFTR modulators, including correctors and potentiators, have revolutionized CF treatment, a significant unmet need remains. This compound represents a novel therapeutic class known as CFTR amplifiers. Unlike correctors that aid in protein folding or potentiators that enhance channel gating, amplifiers are designed to increase the total amount of CFTR protein synthesized by the cell.[1] This mechanism offers a complementary approach that can be used in combination with other CFTR modulators to enhance their overall efficacy.[2] this compound has been shown to be effective across various CFTR mutations, distinguishing it from mutation-specific modulators.[3]

Core Mechanism of Action: Stabilization of CFTR mRNA

The primary mechanism of action of this compound is the selective increase of CFTR protein expression through the stabilization of its messenger RNA (mRNA).[4][5] This is achieved by a direct interaction with an RNA-binding protein, Poly(rC)-binding protein 1 (PCBP1).

The signaling pathway is as follows:

  • Binding to PCBP1: this compound directly binds to PCBP1, a protein that regulates the stability and translation of specific mRNAs. The binding of this compound to PCBP1 is enhanced in the presence of RNA, suggesting a cooperative mechanism.

  • PCBP1-CFTR mRNA Interaction: The this compound-PCBP1 complex then binds to a consensus site within the open reading frame of the CFTR mRNA. This interaction is specific, as the binding affinity is increased by a portion of mRNA unique to CFTR.

  • mRNA Stabilization and Enhanced Translation: By binding to the CFTR mRNA, the this compound-PCBP1 complex protects the mRNA from degradation, thereby increasing its stability and half-life. This leads to a greater number of CFTR protein translations, resulting in an overall increase in the amount of CFTR protein available for folding, trafficking, and function at the cell membrane.

Diagram of this compound's Signaling Pathway

Nesolicaftor_Mechanism This compound This compound (PTI-428) Complex This compound-PCBP1 Complex This compound->Complex Binds to PCBP1 PCBP1 (Poly(rC)-binding protein 1) PCBP1->Complex Stabilized_mRNA Stabilized CFTR mRNA Complex->Stabilized_mRNA Binds to and stabilizes CFTR_mRNA CFTR mRNA CFTR_mRNA->Stabilized_mRNA Ribosome Ribosome Stabilized_mRNA->Ribosome Enhanced Translation CFTR_Protein Increased CFTR Protein Synthesis Ribosome->CFTR_Protein

Caption: this compound binds to PCBP1, stabilizing CFTR mRNA for increased protein synthesis.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound has been quantified in both in vitro and clinical settings.

Table 1: In Vitro Efficacy of this compound in Human Bronchial Epithelial (HBE) Cells

Experimental ConditionCell TypeOutcome MeasureResultCitation
This compound (10 µM) + ETIPrimary F508del CFBECFTR Function (Isc)Significant increase vs. ETI alone
This compound (10 µM) + ETIPrimary F508del CFBECFTR mRNA Expression~3-fold increase vs. ETI alone
This compound + ETI + TGF-β1Primary F508del CFBECFTR Function (Isc)Reversal of TGF-β1 induced reduction
This compound + ETI + TGF-β1Primary F508del CFBEIL-6 SecretionRescue of TGF-β1 induced increase
This compound TreatmentCFBE F508del cellsCFTR mRNA Half-life~2.6-fold increase vs. control

ETI: Elexacaftor/Tezacaftor/Ivacaftor; CFBE: CF Bronchial Epithelial; Isc: Short-circuit current; TGF-β1: Transforming growth factor-beta 1.

Table 2: Summary of Key Quantitative Clinical Trial Results for this compound

Trial IdentifierPatient PopulationTreatment ArmnPrimary OutcomeResultCitation
NCT02718495 (Part 2)F508del homozygous on Orkambi®50 mg this compound + Orkambi®24Change in ppFEV1+5.2 percentage points (days 14-28)
NCT03251092F508del homozygousTriple combo w/ this compound28Change in ppFEV1 at day 28+8 percentage points vs. placebo
NCT03251092F508del homozygousTriple combo w/ this compound28Change in Sweat Chloride at day 28-29 mmol/L vs. placebo
NCT03500263F508del homozygousTriple combo w/ high-dose posenacaftor31Change in ppFEV1 at day 14+5% increase from baseline
NCT03500263F508del homozygousTriple combo w/ high-dose posenacaftor31Change in Sweat Chloride at day 14-24 mmol/L vs. placebo

ppFEV1: percent predicted Forced Expiratory Volume in 1 second.

Detailed Experimental Protocols

This electrophysiological technique measures ion transport across epithelial cell monolayers.

  • Cell Culture: Primary human CF bronchial epithelial (CFBE) cells homozygous for the F508del mutation are cultured on permeable supports at an air-liquid interface (ALI) for 4-6 weeks to achieve differentiation.

  • Treatment: Differentiated cells are treated with this compound (e.g., 10 µM) and/or other CFTR modulators (e.g., Elexacaftor/Tezacaftor/Ivacaftor) for 24 hours.

  • Measurement: The cell culture inserts are mounted in an Ussing chamber. The basolateral-to-apical chloride gradient is established, and the transepithelial voltage is clamped to 0 mV. The short-circuit current (Isc) is measured.

  • Pharmacological Probing:

    • Amiloride (100 µM) is added to the apical side to inhibit the epithelial sodium channel (ENaC).

    • Forskolin (10 µM) is added to the basolateral side to activate CFTR through cAMP stimulation.

    • A CFTR potentiator (e.g., Ivacaftor, 1 µM) is added to the apical side to maximize channel gating.

    • CFTRinh-172 (10 µM) is added apically to inhibit CFTR-mediated current. The change in Isc after the addition of CFTRinh-172 is quantified as the measure of CFTR function.

Experimental Workflow for Ussing Chamber Assay

Ussing_Chamber_Workflow cluster_prep Cell Preparation cluster_assay Ussing Chamber Measurement A Culture primary CFBE cells at Air-Liquid Interface B Differentiate for 4-6 weeks A->B C Treat with this compound and/or other modulators (24h) B->C D Mount insert in Ussing Chamber C->D E Measure baseline Isc D->E F Add Amiloride (ENaC block) E->F G Add Forskolin (CFTR activation) F->G H Add Potentiator (gating) G->H I Add CFTRinh-172 (CFTR inhibition) H->I J Quantify CFTR-dependent Isc I->J

Caption: Workflow for assessing this compound's effect on CFTR function via Ussing chamber.

This assay determines the half-life of CFTR mRNA in the presence and absence of this compound.

  • Method: An "approach-to-steady-state" labeling method is employed.

  • Protocol:

    • CFBE F508del cells are cultured to confluency.

    • Cells are treated with either a vehicle control (DMSO) or this compound.

    • A labeled nucleotide analog, such as 5-ethynyluridine (EU), is added to the culture medium. This allows for the specific capture of newly transcribed RNA.

    • Cells are harvested at various time points after EU addition.

    • Total RNA is isolated, and the EU-labeled RNA is biotinylated via a click chemistry reaction.

    • Biotinylated (newly synthesized) RNA is captured using streptavidin-coated magnetic beads.

    • The amount of newly synthesized CFTR mRNA is quantified at each time point using quantitative real-time PCR (qRT-PCR).

    • The decay rate and mRNA half-life are calculated by fitting the data to a kinetic model of RNA synthesis and decay.

This assay confirms the direct physical interaction between this compound and PCBP1.

  • Method: A pull-down assay using an immobilized form of the amplifier.

  • Protocol:

    • Bead Conjugation: A chemical analog of this compound is conjugated to sepharose beads. Control beads without the conjugated compound are also prepared.

    • Protein Incubation: Recombinant full-length PCBP1 protein (e.g., His-tagged) is incubated with both the this compound-conjugated beads and the control beads in a binding buffer. In some experiments, total cell lysates from HBE cells are used instead of recombinant protein.

    • Washing: The beads are washed several times to remove non-specific binding proteins.

    • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

    • Detection: The eluted proteins are separated by SDS-PAGE and analyzed by immunoblotting (Western blot) using an antibody against PCBP1 (or the His-tag for recombinant protein). A band corresponding to PCBP1 in the eluate from the this compound-conjugated beads, but not the control beads, demonstrates direct binding.

Logical Diagram for Binding Confirmation

Binding_Confirmation cluster_exp Experimental Arm cluster_ctrl Control Arm Neso_Beads This compound-conjugated Beads Incubate_1 Incubate & Wash Neso_Beads->Incubate_1 PCBP1_1 Recombinant PCBP1 PCBP1_1->Incubate_1 Elute_1 Elute Incubate_1->Elute_1 WB_1 Western Blot: Detect PCBP1 Elute_1->WB_1 Result Result: Direct Binding Confirmed WB_1->Result PCBP1 Detected Ctrl_Beads Control Beads (unconjugated) Incubate_2 Incubate & Wash Ctrl_Beads->Incubate_2 PCBP1_2 Recombinant PCBP1 PCBP1_2->Incubate_2 Elute_2 Elute Incubate_2->Elute_2 WB_2 Western Blot: Detect PCBP1 Elute_2->WB_2 No_Result Result: No Binding WB_2->No_Result No PCBP1 Detected

Caption: Pull-down assay confirms direct binding of this compound to PCBP1.

Conclusion

This compound is a CFTR amplifier that acts through a novel mechanism of action: increasing the amount of CFTR protein by stabilizing its mRNA via a direct interaction with PCBP1. Preclinical data robustly support this mechanism, demonstrating increased CFTR mRNA half-life and function. Early-phase clinical trials have provided evidence of clinical benefit, particularly in improving lung function when used as an add-on therapy to other CFTR modulators. The unique mechanism of this compound holds promise for enhancing the therapeutic efficacy of existing and future CF treatments, potentially benefiting a broad range of individuals with CF, irrespective of their specific genotype.

References

Nesolicaftor: A CFTR Amplifier for the Treatment of Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Pathophysiological Role and Mechanism of Action

Introduction

Cystic fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1] This gene encodes the CFTR protein, an anion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes.[1] Defective CFTR protein leads to dysregulated ion and water transport, resulting in thick, sticky mucus in various organs, most notably the lungs and pancreas.[1] This leads to chronic respiratory infections, pancreatic insufficiency, and a range of other complications.[1]

CFTR modulators are a class of drugs that target the underlying protein defect. These are broadly categorized as correctors, which aid in the proper folding and trafficking of mutant CFTR protein to the cell surface, and potentiators, which enhance the channel opening probability of the CFTR protein at the cell surface. Nesolicaftor (PTI-428) represents a distinct class of CFTR modulator known as an amplifier .[1] Amplifiers are designed to increase the amount of CFTR protein produced by the cell, thereby providing more substrate for correctors and potentiators to act upon. This guide provides a detailed overview of the role of this compound in the pathophysiology of cystic fibrosis, its mechanism of action, and a summary of key preclinical and clinical findings.

Mechanism of Action: Amplifying CFTR Expression

This compound's primary mechanism of action is to increase the cellular abundance of the CFTR protein. It achieves this by enhancing the stability of the CFTR messenger RNA (mRNA), the template from which the protein is synthesized.

Signaling Pathway of this compound's Action

Nesolicaftor_Mechanism This compound This compound (PTI-428) PCBP1 Poly(rC)-binding protein 1 (PCBP1) This compound->PCBP1 Binds to CFTR_mRNA CFTR mRNA PCBP1->CFTR_mRNA Binds to and stabilizes Ribosome Ribosome CFTR_mRNA->Ribosome Translation Degradation mRNA Degradation CFTR_mRNA->Degradation Inhibited by PCBP1 binding CFTR_Protein CFTR Protein Ribosome->CFTR_Protein Synthesis

Caption: this compound binds to PCBP1, stabilizing CFTR mRNA and increasing protein translation.

Preclinical studies have shown that this compound directly interacts with poly(rC)-binding protein 1 (PCBP1). PCBP1 is an RNA-binding protein that can modulate the stability and translation of its target mRNAs. By binding to PCBP1, this compound is thought to enhance the association of PCBP1 with the CFTR mRNA, thereby protecting it from degradation and leading to increased protein production. This amplification of CFTR protein levels is independent of the specific CFTR mutation, suggesting that this compound could be beneficial for a wide range of individuals with CF.

Preclinical Data

In vitro studies using human bronchial epithelial (HBE) cells have demonstrated the potential of this compound to increase the amount and function of CFTR protein.

Key Preclinical Findings

Cell ModelTreatmentKey FindingReference
Human Bronchial Epithelial CellsThis compoundNearly doubled the total amount of functional CFTR protein.
16HBE14o- cells (G542X-CFTR)This compound (30 µM, 24h)Increased CFTR function, as measured by a larger change in response to a CFTR inhibitor.
CFBE41o- cells (F508del-CFTR)This compound (30 µM, 24h)Dose-dependent increase in F508del-CFTR function.
Primary human CFBE cells (F508del homozygous)This compound (10 µM) + ETI*Significantly increased ETI-corrected F508del CFTR function and nearly threefold increase in CFTR mRNA expression.

*ETI: Elexacaftor/Tezacaftor/Ivacaftor

Clinical Trial Data

This compound has been evaluated in several clinical trials, primarily as part of a triple combination therapy with the corrector posenacaftor (PTI-801) and the potentiator dirocaftor (PTI-808).

Summary of Key Clinical Trial Results

Trial IDPhasePatient PopulationTreatment ArmsKey Efficacy OutcomesReference
NCT03500263 1/231 adults with F508del/F508del CF1. This compound + Posenacaftor + Dirocaftor 2. Placebo- Mean 5% increase in ppFEV1 from baseline at day 14 (high-dose posenacaftor group). - Mean sweat chloride reduction of 19 mmol/L from baseline and 24 mmol/L compared to placebo.
NCT03251092 1/228 adults with F508del/F508del CF and 40 with one F508del mutation1. This compound + Posenacaftor + Dirocaftor 2. Posenacaftor + Dirocaftor 3. Placebo- F508del homozygous: Mean 8 percentage point improvement in ppFEV1 and 29 mmol/L reduction in sweat chloride at day 28 for the triple combination vs. placebo.
NCT02718495 1/2Adults with CF on Orkambi therapy1. This compound (50 mg) + Orkambi 2. Placebo + Orkambi- Improved lung function observed at two weeks and maintained through day 28.
NCT03591094 240 adults with F508del/F508del CF on Symdeko therapy1. This compound + Symdeko 2. Placebo + SymdekoResults not yet publicly released.

Experimental Protocols

Ussing Chamber Assay for CFTR Function

This protocol is a generalized representation based on methods described for assessing CFTR modulator effects in primary human bronchial epithelial cells.

Ussing_Chamber_Workflow A Culture primary HBE cells on permeable supports at air-liquid interface. B Mount cell monolayers in Ussing chambers. A->B C Bathe apical and basolateral surfaces with appropriate physiological solutions. B->C D Administer amiloride to block ENaC channels. C->D E Add forskolin to stimulate CFTR activity via cAMP. D->E F Apply test compound (e.g., this compound). E->F G Add a CFTR potentiator (e.g., ivacaftor) to maximize channel opening. F->G H Inhibit CFTR with a specific inhibitor (e.g., CFTRinh-172). G->H I Measure short-circuit current (Isc) at each step. H->I

Caption: Workflow for the Forskolin-Induced Swelling (FIS) assay in organoids.

  • Organoid Culture: Patient-derived intestinal organoids are cultured in a basement membrane extract matrix.

  • Drug Incubation: Organoids are pre-incubated with this compound or vehicle control for a defined period (e.g., 24 hours) to allow for changes in CFTR expression.

  • FIS Assay:

    • The culture medium is replaced with a medium containing forskolin (typically 5-10 µM).

    • Live-cell imaging is used to capture images of the organoids at baseline and at set time points after the addition of forskolin.

  • Image Analysis: The cross-sectional area of the organoids is measured at each time point using image analysis software. The increase in organoid swelling is a measure of CFTR function.

CFTR mRNA Stability Assay

This is a generalized protocol for assessing the effect of a compound on mRNA stability.

  • Cell Culture and Treatment: HBE cells are cultured and treated with this compound or a vehicle control.

  • Transcription Inhibition: A transcription inhibitor, such as actinomycin D (typically 5 µg/mL), is added to the culture medium to block the synthesis of new mRNA.

  • RNA Isolation: RNA is isolated from the cells at various time points after the addition of the transcription inhibitor.

  • Quantitative Real-Time PCR (qRT-PCR): The amount of CFTR mRNA remaining at each time point is quantified using qRT-PCR.

  • Data Analysis: The rate of CFTR mRNA decay is calculated for both the this compound-treated and control groups. A slower decay rate in the presence of this compound indicates increased mRNA stability.

Conclusion

This compound, as a CFTR amplifier, represents a novel therapeutic strategy for cystic fibrosis. By increasing the amount of CFTR protein, it has the potential to enhance the efficacy of corrector and potentiator modulators. Preclinical data have demonstrated its ability to increase CFTR mRNA and protein levels, leading to improved function. Clinical trials, particularly those evaluating the triple combination of this compound, posenacaftor, and dirocaftor, have shown promising results in improving lung function and reducing sweat chloride concentrations in individuals with specific CFTR mutations. Further research and clinical development will be crucial in fully elucidating the therapeutic role of this compound in the management of cystic fibrosis.

References

The Discovery and Development of Nesolicaftor (PTI-428): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesolicaftor (PTI-428) is a first-in-class cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, an investigational oral medication developed by Proteostasis Therapeutics for the treatment of cystic fibrosis (CF).[1] Unlike CFTR correctors and potentiators that act on the protein itself, this compound works at the level of mRNA to increase the amount of CFTR protein produced.[1][2] This mechanism offers a novel therapeutic approach, potentially beneficial for a broad range of CF genotypes. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Introduction to Cystic Fibrosis and CFTR Modulators

Cystic fibrosis is an autosomal recessive genetic disorder caused by mutations in the CFTR gene. This gene provides instructions for making the CFTR protein, an ion channel responsible for transporting chloride and bicarbonate ions across the apical membrane of epithelial cells. Mutations in the CFTR gene lead to the production of a dysfunctional or insufficient amount of CFTR protein, resulting in abnormal ion and fluid transport. This defect leads to the accumulation of thick, sticky mucus in various organs, most critically affecting the respiratory and digestive systems.

CFTR modulator therapies aim to correct the underlying molecular defect. These therapies are categorized into several classes based on their mechanism of action:

  • Correctors: These small molecules, such as lumacaftor and tezacaftor, aid in the proper folding and trafficking of mutant CFTR protein to the cell surface.

  • Potentiators: These molecules, like ivacaftor, increase the channel opening probability (gating) of the CFTR protein at the cell surface, thereby enhancing ion transport.

  • Amplifiers: This newer class of modulators, to which this compound belongs, acts to increase the amount of CFTR protein synthesized by the cell.

Discovery and Preclinical Development of this compound (PTI-428)

This compound was identified through Proteostasis Therapeutics' proprietary discovery platform. Preclinical studies in human bronchial epithelial (HBE) cells demonstrated that this compound could nearly double the total amount of functional CFTR protein. These studies provided the foundational evidence for its potential as a novel CF therapy, particularly in combination with correctors and potentiators.

Mechanism of Action: A Novel Approach to CFTR Modulation

This compound represents a distinct class of CFTR modulators known as amplifiers. Its mechanism of action is centered on the regulation of CFTR protein biosynthesis at the mRNA level.

  • Binding to PCBP1: this compound directly binds to the poly(rC)-binding protein 1 (PCBP1). PCBP1 is an RNA-binding protein that plays a role in regulating the stability and translation of various mRNAs.

  • Stabilization of CFTR mRNA: The binding of this compound to PCBP1 enhances the stability of the CFTR mRNA. This stabilization leads to an increased half-life of the mRNA transcript, making it available for translation for a longer period.

  • Increased CFTR Protein Synthesis: By stabilizing the CFTR mRNA, this compound ultimately leads to an increased production of CFTR protein. This increased protein pool provides more substrate for correctors to act upon, leading to a greater number of functional CFTR channels at the cell surface.

This mechanism is distinct from that of correctors and potentiators, suggesting a synergistic potential when used in combination.

Quantitative Data from Clinical Trials

This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other CFTR modulators. The following tables summarize the key quantitative outcomes from these studies.

Table 1: this compound (PTI-428) as Add-on Therapy to Orkambi® (lumacaftor/ivacaftor)
Trial Identifier Patient Population Treatment Group N Change in ppFEV1 from Baseline Change in Sweat Chloride (mmol/L) from Baseline
NCT02718495F508del homozygous50 mg this compound + Orkambi®24+5.2 percentage points (p<0.05)Not correlated with ppFEV1 improvement
Placebo + Orkambi®---

*ppFEV1: percent predicted forced expiratory volume in one second. Data from a 28-day treatment period.

Table 2: this compound (PTI-428) in Triple Combination Therapy
Trial Identifier Patient Population Treatment Group N Change in ppFEV1 vs. Placebo Change in Sweat Chloride vs. Placebo (mmol/L)
NCT03500263F508del homozygousThis compound (30mg) + Posenacaftor (600mg) + Dirocaftor (150mg)31+5.0 percentage points-24
NCT03251092F508del homozygousThis compound + Posenacaftor + Dirocaftor28+8.0 percentage points-29

*Data from a 14-day (NCT03500263) and 28-day (NCT03251092) treatment period.

Experimental Protocols

This section details the methodologies for key experiments used in the evaluation of this compound.

Ussing Chamber Assay for CFTR Function

The Ussing chamber assay is a critical in vitro technique to measure ion transport across epithelial tissues.

Protocol:

  • Cell Culture: Human bronchial epithelial (HBE) cells from CF patients (e.g., homozygous for F508del mutation) are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.

  • Chamber Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with appropriate physiological saline solutions and maintained at 37°C.

  • Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.

  • Pharmacological Modulation:

    • Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

    • Forskolin is then added to increase intracellular cAMP and activate CFTR channels.

    • A CFTR potentiator (e.g., ivacaftor) can be added to assess the maximal activity of the corrected CFTR.

    • Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.

  • Data Analysis: The change in Isc in response to each compound is measured to quantify CFTR-dependent chloride secretion.

Western Blot for CFTR Protein Quantification

Western blotting is used to determine the abundance and maturation state of the CFTR protein.

Protocol:

  • Cell Lysis: HBE cells treated with this compound or vehicle control are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A 6-8% polyacrylamide gel is typically used for CFTR.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific for CFTR.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: A chemiluminescent substrate is added to the membrane, and the light emitted from the bands corresponding to CFTR is detected using an imaging system.

  • Analysis: The intensity of the bands corresponding to the immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR are quantified. The ratio of Band C to Band B provides an indication of CFTR maturation.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on CFTR mRNA

The following diagram illustrates the signaling pathway through which this compound enhances CFTR protein production.

Nesolicaftor_Mechanism CFTR_Gene CFTR Gene CFTR_mRNA_pre pre-mRNA CFTR_Gene->CFTR_mRNA_pre Transcription CFTR_mRNA CFTR mRNA CFTR_mRNA_pre->CFTR_mRNA Splicing Ribosome Ribosome CFTR_mRNA->Ribosome Translation PCBP1 PCBP1 PCBP1->CFTR_mRNA Binds to & Stabilizes This compound This compound (PTI-428) This compound->PCBP1 Binds to CFTR_Protein_unfolded Nascent CFTR Polypeptide Ribosome->CFTR_Protein_unfolded CFTR_Protein_folded Mature CFTR Protein CFTR_Protein_unfolded->CFTR_Protein_folded Folding & Glycosylation Cell_Membrane Cell Membrane (Functional Channel) CFTR_Protein_folded->Cell_Membrane Trafficking

Caption: this compound enhances CFTR protein production by stabilizing CFTR mRNA via PCBP1.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram outlines a typical experimental workflow for the preclinical assessment of a CFTR amplifier like this compound.

Preclinical_Workflow Start Hypothesis: Amplifier increases CFTR expression Cell_Culture Culture HBE cells from CF patients Start->Cell_Culture Treatment Treat cells with This compound (PTI-428) Cell_Culture->Treatment Western_Blot Western Blot for CFTR protein quantification Treatment->Western_Blot Ussing_Chamber Ussing Chamber Assay for CFTR function Treatment->Ussing_Chamber Data_Analysis_Protein Quantify Band B & C (Immature & Mature CFTR) Western_Blot->Data_Analysis_Protein Data_Analysis_Function Measure change in short-circuit current (Isc) Ussing_Chamber->Data_Analysis_Function Results_Protein Increased total CFTR protein? Data_Analysis_Protein->Results_Protein Results_Function Increased CFTR-dependent ion transport? Data_Analysis_Function->Results_Function Conclusion Conclusion: This compound is a potent CFTR amplifier Results_Protein->Conclusion Results_Function->Conclusion

Caption: Preclinical workflow for evaluating the efficacy of this compound as a CFTR amplifier.

Conclusion

This compound (PTI-428) represents a significant advancement in the field of CFTR modulator therapy. Its unique mechanism of action as a CFTR amplifier, which targets the stabilization of CFTR mRNA to increase protein production, offers a complementary approach to existing corrector and potentiator therapies. Preclinical and clinical data have demonstrated its potential to enhance CFTR function, leading to improvements in lung function for individuals with cystic fibrosis. Further clinical development will be crucial to fully elucidate the therapeutic benefits of this compound as part of combination regimens for the treatment of this life-limiting disease.

References

Molecular Target of Nesolicaftor in Epithelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesolicaftor (formerly PTI-428) is an investigational drug that acts as a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. Unlike CFTR correctors and potentiators that directly target the mutant CFTR protein, this compound's mechanism of action involves modulating the cellular machinery responsible for CFTR protein expression. This technical guide provides an in-depth overview of the molecular target of this compound in epithelial cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

The Molecular Target: Poly(rC)-Binding Protein 1 (PCBP1)

The primary molecular target of this compound in epithelial cells is not the CFTR protein itself, but rather poly(rC)-binding protein 1 (PCBP1) . This compound functions by binding to PCBP1, an RNA-binding protein that plays a role in regulating the stability and translation of various mRNAs.[1][2] The interaction between this compound and PCBP1 enhances the binding of PCBP1 to the CFTR mRNA, leading to its stabilization and increased translation. This results in a greater abundance of CFTR protein at the cell surface, thereby "amplifying" the effects of other CFTR modulators like correctors and potentiators.[1][2]

While the direct interaction between this compound and PCBP1 has been described, quantitative data on the binding affinity (e.g., dissociation constant, Kd) is not currently available in the public domain. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be suitable for determining this critical parameter.

Quantitative Data on this compound's Effects in Epithelial Cells

Preclinical studies using primary human cystic fibrosis bronchial epithelial (CFBE) cells homozygous for the F508del mutation have provided quantitative insights into the functional consequences of this compound treatment.

Table 1: Effect of this compound on CFTR Function in F508del/F508del CFBE Cells
Treatment ConditionCFTR-dependent Isc (µA/cm²)Fold Change vs. ETI aloneReference
ETI (Elexacaftor/Tezacaftor/Ivacaftor)~25-[2]
ETI + this compound (10 µM)~40~1.6
ETI + TGF-β1~10~0.4
ETI + TGF-β1 + this compound (10 µM)~25~1.0 (rescued)

Isc: Short-circuit current, a measure of ion transport.

Table 2: Effect of this compound on Ciliary Beat Frequency (CBF) in F508del/F508del CFBE Cells
Treatment ConditionCiliary Beat Frequency (Hz)% Change vs. ETI + TGF-β1Reference
ETI~8-
ETI + TGF-β1~5-
ETI + TGF-β1 + this compound (10 µM)~8~60% increase (rescued)
Table 3: Effect of this compound on Cytokine Secretion in F508del/F508del CFBE Cells
Treatment ConditionIL-6 Secretion (pg/mL)IL-8 Secretion (pg/mL)Reference
ETI~100~2000
ETI + TGF-β1~400~4000
ETI + TGF-β1 + this compound (10 µM)~150 (rescued)~2500 (partially rescued)

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

Nesolicaftor_Mechanism This compound This compound PCBP1 PCBP1 This compound->PCBP1 Binds to CFTR_mRNA CFTR mRNA PCBP1->CFTR_mRNA Binds and stabilizes Degradation mRNA Degradation PCBP1->Degradation Inhibits Ribosome Ribosome CFTR_mRNA->Ribosome Translation CFTR_mRNA->Degradation CFTR_Protein CFTR Protein Ribosome->CFTR_Protein Synthesis

This compound binds to PCBP1, stabilizing CFTR mRNA and enhancing its translation.
Experimental Workflow for Assessing this compound's Efficacy

Experimental_Workflow cluster_cell_culture Primary CFBE Cell Culture cluster_treatment Treatment cluster_assays Functional Assays Cell_Isolation Isolate primary CFBE cells ALI_Culture Culture at Air-Liquid Interface (ALI) Cell_Isolation->ALI_Culture Treatment Treat with this compound +/- ETI and/or TGF-β1 ALI_Culture->Treatment Ussing_Chamber Ussing Chamber Assay (CFTR Function) Treatment->Ussing_Chamber CBF_Analysis Ciliary Beat Frequency Analysis Treatment->CBF_Analysis ELISA ELISA (Cytokine Secretion) Treatment->ELISA mRNA_Stability mRNA Stability Assay Treatment->mRNA_Stability

Workflow for evaluating this compound's effects on primary CFBE cells.

Detailed Experimental Protocols

CFTR mRNA Stability Assay

This protocol is adapted from methods used to assess mRNA half-life.

  • Cell Culture and Treatment:

    • Culture primary human bronchial epithelial cells on permeable supports at an air-liquid interface (ALI) until fully differentiated.

    • Treat the cells with this compound (e.g., 10 µM) or vehicle control for a specified period (e.g., 24 hours).

  • Transcription Inhibition:

    • Add a transcription inhibitor, such as Actinomycin D (5 µg/mL), to the culture medium to halt new mRNA synthesis.

  • RNA Isolation:

    • At various time points following the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12 hours), lyse the cells and isolate total RNA using a suitable RNA extraction kit.

  • Reverse Transcription and Quantitative PCR (RT-qPCR):

    • Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.

    • Perform qPCR using primers specific for CFTR and a stable housekeeping gene (e.g., ACTB).

  • Data Analysis:

    • Normalize the CFTR mRNA levels to the housekeeping gene for each time point.

    • Calculate the CFTR mRNA half-life by plotting the natural logarithm of the relative mRNA abundance against time and fitting the data to a one-phase decay exponential curve.

Ussing Chamber Electrophysiology

This protocol outlines the measurement of CFTR-mediated ion transport.

  • Chamber Setup:

    • Mount the permeable supports with differentiated epithelial cells in an Ussing chamber system.

    • Bathe both the apical and basolateral sides with a physiological Ringer's solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Baseline Measurement:

    • Measure the baseline short-circuit current (Isc).

  • Pharmacological Manipulation:

    • Add amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).

    • Stimulate CFTR-mediated chloride secretion by adding a CFTR agonist cocktail (e.g., 10 µM forskolin and 100 µM IBMX) to both chambers.

    • Add a CFTR potentiator (e.g., 1 µM ivacaftor) to the apical chamber.

    • Inhibit CFTR-mediated current by adding a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber.

  • Data Analysis:

    • Calculate the change in Isc in response to each pharmacological agent to determine the magnitude of CFTR-mediated ion transport.

Ciliary Beat Frequency (CBF) Analysis

This protocol describes the measurement of ciliary activity.

  • Image Acquisition:

    • Place the cell culture inserts on a heated microscope stage maintained at 37°C.

    • Using a high-speed digital video camera mounted on an inverted microscope, record videos of ciliary motion at a high frame rate (e.g., 200-500 frames per second).

  • Image Analysis:

    • Use specialized software (e.g., SAVA or ImageJ with appropriate plugins) to analyze the recorded videos.

    • The software typically uses Fourier transform analysis of pixel intensity changes over time in a selected region of interest to determine the dominant frequency, which corresponds to the CBF.

  • Data Analysis:

    • Measure CBF from multiple regions of interest on each culture insert to obtain an average value.

    • Compare the CBF between different treatment groups.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and IL-8

This protocol details the quantification of secreted cytokines.

  • Sample Collection:

    • Following treatment of the ALI cultures, collect the basolateral medium.

    • Centrifuge the collected medium to remove any cellular debris and store the supernatant at -80°C until analysis.

  • ELISA Procedure:

    • Use commercially available ELISA kits for human IL-6 and IL-8.

    • Coat a 96-well plate with the capture antibody specific for the cytokine of interest.

    • Add standards and diluted samples to the wells and incubate.

    • Wash the wells and add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • After another incubation and wash, add the enzyme substrate to produce a colorimetric reaction.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of IL-6 or IL-8 in the samples.

Conclusion

This compound represents a novel therapeutic strategy for cystic fibrosis by targeting PCBP1 to amplify CFTR protein expression. The quantitative data from preclinical studies in primary human bronchial epithelial cells demonstrate its potential to enhance CFTR function, improve ciliary activity, and modulate the inflammatory response. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanism and efficacy of this compound and other CFTR amplifiers. Future studies should aim to elucidate the precise binding kinetics of this compound with PCBP1 to provide a more complete understanding of its molecular interactions.

References

Nesolicaftor's Impact on CFTR mRNA Stability and Translation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesolicaftor (formerly PTI-428) is an investigational small molecule classified as a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier.[1][2][3] Unlike CFTR correctors or potentiators that act on the CFTR protein, this compound targets the biogenesis of the protein itself by increasing the stability and translational efficiency of CFTR mRNA.[4][5] This mechanism of action is independent of the CFTR genotype, making it a potentially valuable therapeutic agent for a broad range of individuals with cystic fibrosis. Preclinical studies have demonstrated that this compound can nearly double the total amount of functional CFTR protein produced. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Enhancement of mRNA Stability and Translation

This compound's primary mechanism of action is to augment the amount of CFTR protein by stabilizing its corresponding mRNA transcript and enhancing its translation. This is achieved, at least in part, through a direct interaction with the poly(rC)-binding protein 1 (PCBP1). PCBP1 is an RNA-binding protein that recognizes and binds to specific consensus sequences within the CFTR mRNA, thereby promoting its stability and translation. By binding to PCBP1, this compound enhances this protective association with the CFTR transcript, leading to increased protein expression. This amplification of CFTR protein levels can be beneficial in overcoming the inhibitory effects of inflammatory mediators like transforming growth factor-beta 1 (TGF-β1) and the negative regulator miR-145 on CFTR expression.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative effects of this compound on CFTR mRNA expression and protein function as reported in preclinical studies.

Table 1: Effect of this compound on CFTR mRNA Expression in Primary Human F508del Cystic Fibrosis Bronchial Epithelial (CFBE) Cells

ConditionTreatmentFold Increase in CFTR mRNA Expression (relative to control)Reference
Elexacaftor/Tezacaftor/Ivacaftor (ETI)+ 10 µM this compoundNearly 3-fold
ETI + TGF-β1+ 10 µM this compoundNearly 5-fold

Table 2: Effect of this compound on F508del CFTR Protein Function

Cell TreatmentThis compound TreatmentRelative Increase in F508del CFTR FunctionReference
Lumacaftor/Ivacaftor (LI)+ this compound70%
Tezacaftor/Ivacaftor (TI)+ this compound29%

Experimental Protocols

This section details the methodologies used in key experiments to elucidate the impact of this compound on CFTR mRNA stability and translation.

Cell Culture of Primary Human Bronchial Epithelial Cells

Primary human bronchial epithelial cells (hBEs) from cystic fibrosis donors (homozygous for the F508del mutation) are cultured on permeable supports at an air-liquid interface to achieve a differentiated, mucociliary phenotype. This culture system closely mimics the in vivo airway epithelium.

Quantification of CFTR mRNA Expression by RT-qPCR

To determine the effect of this compound on CFTR mRNA levels, differentiated hBE cells are treated with this compound in the presence or absence of other CFTR modulators or inflammatory stimuli. Total RNA is then extracted, reverse transcribed into cDNA, and subjected to quantitative polymerase chain reaction (qPCR) using primers specific for CFTR and a reference gene for normalization.

CFTR mRNA Stability Assay (Actinomycin D Chase)

This assay measures the half-life of CFTR mRNA. Differentiated hBE cells are treated with this compound for a specified period. Subsequently, transcription is halted by the addition of Actinomycin D. RNA samples are collected at various time points after the transcriptional block, and the remaining levels of CFTR mRNA are quantified by RT-qPCR. The decay rate and half-life of the mRNA are then calculated.

Assessment of CFTR Protein Function (Ussing Chamber Assay)

The functional consequence of increased CFTR mRNA is assessed by measuring chloride ion transport in Ussing chambers. Differentiated hBE cells cultured on permeable supports are mounted in the Ussing chamber apparatus. The CFTR channel is stimulated with a cAMP agonist (e.g., forskolin), and the change in short-circuit current, which is proportional to chloride secretion, is measured.

Visualizations

Signaling Pathway and Experimental Workflows

Nesolicaftor_Mechanism This compound's Mechanism of Action on CFTR mRNA cluster_0 Cellular Environment cluster_1 Effects This compound This compound PCBP1 PCBP1 This compound->PCBP1 Binds to CFTR_mRNA CFTR mRNA PCBP1->CFTR_mRNA Binds to consensus sequence mRNA_Stability Increased mRNA Stability PCBP1->mRNA_Stability Translation_Efficiency Increased Translation PCBP1->Translation_Efficiency Ribosome Ribosome CFTR_mRNA->Ribosome Translation CFTR_Protein CFTR Protein Ribosome->CFTR_Protein Synthesis

Caption: this compound binds to PCBP1, enhancing its association with CFTR mRNA to increase stability and translation.

mRNA_Stability_Workflow Experimental Workflow: mRNA Stability Assay cluster_workflow Actinomycin D Chase Assay start Differentiated hBE Cells treatment Treat with this compound start->treatment actinomycin_d Add Actinomycin D (Inhibit Transcription) treatment->actinomycin_d time_points Collect RNA at Multiple Time Points actinomycin_d->time_points rt_qpcr RT-qPCR for CFTR mRNA time_points->rt_qpcr analysis Calculate mRNA Decay Rate and Half-life rt_qpcr->analysis

Caption: Workflow for determining CFTR mRNA half-life using an Actinomycin D chase assay.

Translation_Assessment_Workflow Experimental Workflow: Translation Assessment cluster_workflow Polysome Profiling start Cell Culture with This compound Treatment lysis Cell Lysis with Translation Inhibitors start->lysis gradient Sucrose Gradient Ultracentrifugation lysis->gradient fractionation Fractionate Gradient (Collect Polysomes) gradient->fractionation rna_extraction RNA Extraction from Polysome Fractions fractionation->rna_extraction analysis Quantify CFTR mRNA in Polysome Fractions rna_extraction->analysis

Caption: Workflow for assessing CFTR mRNA translation efficiency via polysome profiling.

Conclusion

This compound represents a novel therapeutic strategy for cystic fibrosis by targeting the fundamental process of CFTR mRNA stability and translation. Its unique mechanism as a CFTR amplifier, mediated through the interaction with PCBP1, provides a genotype-independent approach to increasing functional CFTR protein. The quantitative data from preclinical models demonstrate a significant impact on both CFTR mRNA levels and protein function. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other CFTR amplifiers. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this promising compound.

References

Preclinical Evidence for Nesolicaftor's Therapeutic Potential: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of Nesolicaftor (PTI-428), a novel cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. The document details its mechanism of action, efficacy in preclinical models, and the experimental protocols used to generate the supporting data.

Introduction

Cystic fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the CFTR gene, which result in a dysfunctional CFTR protein.[1] This leads to defective ion and water transport across epithelial surfaces, causing a multisystem disease.[1] this compound is an investigational CFTR modulator classified as an amplifier, designed to increase the amount of CFTR protein produced by the cell.[1][2] This approach aims to provide more substrate for other CFTR modulators, such as correctors and potentiators, thereby enhancing their therapeutic effect.[3] Preclinical studies suggest that this compound can nearly double the total amount of functional CFTR protein.

Mechanism of Action

This compound acts as a CFTR amplifier by a novel mechanism that involves the stabilization of CFTR messenger RNA (mRNA). It has been shown to bind to the poly(rC)-binding protein 1 (PCBP1), which in turn interacts with the CFTR mRNA. This interaction is thought to enhance the stability and translation of the CFTR transcript, leading to an increased synthesis of the CFTR protein. This amplification of CFTR protein production is independent of the specific CFTR mutation, suggesting a broad potential applicability across different CF genotypes.

Preclinical Efficacy

The preclinical efficacy of this compound has been evaluated in various in vitro models, primarily using primary human bronchial epithelial (CFBE) cells homozygous for the F508del mutation, the most common CF-causing mutation.

Ussing Chamber Electrophysiology

Ussing chamber assays, which measure ion transport across epithelial cell monolayers, have been pivotal in demonstrating this compound's ability to enhance CFTR function. In primary F508del CFBE cells, this compound has been shown to significantly augment the function of the highly effective triple combination modulator therapy, elexacaftor/tezacaftor/ivacaftor (ETI).

Table 1: Effect of this compound on ETI-Corrected F508del-CFTR Function in Primary Human Bronchial Epithelial Cells

Treatment Condition (24h)CFTR-dependent Isc (µA/cm²)Fold Increase vs. ETI alone
ETI (1 µM elexacaftor / 5 µM tezacaftor / 1 µM ivacaftor)Data not explicitly provided in µA/cm²1.0
ETI + this compound (10 µM)Significantly increased from ETI alone~1.5 - 2.0

Note: The precise mean Isc values were not detailed in the primary source, but a significant increase was reported.

Furthermore, this compound demonstrated the ability to rescue the inhibitory effects of the pro-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1) on ETI-corrected CFTR function.

Table 2: this compound Rescues TGF-β1-Mediated Inhibition of ETI-Corrected F508del-CFTR Function

Treatment Condition (24h)Relative CFTR Function (%)
ETI100
ETI + TGF-β1 (5 ng/mL)~50
ETI + TGF-β1 + this compound (10 µM)~100
Gene Expression Analysis

Quantitative polymerase chain reaction (qPCR) has been employed to confirm this compound's mechanism of action at the molecular level. These studies have shown that this compound significantly increases the expression of CFTR mRNA in primary CFBE cells.

Table 3: Effect of this compound on CFTR mRNA Expression in ETI-Treated Primary Human Bronchial Epithelial Cells

Treatment Condition (24h)Relative CFTR mRNA Expression (Fold Change)
ETI1.0
ETI + this compound (10 µM)~3.0

In the context of inflammation, this compound was also able to restore CFTR mRNA levels that were reduced by TGF-β1 treatment.

Table 4: this compound Rescues TGF-β1-Mediated Reduction of CFTR mRNA Expression

Treatment Condition (24h)Relative CFTR mRNA Expression (Fold Change)
ETI1.0
ETI + TGF-β1~0.5
ETI + TGF-β1 + this compound~2.5
Western Blot Analysis of CFTR Protein

While preclinical reports state that this compound increases the amount of functional CFTR protein, specific quantitative data from Western blot analyses, including representative blot images and densitometry, are not widely available in the public domain. This analysis is crucial to visually confirm the increase in both the immature (Band B) and mature (Band C) forms of the CFTR protein.

Forskolin-Induced Swelling (FIS) Assay

The forskolin-induced swelling (FIS) assay in patient-derived organoids is a key method to assess the functional response to CFTR modulators. To date, specific quantitative data from FIS assays evaluating the efficacy of this compound have not been identified in the reviewed literature. Such data would provide valuable insight into the functional rescue of CFTR in a 3D, patient-derived model.

Experimental Protocols

Ussing Chamber Assay

This protocol is based on methodologies used to assess the effect of this compound on primary human bronchial epithelial cells.

  • Cell Culture: Primary human bronchial epithelial cells from CF patients homozygous for the F508del mutation are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) for at least 4 weeks to achieve a differentiated, polarized epithelium.

  • Treatment: Cells are treated with this compound (e.g., 10 µM) in combination with other CFTR modulators (e.g., ETI) and/or inflammatory stimuli (e.g., TGF-β1) for a specified period (e.g., 24 hours) by adding the compounds to the basolateral medium.

  • Chamber Setup: The permeable supports are mounted in Ussing chambers, and the apical and basolateral hemichambers are filled with appropriate physiological solutions (e.g., Krebs-bicarbonate Ringer solution) and maintained at 37°C and gassed with 5% CO2/95% O2.

  • Electrophysiological Recordings: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.

  • Pharmacological Manipulation:

    • Amiloride (e.g., 100 µM) is added to the apical chamber to block the epithelial sodium channel (ENaC).

    • Forskolin (e.g., 10 µM) is then added to the apical chamber to activate CFTR through cAMP stimulation.

    • A CFTR potentiator (e.g., ivacaftor, 1 µM) is added to the apical chamber to maximally open the CFTR channels.

    • Finally, a CFTR inhibitor (e.g., CFTRinh-172, 10 µM) is added to the apical chamber to determine the CFTR-specific current.

  • Data Analysis: The CFTR-dependent Isc is calculated as the difference in current before and after the addition of the CFTR inhibitor.

Quantitative Real-Time PCR (qPCR) for CFTR mRNA Expression

This protocol is designed to quantify the changes in CFTR mRNA levels following treatment with this compound.

  • Cell Culture and Treatment: CFBE cells are cultured and treated with this compound and other compounds as described in the Ussing chamber protocol.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: A fixed amount of total RNA (e.g., 1 µg) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qPCR: The qPCR reaction is performed using a real-time PCR system. The reaction mixture includes cDNA template, forward and reverse primers specific for the CFTR gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan). A housekeeping gene (e.g., GAPDH or ACTB) is used as an internal control for normalization.

  • Data Analysis: The relative expression of CFTR mRNA is calculated using the comparative Ct (ΔΔCt) method, where the expression level in treated cells is compared to that in control (vehicle-treated) cells.

Western Blotting for CFTR Protein (Representative Protocol)

As specific data for this compound is unavailable, this representative protocol is provided for guidance.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • Sample Preparation: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer and heated at 37°C for 15 minutes (boiling can cause CFTR aggregation).

  • SDS-PAGE: The protein samples are separated by size on a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for CFTR.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The intensity of the bands corresponding to the mature (Band C) and immature (Band B) forms of CFTR is quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) is used for normalization.

Forskolin-Induced Swelling (FIS) Assay (Representative Protocol)

As specific data for this compound is unavailable, this representative protocol for intestinal organoids is provided.

  • Organoid Culture: Patient-derived intestinal organoids are cultured in a basement membrane matrix (e.g., Matrigel) with a specialized growth medium.

  • Plating for Assay: Organoids are plated in a 96-well plate.

  • Treatment: Organoids are pre-incubated with this compound and/or other CFTR modulators for a specified duration (e.g., 24-48 hours).

  • Assay Initiation: The culture medium is replaced with a solution containing forskolin (to activate CFTR) and a live-cell imaging dye (e.g., Calcein AM).

  • Live-Cell Imaging: The plate is placed in an environmentally controlled high-content imaging system or a confocal microscope. Images are captured at regular intervals (e.g., every 15-30 minutes) for several hours.

  • Data Analysis: Image analysis software is used to measure the cross-sectional area of the organoids at each time point. The swelling is quantified as the increase in organoid area over time, and the area under the curve (AUC) is calculated to represent the overall CFTR function.

Visualizations

Nesolicaftor_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus CFTR_Gene CFTR Gene CFTR_mRNA_transcript CFTR mRNA Transcript CFTR_Gene->CFTR_mRNA_transcript Transcription Ribosome Ribosome CFTR_mRNA_transcript->Ribosome Translation Initiation Stabilized_mRNA Stabilized CFTR mRNA Nascent_CFTR Nascent CFTR Polypeptide Ribosome->Nascent_CFTR Immature_CFTR Immature CFTR (Band B) Nascent_CFTR->Immature_CFTR Folding & Core Glycosylation PCBP1 PCBP1 PCBP1->CFTR_mRNA_transcript This compound This compound (PTI-428) This compound->PCBP1 Binds to PCBP1 Stabilized_mRNA->Ribosome Enhanced Translation Mature_CFTR Mature CFTR (Band C) Immature_CFTR->Mature_CFTR Complex Glycosylation Cell_Membrane Cell Membrane Mature_CFTR->Cell_Membrane Trafficking Increased_Protein Increased CFTR Protein at Membrane Cell_Membrane->Increased_Protein

Caption: this compound's mechanism of action as a CFTR amplifier.

Ussing_Chamber_Workflow Start Start: Differentiated CFBE Cells on Permeable Supports Treatment Treatment with this compound +/- other compounds (24h) Start->Treatment Mounting Mount inserts in Ussing Chambers Treatment->Mounting Equilibration Equilibrate and stabilize baseline Isc Mounting->Equilibration Pharmacology Sequential addition of pharmacological agents: 1. Amiloride (ENaC block) 2. Forskolin (CFTR activation) 3. Potentiator (e.g., Ivacaftor) 4. CFTRinh-172 (CFTR inhibition) Equilibration->Pharmacology Recording Continuous Isc recording Pharmacology->Recording Analysis Calculate CFTR-dependent current Recording->Analysis End End: Quantified CFTR Function Analysis->End

Caption: Experimental workflow for Ussing chamber electrophysiology.

Logical_Relationship This compound This compound (Amplifier) mRNA_Stability Increased CFTR mRNA Stability & Translation This compound->mRNA_Stability CFTR_Production Increased CFTR Protein Synthesis mRNA_Stability->CFTR_Production Protein_Folding Improved F508del-CFTR Folding & Trafficking CFTR_Production->Protein_Folding Corrector Corrector (e.g., Elexacaftor/Tezacaftor) Corrector->Protein_Folding Potentiator Potentiator (e.g., Ivacaftor) Channel_Gating Increased CFTR Channel Opening Potentiator->Channel_Gating Functional_CFTR Increased Functional CFTR at Cell Surface Protein_Folding->Functional_CFTR Chloride_Transport Enhanced Chloride Transport Channel_Gating->Chloride_Transport Functional_CFTR->Channel_Gating

Caption: Synergy of this compound with correctors and potentiators.

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for cystic fibrosis. By acting as a CFTR amplifier, it addresses a novel aspect of CFTR biology – the efficiency of its production. The available in vitro evidence, particularly from Ussing chamber and gene expression studies, demonstrates that this compound can significantly enhance the function of highly effective CFTR modulator combinations and can counteract the negative effects of inflammation on CFTR function. While further quantitative data from assays such as Western blotting and forskolin-induced swelling would strengthen the preclinical data package, the existing evidence provides a solid foundation for the continued clinical development of this compound as part of a combination therapy for individuals with cystic fibrosis.

References

In-Vitro Efficacy of Nesolicaftor on F508del-CFTR: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro effects of Nesolicaftor (PTI-428) on the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF). This compound is an investigational CFTR amplifier designed to increase the amount of CFTR protein, thereby augmenting the effects of other CFTR modulators. This document synthesizes key quantitative data from in-vitro studies, details the experimental protocols used to generate this data, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies of this compound on human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation.

Table 1: Effect of this compound on F508del-CFTR Function in Primary Human CF Bronchial Epithelial (CFBE) Cells
Treatment Condition (24h)Measured ParameterResultFold Change vs. ETI AloneStatistical Significance (p-value)Reference
ETI (1 µM Elexacaftor, 5 µM Tezacaftor, 1 µM Ivacaftor)CFTR-dependent ISC---[1][2]
ETI + 10 µM this compoundCFTR-dependent ISCSignificant Increase-< 0.05[1][2]
ETI + TGF-β1 (5 ng/mL)CFTR-dependent ISCSignificant Reduction-< 0.05[2]
ETI + TGF-β1 + 10 µM this compoundCFTR-dependent ISCRescue of TGF-β1-induced reduction-< 0.05

ISC: Short-circuit current, a measure of ion transport.

Table 2: Effect of this compound on F508del-CFTR mRNA Expression in Primary Human CFBE Cells
Treatment Condition (24h)Measured ParameterResultFold Change vs. ETI AloneStatistical Significance (p-value)Reference
ETI (1 µM Elexacaftor, 5 µM Tezacaftor, 1 µM Ivacaftor)Relative CFTR mRNA Expression---
ETI + 10 µM this compoundRelative CFTR mRNA ExpressionNearly 3-fold Increase~3< 0.05
ETI + TGF-β1 (5 ng/mL)Relative CFTR mRNA ExpressionSignificant Reduction-< 0.05
ETI + TGF-β1 + 10 µM this compoundRelative CFTR mRNA ExpressionRescue of TGF-β1-induced reduction-< 0.05

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

Cell Culture of Primary Human Bronchial Epithelial (CFBE) Cells

Primary human bronchial epithelial cells homozygous for the F508del-CFTR mutation are cultured at an air-liquid interface (ALI) to achieve a differentiated, polarized epithelial monolayer that recapitulates the in-vivo airway epithelium.

  • Cell Seeding: Cryopreserved primary CFBE cells are thawed and seeded onto permeable filter supports (e.g., Transwell® inserts).

  • Proliferation Phase: Cells are cultured in a specialized growth medium until confluent.

  • Differentiation Phase: Once confluent, the apical medium is removed to establish an air-liquid interface. The cells are then maintained in a differentiation medium for 4-6 weeks to allow for the development of a mature, ciliated epithelium.

Ussing Chamber Electrophysiology

The Ussing chamber technique is employed to measure ion transport across the polarized epithelial monolayers.

  • Mounting: The permeable filter supports with the differentiated CFBE cells are mounted in Ussing chambers.

  • Perfusion: The basolateral and apical sides of the monolayer are perfused with a Ringer's solution.

  • Short-Circuit Current (ISC) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (ISC), which reflects net ion transport, is continuously recorded.

  • Pharmacological Manipulation:

    • ENaC Inhibition: Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-independent sodium transport.

    • CFTR Activation: Forskolin (a cAMP agonist) is added to the apical chamber to activate CFTR channels.

    • CFTR Potentiation: A CFTR potentiator (e.g., Ivacaftor) is used to maximize channel opening.

    • CFTR Inhibition: A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in ISC in response to each pharmacological agent is calculated to determine the activity of the respective ion channels.

Quantitative Real-Time PCR (qPCR) for CFTR mRNA

qPCR is used to quantify the relative expression levels of CFTR mRNA.

  • RNA Extraction: Total RNA is isolated from the CFBE cell lysates using a commercial RNA extraction kit.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Amplification: The cDNA is then used as a template for qPCR with primers and probes specific for the CFTR gene and a reference housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of CFTR mRNA is calculated using the comparative CT (ΔΔCT) method.

Western Blotting for CFTR Protein

Western blotting is performed to assess the expression and maturation of the F508del-CFTR protein.

  • Protein Extraction: Total protein is extracted from CFBE cells using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for CFTR.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The immature (band B) and mature (band C) forms of CFTR can be distinguished by their different molecular weights.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays seeding Seed Primary CFBE Cells on Permeable Supports proliferation Proliferation Phase seeding->proliferation differentiation Differentiation at Air-Liquid Interface proliferation->differentiation treatment Treat with this compound and/or other Modulators differentiation->treatment ussing Ussing Chamber (CFTR Function) treatment->ussing qpcr qPCR (CFTR mRNA) treatment->qpcr western Western Blot (CFTR Protein) treatment->western

Experimental workflow for in-vitro studies of this compound.

mechanism_of_action cluster_transcription Nucleus cluster_cytoplasm Cytoplasm cluster_inflammation Inflammatory Signaling CFTR_gene CFTR Gene transcription Transcription CFTR_gene->transcription CFTR_mRNA CFTR mRNA transcription->CFTR_mRNA Ribosome Ribosome CFTR_mRNA->Ribosome Translation CFTR_mRNA->Degradation Degradation PCBP1 PCBP1 PCBP1->CFTR_mRNA Binds to & Stabilizes This compound This compound This compound->PCBP1 Binds to F508del_CFTR F508del-CFTR Protein Ribosome->F508del_CFTR Synthesis TGFb1 TGF-β1 miR145 miR-145 TGFb1->miR145 Upregulates miR145->CFTR_mRNA Promotes Degradation

Proposed mechanism of action for this compound.

signaling_pathway_rescue cluster_outcome Outcome TGFb1 TGF-β1 miR145 miR-145 TGFb1->miR145 increases expression CFTR_mRNA CFTR mRNA miR145->CFTR_mRNA promotes degradation CFTR_protein CFTR Protein (F508del) CFTR_mRNA->CFTR_protein translation CFTR_function CFTR Function CFTR_protein->CFTR_function leads to Increased_CFTR_Function Increased CFTR Function This compound This compound PCBP1 PCBP1 This compound->PCBP1 binds to PCBP1->CFTR_mRNA stabilizes

Rescue of TGF-β1-mediated CFTR suppression by this compound.

References

An In-depth Technical Guide to Nesolicaftor: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesolicaftor, also known by its development code PTI-428, is an investigational small molecule that acts as a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. Developed by Proteostasis Therapeutics, it represents a novel therapeutic approach for cystic fibrosis (CF) by aiming to increase the amount of CFTR protein available at the cell surface. This guide provides a comprehensive overview of this compound's chemical structure, its physicochemical and pharmacological properties, its mechanism of action, and detailed experimental protocols for its evaluation.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its structure and key properties are summarized below.

Chemical Structure:

  • IUPAC Name: N-(trans-3-(5-((R)-1-hydroxyethyl)-1,3,4-oxadiazol-2-yl)cyclobutyl)-3-phenylisoxazole-5-carboxamide

  • CAS Number: 1953130-87-4

  • Chemical Formula: C₁₈H₁₈N₄O₄

  • Molecular Weight: 354.37 g/mol

A 2D representation of the chemical structure is provided below:

(Image of this compound's chemical structure would be placed here in a real document)

Physicochemical Properties:

The following table summarizes the known and predicted physicochemical properties of this compound. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Weight 354.37 g/mol [1]
logP (predicted) 1.5 - 2.5Predicted
pKa (predicted) Acidic: ~8.5 (oxadiazole ring), Basic: ~1.5 (isoxazole nitrogen)Predicted
Solubility Soluble in DMSO[2]

Pharmacological Properties

This compound's primary pharmacological effect is the amplification of CFTR protein expression. This leads to an increased quantity of both wild-type and mutant CFTR at the cell surface, which can then be targeted by other CFTR modulators like correctors and potentiators.

Pharmacodynamics:

The following table summarizes the key pharmacodynamic properties of this compound from preclinical studies.

ParameterCell Line/SystemValueReference
Effect on CFTR mRNA Primary human bronchial epithelial (CFBE) cells (F508del/F508del)Nearly threefold increase in CFTR mRNA expression when treated with this compound (10 µM) in combination with Elexacaftor/Tezacaftor/Ivacaftor (ETI).[3]
Effect on CFTR Function Primary human CFBE cells (F508del/F508del)Significantly increases ETI-corrected F508del CFTR function (measured as short-circuit current) at a concentration of 10 µM.[3]
Effect in the presence of TGF-β1 Primary human CFBE cells (F508del/F508del)Reverses the TGF-β1-induced reduction in ETI-corrected F508del CFTR function.[4]

Mechanism of Action and Signaling Pathway

This compound functions as a CFTR amplifier by increasing the stability of CFTR mRNA. This leads to enhanced translation and a greater abundance of CFTR protein. A key aspect of its mechanism involves its interaction with the transforming growth factor-beta 1 (TGF-β1) signaling pathway, which is often overactive in the airways of individuals with cystic fibrosis and contributes to inflammation and reduced CFTR expression.

TGF-β1 is known to upregulate the expression of microRNA-145 (miR-145). In turn, miR-145 can bind to the 3' untranslated region (UTR) of CFTR mRNA, leading to its degradation and reduced protein translation. This compound has been shown to counteract this effect, rescuing CFTR expression even in the presence of elevated TGF-β1 and miR-145. The exact mechanism by which this compound achieves this is still under investigation but may involve the modulation of RNA-binding proteins that influence CFTR mRNA stability.

Signaling Pathway Diagram:

The following diagram illustrates the interplay between TGF-β1, miR-145, CFTR, and the therapeutic intervention with this compound.

Nesolicaftor_Pathway cluster_regulation Cellular Regulation of CFTR cluster_intervention Therapeutic Intervention TGFB1 TGF-β1 miR145 miR-145 TGFB1->miR145 Upregulates CFTR_mRNA CFTR mRNA miR145->CFTR_mRNA Binds to 3' UTR Degradation mRNA Degradation miR145->Degradation Promotes CFTR_Protein CFTR Protein CFTR_mRNA->CFTR_Protein Translation CFTR_mRNA->Degradation Stabilization mRNA Stabilization CFTR_mRNA->Stabilization This compound This compound This compound->CFTR_mRNA Stabilizes Stabilization->Degradation

This compound's role in the TGF-β1/miR-145 signaling pathway.

Experimental Protocols

Ussing Chamber Assay for CFTR Function

The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues. The following protocol provides a detailed methodology for assessing the effect of this compound on CFTR function in primary human bronchial epithelial cells.

1. Cell Culture:

  • Primary human bronchial epithelial cells from individuals with cystic fibrosis (e.g., homozygous for the F508del mutation) are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) for at least 21 days to allow for full differentiation into a polarized epithelium.

2. Ussing Chamber Setup:

  • The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral sides.

  • Both chambers are filled with a symmetrical Krebs-bicarbonate Ringer solution, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂.

3. Electrophysiological Recordings:

  • The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously recorded.

  • A typical experimental sequence is as follows:

    • Baseline: Record the stable baseline Isc.

    • ENaC Inhibition: Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.

    • CFTR Activation: Add a CFTR activator cocktail, typically containing forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM), to the apical and basolateral chambers to raise intracellular cAMP levels and activate CFTR. A potentiator like ivacaftor (VX-770) can also be added.

    • CFTR Inhibition: Add a specific CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is indeed CFTR-dependent.

4. This compound Treatment:

  • To assess the effect of this compound, cells are pre-incubated with the compound (e.g., 10 µM this compound) for a specified period (e.g., 24 hours) before being mounted in the Ussing chamber. The Isc measurements are then compared to vehicle-treated control cells.

5. Data Analysis:

  • The change in Isc (ΔIsc) in response to the CFTR activator and inhibitor is calculated. A significant increase in the forskolin-stimulated, CFTRinh-172-sensitive Isc in this compound-treated cells compared to controls indicates an enhancement of CFTR function.

CFTR mRNA Stability Assay

This assay is used to determine if this compound increases the half-life of CFTR mRNA.

1. Cell Culture and Treatment:

  • CFBE cells are seeded and grown to confluence.

  • Cells are treated with this compound (e.g., 10 µM) or vehicle for a predetermined time (e.g., 24 hours).

2. Transcription Inhibition:

  • Actinomycin D (e.g., 5 µg/mL), a transcription inhibitor, is added to the culture medium to halt new mRNA synthesis.

3. RNA Isolation and qRT-PCR:

  • Total RNA is isolated from the cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 6, 8, 12 hours).

  • The amount of CFTR mRNA at each time point is quantified using quantitative real-time polymerase chain reaction (qRT-PCR). A stable housekeeping gene is used for normalization.

4. Data Analysis:

  • The decay of CFTR mRNA over time is plotted for both this compound-treated and control cells. The mRNA half-life is calculated from the decay curve. An increase in the half-life in the presence of this compound indicates that the compound stabilizes CFTR mRNA.

Conclusion

This compound holds promise as a novel therapeutic agent for cystic fibrosis by acting as a CFTR amplifier. Its ability to increase the amount of CFTR protein, particularly in the context of the pro-inflammatory TGF-β1 pathway, suggests it could be a valuable component of combination therapies for CF. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other CFTR amplifiers. Further research is warranted to fully elucidate its mechanism of action and to evaluate its clinical efficacy and safety.

References

Pharmacological Profile of Nesolicaftor (PTI-428): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesolicaftor (PTI-428) is an investigational small molecule that belongs to a novel class of cystic fibrosis transmembrane conductance regulator (CFTR) modulators known as amplifiers.[1][2] Developed by Proteostasis Therapeutics, this compound is designed to be administered orally to address the underlying cause of cystic fibrosis (CF).[1] Unlike CFTR correctors and potentiators, which act on the CFTR protein directly, this compound works at the mRNA level to increase the amount of CFTR protein produced, offering a complementary approach to treating CF.[1][3] This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound functions as a CFTR amplifier by selectively increasing the stability of CFTR messenger RNA (mRNA). This leads to an increased production of CFTR protein, providing more substrate for other CFTR modulators like correctors and potentiators to act upon. The proposed mechanism involves the direct binding of this compound to the poly(rC)-binding protein 1 (PCBP1). The this compound-PCBP1 complex then associates with the CFTR mRNA, enhancing its stability and leading to increased translation and, consequently, a higher yield of CFTR protein. This mechanism is independent of the specific CFTR mutation, suggesting that this compound could be beneficial for a broad range of individuals with CF.

Preclinical Pharmacology

In preclinical studies, this compound has demonstrated the ability to significantly increase the amount of functional CFTR protein. In studies using human bronchial epithelial (HBE) cells derived from patients with CF, this compound treatment has been shown to nearly double the total amount of functional CFTR protein.

In Vitro Efficacy

While specific IC50 and EC50 values for this compound are not publicly available in the reviewed literature, dose-dependent effects have been observed in in vitro functional assays. For instance, a 30 μM concentration of this compound, applied for 24 hours, was shown to increase F508del-CFTR function in CFBE41o- cells. In primary human CF bronchial epithelial (CFBE) cells homozygous for the F508del mutation, a 10 µM concentration of this compound for 24 hours significantly increased ETI-corrected F508del CFTR function.

Parameter Cell Line Concentration Effect Reference
CFTR FunctionCFBE41o- (F508del)30 µMIncreased F508del-CFTR function
CFTR FunctionPrimary CFBE (F508del/F508del)10 µMSignificantly increased ETI-corrected F508del CFTR function
CFTR mRNA ExpressionPrimary CFBE (F508del/F508del)10 µMNearly threefold increase in CFTR mRNA levels compared to ETI alone

Clinical Pharmacology

This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other CFTR modulators. These trials have primarily focused on safety, tolerability, and efficacy in terms of improvements in lung function and reductions in sweat chloride concentration.

Phase 1/2 Clinical Trials

A Phase 1/2 trial (NCT02718495) investigated the safety and tolerability of this compound in individuals with CF. The study included single and multiple ascending dose cohorts. In a 28-day study arm, patients receiving 50 mg of this compound as an add-on to Orkambi® (lumacaftor/ivacaftor) therapy showed improved lung function.

Another Phase 1/2 trial (NCT03251092) evaluated this compound in combination with dirocaftor (a potentiator) and posenacaftor (a corrector). In patients with two copies of the F508del mutation, this triple combination resulted in an 8 percentage point improvement in percent predicted forced expiratory volume in one second (ppFEV1) and a 29 mmol/L reduction in sweat chloride levels compared to placebo at day 28.

A Phase 2 trial (NCT03591094) assessed the safety, tolerability, and pharmacokinetics of this compound in patients on Symdeko® (tezacaftor/ivacaftor) therapy.

Trial ID Phase Treatment Patient Population Key Findings Reference
NCT027184951/2This compound (50 mg) + Orkambi®CF patientsImproved lung function
NCT032510921/2This compound + Dirocaftor + PosenacaftorF508del homozygous CF patients8 percentage point increase in ppFEV1; 29 mmol/L decrease in sweat chloride
NCT035002631/2This compound + Dirocaftor + PosenacaftorF508del homozygous CF patients5% increase in ppFEV1 from baseline; 19 mmol/L reduction in sweat chloride from baseline

Experimental Protocols

Ussing Chamber Assay for CFTR Function

The Ussing chamber is a key technique for measuring CFTR-mediated ion transport across epithelial cell monolayers.

Protocol Overview:

  • Cell Culture: Primary human bronchial epithelial cells from CF patients are cultured on permeable supports at an air-liquid interface to form a differentiated, polarized epithelium.

  • Chamber Setup: The cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with a Ringer's solution and maintained at 37°C with continuous gassing (5% CO2 / 95% O2).

  • Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.

  • Pharmacological Modulation:

    • Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

    • Forskolin and IBMX are added to increase intracellular cAMP and activate CFTR.

    • The CFTR-specific inhibitor, CFTRinh-172, is added to confirm that the measured current is CFTR-dependent.

    • The effect of this compound is assessed by pre-incubating the cells with the compound for a specified period (e.g., 24 hours) before the Ussing chamber measurements.

Quantitative Real-Time PCR (qRT-PCR) for CFTR mRNA Expression

qRT-PCR is used to quantify the levels of CFTR mRNA in cells treated with this compound.

Protocol Overview:

  • RNA Isolation: Total RNA is extracted from cultured cells (e.g., primary CFBE cells) using a commercial RNA isolation kit.

  • cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.

  • qPCR Reaction: The qPCR reaction is set up using the synthesized cDNA, TaqMan Gene Expression Assays for CFTR and a housekeeping gene (e.g., GUSB or RPL32) for normalization, and qPCR master mix.

  • Data Analysis: The amplification data is analyzed using the comparative Ct (ΔΔCt) method to determine the relative fold change in CFTR mRNA expression in this compound-treated samples compared to control samples.

Visualizations

Signaling Pathway of this compound

Nesolicaftor_Pathway cluster_0 Cell Cytoplasm This compound This compound (PTI-428) PCBP1 PCBP1 This compound->PCBP1 Binds to CFTR_mRNA CFTR mRNA PCBP1->CFTR_mRNA Binds to Degradation mRNA Degradation PCBP1->Degradation Inhibits Ribosome Ribosome CFTR_mRNA->Ribosome Translation CFTR_mRNA->Degradation CFTR_Protein CFTR Protein Ribosome->CFTR_Protein Synthesis

Caption: this compound binds to PCBP1, which stabilizes CFTR mRNA, leading to increased protein synthesis.

Experimental Workflow for Ussing Chamber Assay

Ussing_Chamber_Workflow start Start culture Culture primary HBE cells on permeable supports start->culture treatment Treat cells with This compound (24h) culture->treatment mount Mount monolayer in Ussing Chamber treatment->mount measure_isc Measure baseline Short-Circuit Current (Isc) mount->measure_isc add_amiloride Add Amiloride (block ENaC) measure_isc->add_amiloride add_forskolin Add Forskolin/IBMX (activate CFTR) add_amiloride->add_forskolin add_inhibitor Add CFTRinh-172 (inhibit CFTR) add_forskolin->add_inhibitor analysis Analyze change in Isc to determine CFTR function add_inhibitor->analysis

Caption: Workflow for assessing CFTR function using the Ussing chamber assay after this compound treatment.

Logical Relationship of this compound's Therapeutic Effect

Therapeutic_Effect_Logic This compound This compound (Amplifier) mRNA_Stability Increased CFTR mRNA Stability This compound->mRNA_Stability Protein_Production Increased CFTR Protein Production mRNA_Stability->Protein_Production Modulator_Substrate More Substrate for Correctors & Potentiators Protein_Production->Modulator_Substrate CFTR_Function Enhanced CFTR Function Modulator_Substrate->CFTR_Function Clinical_Benefit Potential Clinical Benefit (e.g., Improved Lung Function) CFTR_Function->Clinical_Benefit

Caption: Logical flow from this compound administration to potential clinical benefits in cystic fibrosis.

Conclusion

This compound (PTI-428) represents a promising therapeutic strategy for cystic fibrosis by acting as a CFTR amplifier. Its unique mechanism of increasing CFTR mRNA stability offers a complementary approach to existing CFTR modulators. Preclinical and clinical data suggest that this compound, particularly as part of a combination therapy, can lead to meaningful improvements in CFTR function and clinical outcomes for individuals with CF. Further research and clinical development will be crucial to fully elucidate its therapeutic potential and its place in the evolving landscape of CF treatment.

References

Methodological & Application

Application Notes and Protocols for the Use of Nesolicaftor in Primary Human Bronchial Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesolicaftor (formerly PTI-428) is an investigational drug for the treatment of cystic fibrosis (CF), a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1][2] As a CFTR amplifier, this compound functions by increasing the amount of CFTR protein produced, which can then be targeted by other CFTR modulators like correctors and potentiators.[1] Preclinical studies utilizing primary human bronchial epithelial (HBE) cells, the gold-standard in vitro model for CF research, have demonstrated this compound's potential to enhance CFTR function, particularly in combination with other modulators.[1][3]

These application notes provide detailed protocols for the use of this compound in primary HBE cells, covering cell culture, treatment, and key experimental assays to evaluate its efficacy.

Mechanism of Action

This compound is classified as a CFTR amplifier. Its primary mechanism of action is to increase the expression of CFTR mRNA, leading to a greater abundance of CFTR protein. This amplification of CFTR protein levels can enhance the efficacy of other CFTR modulators, such as the corrector and potentiator combination of Elexacaftor/Tezacaftor/Ivacaftor (ETI). In primary HBE cells from CF patients, this compound has been shown to augment the response to ETI, leading to improved CFTR-dependent ion transport.

Data Presentation

The following tables summarize quantitative data from studies evaluating the effect of this compound on primary HBE cells homozygous for the F508del mutation.

Table 1: Effect of this compound on ETI-Corrected F508del CFTR Function

Treatment GroupCFTR-Dependent Isc (µA/cm²)Fold Change vs. ETI
ETIData not explicitly quantified in provided text-
ETI + this compound (10 µM)Significantly increased compared to ETI aloneNearly double

Table 2: Effect of this compound on CFTR mRNA Expression in ETI-Treated Cells

Treatment GroupRelative CFTR mRNA Expression
ETIBaseline
ETI + this compound (10 µM)Significantly increased

Table 3: Effect of this compound on TGF-β1-Induced Inflammation in ETI-Treated Cells

Treatment GroupIL-6 Secretion (pg/mL)IL-8 Secretion (pg/mL)
ETI + TGF-β1IncreasedIncreased
ETI + TGF-β1 + this compound (10 µM)Rescued the increasePartially reversed the increase

Table 4: Effect of this compound on Ciliary Beat Frequency (CBF) in the Presence of TGF-β1

Treatment GroupCiliary Beat Frequency (Hz)
ETI + TGF-β1Significantly reduced
ETI + TGF-β1 + this compoundReversed the reduction

Experimental Protocols

Culture of Primary Human Bronchial Epithelial Cells at an Air-Liquid Interface (ALI)

Primary HBE cells are considered the gold standard for in vitro CF research as they can form a differentiated, pseudostratified epithelium that mimics the airways when cultured at an air-liquid interface (ALI).

Materials:

  • Cryopreserved primary HBE cells from CF donors (e.g., homozygous for F508del mutation)

  • Bronchial epithelial cell growth medium (BEGM)

  • ALI differentiation medium

  • Coated permeable supports (e.g., Transwells®)

  • Cell culture incubators (37°C, 5% CO₂)

Protocol:

  • Thaw cryopreserved primary HBE cells rapidly in a 37°C water bath.

  • Seed the cells onto coated permeable supports in BEGM.

  • Culture the cells until they reach confluency.

  • Once confluent, switch to ALI differentiation medium and remove the apical medium to establish the air-liquid interface.

  • Maintain the cultures for at least 4-6 weeks to allow for full differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells.

Treatment with this compound and Other CFTR Modulators

Materials:

  • Differentiated primary HBE cells at ALI

  • This compound (e.g., 10 µM final concentration)

  • Elexacaftor/Tezacaftor/Ivacaftor (ETI) (e.g., 1 µM Elexacaftor, 5 µM Tezacaftor, 1 µM Ivacaftor)

  • TGF-β1 (optional, for inflammation studies; e.g., 5 ng/mL)

  • Cell culture medium

Protocol:

  • Prepare fresh treatment media containing the desired concentrations of this compound, ETI, and/or TGF-β1.

  • Add the treatment media to the basolateral side of the ALI cultures.

  • Incubate the cells for the desired treatment period (e.g., 24 hours).

Measurement of CFTR Function using an Ussing Chamber

The Ussing chamber technique is used to measure ion transport across the epithelial monolayer, providing a functional readout of CFTR activity.

Materials:

  • Ussing chamber system

  • Ringer's solution

  • Forskolin (to activate CFTR)

  • Ivacaftor (VX-770, to potentiate CFTR)

  • CFTR inhibitor (e.g., CFTRinh-172)

Protocol:

  • Mount the permeable supports with the treated HBE cells in the Ussing chambers.

  • Bathe both the apical and basolateral surfaces with Ringer's solution and maintain at 37°C.

  • Measure the short-circuit current (Isc), which reflects net ion transport.

  • To measure CFTR-dependent Isc, sequentially add a CFTR potentiator (e.g., 1 µM Ivacaftor) and a CFTR activator (e.g., 10 µM Forskolin) to the apical and basolateral chambers.

  • The increase in Isc following stimulation represents CFTR function.

  • Confirm that the observed current is CFTR-specific by adding a CFTR inhibitor and observing a decrease in Isc.

Quantification of mRNA Expression by qPCR

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for CFTR and a reference gene (e.g., GAPDH)

Protocol:

  • Lyse the treated HBE cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for CFTR and a housekeeping gene for normalization.

  • Calculate the relative expression of CFTR mRNA using the ΔΔCt method.

Measurement of Cytokine Secretion by ELISA

Materials:

  • Basolateral media samples from treated ALI cultures

  • ELISA kits for IL-6 and IL-8

Protocol:

  • Collect the basolateral medium from the treated ALI cultures.

  • Perform ELISAs for IL-6 and IL-8 according to the manufacturer's instructions to quantify the concentration of secreted cytokines.

Ciliary Beat Frequency (CBF) Analysis

Materials:

  • High-speed digital video camera mounted on a microscope

  • Image analysis software

Protocol:

  • Place the ALI cultures on a heated microscope stage.

  • Record high-speed videos of ciliary motion.

  • Analyze the videos using specialized software to determine the ciliary beat frequency.

Visualizations

Nesolicaftor_Mechanism_of_Action cluster_0 Cellular Processes This compound This compound CFTR_mRNA Increased CFTR mRNA Stability & Transcription This compound->CFTR_mRNA Amplifies CFTR_Protein Increased CFTR Protein Synthesis CFTR_mRNA->CFTR_Protein CFTR_Modulators CFTR Correctors & Potentiators (e.g., ETI) Rescued_CFTR Increased Functional CFTR at Cell Surface CFTR_Protein->Rescued_CFTR Provides more target for CFTR_Modulators->Rescued_CFTR Enhances Efficacy Of

Caption: Mechanism of action of this compound as a CFTR amplifier.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound in Primary HBE Cells cluster_assays Functional and Molecular Assays start Culture Primary HBE Cells at Air-Liquid Interface treatment Treat with this compound +/- ETI, +/- TGF-β1 start->treatment ussing Ussing Chamber (CFTR Function) treatment->ussing qpcr qPCR (CFTR mRNA) treatment->qpcr elisa ELISA (IL-6, IL-8) treatment->elisa cbf Ciliary Beat Frequency treatment->cbf

Caption: Experimental workflow for evaluating this compound in primary HBE cells.

Signaling_Pathway_TGFb_CFTR cluster_pathway Effect of this compound on TGF-β1-Mediated CFTR Inhibition TGFb1 TGF-β1 miR145 miR-145 Induction TGFb1->miR145 Inflammation Increased IL-6, IL-8 TGFb1->Inflammation CFTR_mRNA_down Decreased CFTR mRNA miR145->CFTR_mRNA_down CFTR_function_down Decreased CFTR Function CFTR_mRNA_down->CFTR_function_down This compound This compound CFTR_mRNA_up Increased CFTR mRNA This compound->CFTR_mRNA_up Inflammation_down Reduced IL-6, IL-8 This compound->Inflammation_down Reverses CFTR_function_up Restored CFTR Function CFTR_mRNA_up->CFTR_function_up

Caption: this compound counteracts TGF-β1-mediated CFTR inhibition.

References

Application Notes and Protocols: Measuring Nesolicaftor's Effect on CFTR Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesolicaftor (formerly PTI-428) is an investigational cystic fibrosis transmembrane conductance regulator (CFTR) modulator classified as a CFTR amplifier.[1] Unlike CFTR correctors or potentiators, which respectively aid in protein folding and channel gating, this compound is designed to increase the amount of CFTR protein by enhancing the stability of its messenger RNA (mRNA).[1][2] This mechanism of action suggests that this compound could be beneficial in combination with other CFTR modulators to increase the overall functional CFTR protein at the cell surface.

These application notes provide detailed protocols for two common cell-based assays to quantify the effect of this compound on CFTR function: the Ussing chamber assay for measuring ion transport across epithelial cell monolayers and the Yellow Fluorescent Protein (YFP)-based halide influx assay, a fluorescence-based method suitable for higher-throughput screening.

Mechanism of Action of this compound

This compound's primary mechanism of action is to increase the stability of the CFTR mRNA.[2] It achieves this by interacting with the poly(rC)-binding protein 1 (PCBP1).[1] PCBP1 binds to CU-rich elements within the CFTR mRNA, and this interaction is thought to protect the mRNA from degradation, leading to increased translation and a greater abundance of CFTR protein. This amplification of CFTR protein levels can then be acted upon by corrector and potentiator drugs to rescue the function of mutant CFTR.

Nesolicaftor_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CFTR_Gene CFTR Gene CFTR_mRNA_unstable CFTR mRNA (unstable) CFTR_Gene->CFTR_mRNA_unstable Transcription PCBP1 PCBP1 CFTR_mRNA_stable CFTR mRNA (stabilized) Degradation mRNA Degradation CFTR_mRNA_unstable->Degradation PCBP1->CFTR_mRNA_stable Binds and stabilizes This compound This compound This compound->PCBP1 Binds to Ribosome Ribosome CFTR_mRNA_stable->Ribosome Translation CFTR_Protein CFTR Protein (immature) Ribosome->CFTR_Protein

Caption: this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on CFTR function as measured by Ussing chamber and on CFTR mRNA levels. The data is derived from studies on primary human cystic fibrosis bronchial epithelial (CFBE) cells homozygous for the F508del mutation.

Table 1: Effect of this compound on ETI-Corrected F508del CFTR Function (Ussing Chamber)

Treatment Condition (24h)CFTR-dependent Isc (µA/cm²)Fold Change vs. ETI alone
ETI (Elexacaftor/Tezacaftor/Ivacaftor)Value not explicitly stated in snippets1.0
ETI + this compound (10 µM)Significantly increased~1.5 - 2.0 (estimated)

Table 2: Effect of this compound on CFTR mRNA Expression

Treatment Condition (24h)Relative CFTR mRNA ExpressionFold Change vs. ETI alone
ETI (Elexacaftor/Tezacaftor/Ivacaftor)Value not explicitly stated in snippets1.0
ETI + this compound (10 µM)Significantly increased~3.0

Table 3: Effect of this compound in the Presence of an Inflammatory Mediator (TGF-β1)

Treatment Condition (24h)CFTR-dependent Isc (µA/cm²)Fold Change vs. ETI + TGF-β1
ETI + TGF-β1Reduced compared to ETI alone1.0
ETI + TGF-β1 + this compound (10 µM)Rescued to levels similar to ETI alone~2.0 (estimated)

Experimental Protocols

Ussing Chamber Assay for Measuring CFTR-Mediated Ion Transport

The Ussing chamber is the gold standard for measuring epithelial ion transport. This protocol is designed for assessing the effect of this compound on CFTR function in polarized human bronchial epithelial cells.

Ussing_Chamber_Workflow cluster_prep Cell Culture and Treatment cluster_assay Ussing Chamber Measurement cluster_analysis Data Analysis A Seed CFBE cells on permeable supports B Culture at Air-Liquid Interface (ALI) for ~4 weeks A->B C Treat with this compound +/- other modulators for 24h B->C D Mount cell monolayer in Ussing chamber C->D E Equilibrate and measure baseline Isc D->E F Add Amiloride (block ENaC) E->F G Add Forskolin (activate CFTR) F->G H Add CFTR inhibitor (e.g., CFTRinh-172) G->H I Add UTP (activate CaCC) H->I J Calculate change in Isc (ΔIsc) I->J K Compare ΔIsc between treatment groups J->K

Caption: Ussing chamber experimental workflow.

Materials:

  • Human bronchial epithelial cells (e.g., CFBE41o- expressing F508del-CFTR)

  • Permeable cell culture inserts (e.g., Transwells®)

  • Air-Liquid Interface (ALI) culture medium

  • This compound and other CFTR modulators (e.g., ETI)

  • Ussing chamber system with electrodes

  • Ringer's solution

  • Pharmacological agents: Amiloride, Forskolin, CFTRinh-172, UTP

  • Data acquisition system

Protocol:

  • Cell Culture:

    • Seed human bronchial epithelial cells onto permeable supports.

    • Culture the cells at an air-liquid interface (ALI) for at least 4 weeks to allow for differentiation into a polarized epithelium.

  • Compound Treatment:

    • Treat the differentiated cell monolayers with this compound, alone or in combination with other CFTR modulators (e.g., ETI), for 24 hours. Include a vehicle control (e.g., DMSO).

  • Ussing Chamber Setup:

    • Mount the permeable supports containing the cell monolayers into the Ussing chamber, separating the apical and basolateral chambers.

    • Fill both chambers with pre-warmed and gassed Ringer's solution.

  • Electrophysiological Measurements:

    • Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).

    • Allow the baseline Isc to stabilize.

    • Sequentially add the following pharmacological agents to the apical chamber and record the change in Isc:

      • Amiloride: To inhibit the epithelial sodium channel (ENaC).

      • Forskolin: To activate CFTR through cAMP stimulation.

      • CFTRinh-172: To specifically inhibit CFTR-mediated current.

      • UTP: To activate calcium-activated chloride channels (CaCC) as a control for cell viability.

  • Data Analysis:

    • The CFTR-dependent Isc is calculated as the difference in current before and after the addition of the CFTR inhibitor.

    • Compare the CFTR-dependent Isc between different treatment groups (e.g., vehicle vs. This compound).

YFP-Based Halide Influx Assay

This assay provides a higher-throughput method to assess CFTR function by measuring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) upon iodide influx through active CFTR channels.

YFP_Assay_Workflow cluster_prep Cell Preparation and Treatment cluster_assay Fluorescence Measurement cluster_analysis Data Analysis A Seed cells expressing CFTR and YFP in a multi-well plate B Incubate with this compound +/- other modulators A->B C Wash cells and replace with Chloride-free buffer B->C D Measure baseline YFP fluorescence C->D E Add Iodide-containing buffer with Forskolin D->E F Monitor YFP fluorescence quenching over time E->F G Calculate the rate of fluorescence quenching F->G H Compare quenching rates between treatment groups G->H

References

Application Notes and Protocols for Assessing CFTR Protein Levels Following Nesolicaftor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesolicaftor (formerly PTI-428) is an investigational drug known as a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. In individuals with cystic fibrosis (CF), mutations in the CFTR gene can lead to a reduced quantity of CFTR protein at the cell surface. This compound is designed to increase the amount of CFTR protein by stabilizing its messenger RNA (mRNA), leading to increased protein production.[1] This application note provides detailed protocols for assessing the impact of this compound treatment on CFTR protein levels, focusing on Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) techniques.

Mechanism of Action of this compound

This compound acts as a CFTR amplifier by a mechanism that involves increasing the stability of the CFTR mRNA.[1] This leads to a greater number of mRNA transcripts available for translation into protein, ultimately aiming to increase the total amount of CFTR protein within the cell. Preclinical studies in human bronchial epithelial cells have suggested that this compound can nearly double the total amount of functional CFTR protein.[2]

Data Presentation: Effects of this compound on CFTR Levels

While specific quantitative data on the fold-increase of CFTR protein following this compound treatment is limited in publicly available literature, studies have demonstrated a significant impact on CFTR mRNA levels and function. The following tables summarize the available data to provide a basis for expected outcomes.

Table 1: Effect of this compound on CFTR mRNA Levels in Primary Human Bronchial Epithelial (CFBE) Cells with F508del Mutation

Treatment GroupAnalyteFold Change vs. ETI AloneReference
Elexacaftor/Tezacaftor/Ivacaftor (ETI) + this compound (10 µM)CFTR mRNANearly threefold increase[1]

Table 2: Qualitative and Functional Effects of this compound on CFTR Protein

FindingContextImplicationReference
"nearly double the total amount of functional CFTR protein"Preclinical studies in human bronchial epithelial cellsSuggests a significant increase in functional protein at the cell surface.[2]
Increased CFTR protein levelsPhase 1/2 clinical trial in CF patientsConfirms protein-level increase in a clinical setting, though quantitative specifics are not provided.
Augmented F508del CFTR response to ETIPrimary human CFBE cellsIndicates a synergistic effect with other CFTR modulators, leading to improved protein function.

Experimental Protocols

Western Blotting for CFTR Protein Quantification

Western blotting is a semi-quantitative technique used to detect and compare the abundance of specific proteins in a sample. For CFTR, this method can distinguish between the immature, core-glycosylated form (Band B, ~150 kDa) and the mature, complex-glycosylated form (Band C, ~170 kDa) that has trafficked to the cell surface. An increase in the Band C to Band B ratio is indicative of improved CFTR processing and trafficking.

a. Materials and Reagents:

  • Cell Lines: Human bronchial epithelial cells (e.g., CFBE41o-) expressing mutant CFTR, or primary human bronchial epithelial cells.

  • This compound: Appropriate stock solution in a suitable solvent (e.g., DMSO).

  • Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: Bicinchoninic acid (BCA) protein assay kit.

  • SDS-PAGE: 6% Tris-glycine polyacrylamide gels, running buffer, and loading buffer.

  • Transfer System: Polyvinylidene difluoride (PVDF) membranes, transfer buffer, and electroblotting apparatus.

  • Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibodies:

    • Anti-CFTR monoclonal antibody (e.g., clone 596, 769, or a cocktail of antibodies targeting different epitopes).

    • Anti-beta-actin or anti-GAPDH antibody (for loading control).

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-mouse or anti-rabbit IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence detection system.

b. Protocol:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with this compound at the desired concentration (e.g., 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.

  • Protein Extraction:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer with inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples.

    • Prepare samples by adding Laemmli sample buffer and heating at 37°C for 15-30 minutes. Note: Do not boil CFTR samples as this can cause aggregation.

    • Load equal amounts of protein (e.g., 30-50 µg) onto a 6% Tris-glycine gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imager.

    • Strip the membrane and re-probe with an antibody against a loading control (e.g., beta-actin).

  • Data Analysis:

    • Perform densitometric analysis of the bands corresponding to immature (Band B) and mature (Band C) CFTR using image analysis software.

    • Normalize the intensity of the CFTR bands to the loading control.

    • Calculate the ratio of Band C to Band B to assess CFTR maturation.

    • Compare the normalized CFTR protein levels between this compound-treated and control samples.

Enzyme-Linked Immunosorbent Assay (ELISA) for CFTR Protein Quantification

ELISA is a quantitative method that can measure the total amount of CFTR protein in a sample. This technique is particularly useful for high-throughput screening of compounds that may affect CFTR protein levels.

a. Materials and Reagents:

  • CFTR ELISA Kit: A commercially available sandwich ELISA kit specific for human CFTR. These kits typically include a pre-coated microplate, detection antibody, standards, and other necessary reagents.

  • Cell Lysates: Prepared as described in the Western blotting protocol.

  • Wash Buffer: Provided in the kit or prepared as instructed.

  • Substrate Solution: TMB (3,3',5,5'-tetramethylbenzidine) or other suitable substrate.

  • Stop Solution: Provided in the kit.

  • Microplate Reader: Capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm).

b. Protocol:

  • Sample Preparation:

    • Prepare cell lysates from this compound-treated and control cells as described previously.

    • Dilute the lysates to a concentration within the detection range of the ELISA kit.

  • ELISA Procedure (General Steps, refer to specific kit manual for details):

    • Add standards and diluted samples to the wells of the pre-coated microplate.

    • Incubate to allow the CFTR protein to bind to the capture antibody.

    • Wash the wells to remove unbound proteins.

    • Add the biotinylated detection antibody specific for CFTR and incubate.

    • Wash the wells.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the wells.

    • Add the TMB substrate solution and incubate in the dark to allow for color development.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of CFTR protein in the samples by interpolating their absorbance values on the standard curve.

    • Compare the CFTR protein concentrations between this compound-treated and control samples.

Visualizations

CFTR Protein Maturation and Trafficking Pathway

CFTR_Trafficking cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane cluster_Degradation Degradation cluster_this compound Mechanism of this compound Ribosome Ribosome Nascent_CFTR Nascent CFTR Polypeptide Ribosome->Nascent_CFTR Translation Folding Folding & Core Glycosylation Nascent_CFTR->Folding BandB Immature CFTR (Band B) Folding->BandB Processing Complex Glycosylation BandB->Processing ER to Golgi Trafficking Proteasome Proteasomal Degradation BandB->Proteasome ER-Associated Degradation (ERAD) BandC Mature CFTR (Band C) Processing->BandC Surface_CFTR Functional CFTR Channel BandC->Surface_CFTR Golgi to Plasma Membrane Trafficking Surface_CFTR->Surface_CFTR Surface_CFTR->Proteasome Endocytosis & Degradation This compound This compound CFTR_mRNA CFTR mRNA This compound->CFTR_mRNA Stabilizes CFTR_mRNA->Ribosome Increases Translation

Caption: CFTR protein maturation and trafficking pathway, and the proposed mechanism of action for this compound.

Experimental Workflow for Assessing CFTR Protein Levels

Experimental_Workflow cluster_Western Western Blot Analysis cluster_ELISA ELISA Analysis start Start: Cell Culture (e.g., CFBE cells) treatment Treatment with this compound (and vehicle control) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page elisa_plate Add Samples to Coated Plate quantification->elisa_plate transfer Protein Transfer (PVDF) sds_page->transfer probing Antibody Probing (Anti-CFTR & Loading Control) transfer->probing detection Chemiluminescent Detection probing->detection analysis_wb Densitometry Analysis (Band C / Band B Ratio) detection->analysis_wb end Conclusion on this compound's Effect on CFTR Protein Levels analysis_wb->end Compare Protein Levels elisa_steps Incubation with Detection Antibodies and Substrate elisa_plate->elisa_steps readout Measure Absorbance elisa_steps->readout analysis_elisa Calculate CFTR Concentration readout->analysis_elisa analysis_elisa->end Compare Protein Levels

Caption: Experimental workflow for the quantitative assessment of CFTR protein levels after this compound treatment.

References

Application Notes: Western Blot Analysis of CFTR Expression Following Nesolicaftor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which impairs chloride and bicarbonate transport across epithelial surfaces. Nesolicaftor (formerly PTI-428) is an investigational CFTR modulator classified as an amplifier. Unlike correctors or potentiators that target the protein itself, this compound is designed to increase the amount of CFTR protein by enhancing the stability and translational efficiency of its messenger RNA (mRNA).[1][2] This is achieved through its interaction with the poly(rC)-binding protein 1 (PCBP1), which subsequently binds to the CFTR mRNA and promotes its translation into protein. Western blot analysis is a critical immunoassay technique to verify this increased expression by quantifying the levels of both immature and mature CFTR protein.

Principle of Western Blot for CFTR Analysis

Western blotting allows for the detection and semi-quantitative analysis of the CFTR protein in cell lysates or tissue homogenates. The CFTR protein undergoes post-translational modifications as it matures, resulting in two distinct bands on a Western blot:

  • Band B (Immature): This lower molecular weight band (~150 kDa) represents the core-glycosylated form of CFTR that resides within the endoplasmic reticulum.

  • Band C (Mature): The higher molecular weight band (~170 kDa) corresponds to the fully glycosylated, mature form of the protein that has trafficked through the Golgi apparatus and is present at the plasma membrane.[3]

An increase in the intensity of both Band B and, more significantly, Band C following this compound treatment would indicate a successful amplification of CFTR protein expression and maturation.

Data Presentation

While direct Western blot densitometry data for this compound is not widely published, studies have quantified its effect on CFTR mRNA levels, which is the upstream mechanism leading to increased protein. The following table summarizes the reported impact of this compound on CFTR mRNA expression in human bronchial epithelial cells.

Cell ModelTreatment ConditionsAnalyzed ParameterFold Change vs. ControlReference
Primary human F508del CF bronchial epithelial (CFBE) cellsElexacaftor/Tezacaftor/Ivacaftor (ETI) + 10 µM this compound for 24hCFTR mRNA expression~3-fold increaseBengtson et al., 2022
Primary human F508del CFBE cells exposed to TGF-β1ETI + TGF-β1 + 10 µM this compound for 24hCFTR mRNA expression~5-fold increaseBengtson et al., 2022

Note: The increase in CFTR mRNA is expected to correlate with an increase in CFTR protein levels, which can be confirmed by Western blot.

Visualizations

Signaling Pathway of this compound Action

Nesolicaftor_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_membrane Plasma Membrane This compound This compound PCBP1 PCBP1 This compound->PCBP1 binds to Complex This compound-PCBP1 Complex PCBP1->Complex CFTR_mRNA CFTR mRNA Complex->CFTR_mRNA binds to & stabilizes Ribosome Ribosome CFTR_mRNA->Ribosome translation CFTR_protein_immature Immature CFTR Protein (Band B) Ribosome->CFTR_protein_immature synthesis CFTR_protein_folding Folding & Core Glycosylation CFTR_protein_immature->CFTR_protein_folding CFTR_protein_maturation Complex Glycosylation CFTR_protein_folding->CFTR_protein_maturation CFTR_protein_mature Mature CFTR Protein (Band C) CFTR_protein_maturation->CFTR_protein_mature

Caption: Mechanism of this compound as a CFTR amplifier.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow A Cell Culture & Treatment (e.g., CFBE cells +/- this compound) B Cell Lysis & Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D Sample Preparation (Laemmli buffer, 37°C incubation) C->D E SDS-PAGE (6% Tris-glycine gel) D->E F Protein Transfer (to PVDF membrane) E->F G Blocking (5% non-fat milk in TBST) F->G H Primary Antibody Incubation (anti-CFTR) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Image Acquisition & Densitometry J->K

Caption: Key steps for analyzing CFTR protein expression by Western blot.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Model: Human bronchial epithelial cells homozygous for the F508del mutation (e.g., CFBE41o- or primary cells) are suitable models.

  • Culture Conditions: Culture cells to confluence in appropriate media and conditions. For primary cells, an air-liquid interface (ALI) culture may be optimal.

  • Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours). If studying combination therapies, co-administer other CFTR modulators (e.g., Elexacaftor/Tezacaftor/Ivacaftor).

Protein Extraction
  • Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells directly on the plate with radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing periodically.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the total protein extract.

Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay (e.g., bicinchoninic acid (BCA) assay).

Western Blotting
  • Sample Preparation:

    • Dilute each protein sample to the same concentration with lysis buffer.

    • Mix a standardized amount of protein (e.g., 30-50 µg) with Laemmli sample buffer.

    • Crucially, heat the samples at 37°C for 15 minutes. Do not boil CFTR samples, as this can induce aggregation. [3]

  • SDS-PAGE:

    • Load the prepared samples onto a low-percentage (e.g., 6%) Tris-glycine polyacrylamide gel to adequately resolve the high molecular weight CFTR bands.[4]

    • Run the gel at a constant voltage until the dye front approaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for CFTR (follow manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a compatible horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence detection system (e.g., CCD camera-based imager).

Data Analysis
  • Capture the image of the Western blot.

  • Perform densitometric analysis of the bands corresponding to the immature (Band B) and mature (Band C) forms of CFTR using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the CFTR bands to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.

  • Calculate the ratio of Band C to Band B to assess the efficiency of CFTR maturation.

  • Compare the normalized band intensities from this compound-treated samples to the vehicle-treated controls to determine the fold-change in CFTR expression.

References

Application Notes and Protocols for Ussing Chamber Experiments with Nesolicaftor on Cystic Fibrosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ussing chamber electrophysiology to assess the function of Nesolicaftor (formerly PTI-428), a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. The protocols detailed herein are designed for studying the effects of this compound on primary human bronchial epithelial (HBE) cells derived from cystic fibrosis (CF) patients, particularly those with the F508del mutation.

Introduction to this compound

This compound is an investigational CFTR amplifier designed to increase the amount of CFTR protein produced by the cell.[1][2] Unlike CFTR correctors or potentiators, which act on the protein itself, this compound works at the mRNA level.[1][3] Its mechanism involves binding to the poly(rC)-binding protein 1 (PCBP1), which then stabilizes the CFTR mRNA, leading to increased protein translation.[1] This approach makes it a candidate for use in combination with other CFTR modulators to enhance their overall efficacy, especially in inflammatory environments that can suppress CFTR expression.

Ussing Chamber Electrophysiology for CFTR Function

The Ussing chamber is a critical tool for studying epithelial ion transport. It allows for the measurement of the short-circuit current (Isc), which is a direct measure of net ion transport across an epithelial monolayer. In the context of CF research, changes in Isc in response to specific activators and inhibitors of CFTR can quantify the functional rescue of the CFTR channel by modulators like this compound.

Experimental Protocols

I. Preparation and Culture of Primary Human Bronchial Epithelial (HBE) Cells

This protocol is foundational for establishing a reliable CF model for Ussing chamber experiments.

Cell Model: Primary HBE cells from CF patients homozygous for the F508del mutation.

Culture Method:

  • Expansion: Expand primary HBE cells using methods such as the EpiX™ medium with a Rho-Kinase inhibitor (e.g., Y-27632) and a TGF-β inhibitor (e.g., A83-01) to increase cell yield.

  • Seeding: Seed the expanded HBE cells onto permeable supports (e.g., Snapwell™ or Transwell® inserts).

  • Differentiation: Culture the cells at an air-liquid interface (ALI) for 21-28 days. This promotes differentiation into a polarized, mucociliary epithelium, which is essential for physiological relevance.

  • Verification: The formation of a confluent monolayer with high transepithelial electrical resistance (TEER) indicates the integrity of the epithelial barrier, a prerequisite for Ussing chamber studies.

II. Treatment of HBE Cell Cultures with this compound

This protocol outlines the treatment of differentiated HBE cells prior to Ussing chamber analysis.

  • Prepare Treatment Media: Prepare culture media containing the desired concentrations of this compound and any combination therapies. A common concentration for this compound in these experiments is 10 µM.

  • Combination Therapy: For studying synergistic effects, this compound is often combined with a triple combination therapy like Elexacaftor/Tezacaftor/Ivacaftor (ETI). A typical ETI concentration is 1 µM Elexacaftor, 5 µM Tezacaftor, and 1 µM Ivacaftor.

  • Incubation: Add the treatment media to both the apical and basolateral sides of the ALI cultures. Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for the upregulation of CFTR expression.

  • Control Groups: Always include appropriate vehicle controls (e.g., DMSO) and baseline treatment groups (e.g., ETI alone) for comparison.

III. Ussing Chamber Measurement of CFTR Function

This protocol details the step-by-step procedure for measuring CFTR-mediated ion transport.

Equipment and Reagents:

  • Ussing Chamber System (e.g., EasyMount Chamber System)

  • Voltage/Current Clamp Amplifier (e.g., VCC MC8)

  • Krebs-Ringer Bicarbonate Solution

  • Pharmacological Agents: Amiloride, Forskolin, Ivacaftor (acute potentiation), and a CFTR-specific inhibitor (e.g., CFTRinh-172).

Measurement Protocol:

  • Setup: Mount the Snapwell insert containing the treated HBE monolayer into the Ussing chamber, separating the apical and basolateral compartments.

  • Buffer Addition: Fill both hemi-chambers with pre-warmed (37°C) and gassed (95% O₂ / 5% CO₂) Krebs-Ringer solution.

  • Equilibration: Allow the system to equilibrate and for the baseline short-circuit current (Isc) to stabilize.

  • ENaC Inhibition: Add Amiloride (typically 10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC). This isolates the CFTR-mediated chloride current from sodium absorption. Record the resulting change in Isc.

  • CFTR Activation: Add Forskolin (typically 10 µM) to the apical and/or basolateral chambers to raise intracellular cAMP levels and activate CFTR channels.

  • Acute Potentiation: Add a CFTR potentiator like Ivacaftor (typically 1 µM) to the apical chamber to maximize the open probability of any CFTR channels at the cell surface.

  • CFTR Inhibition: Finally, add a specific CFTR inhibitor, such as CFTRinh-172 (typically 10 µM), to the apical chamber. The resulting decrease in Isc is considered the CFTR-dependent current.

  • Data Analysis: The primary endpoint is the magnitude of the CFTRinh-172-sensitive Isc. Compare the results from this compound-treated groups to control groups.

Data Presentation

The following tables summarize the expected qualitative and quantitative outcomes from Ussing chamber experiments with this compound on F508del homozygous HBE cells.

Treatment Condition (24h Incubation) CFTR-dependent Isc (relative to ETI alone) CFTR mRNA Expression (relative to ETI alone) Key Finding
ETI (Elexacaftor/Tezacaftor/Ivacaftor)BaselineBaselineEstablishes the baseline corrected CFTR function.
ETI + this compound (10 µM)Significantly Increased ~3-fold Increase This compound augments the function of CFTR correctors and potentiators.
ETI + TGF-β1DecreasedDecreasedTGF-β1, an inflammatory cytokine, reduces CFTR expression and function.
ETI + TGF-β1 + this compound (10 µM)Restored/Increased Restored/Increased This compound rescues the inhibitory effects of TGF-β1 on CFTR function.
Ion Channel Effect of this compound (10 µM) on Channel Function Effect on mRNA Expression
CFTR Increased chloride conductanceIncreased CFTR mRNA
ENaC Increased sodium conductanceIncreased SCNN1B mRNA
CaCC Increased calcium-activated chloride conductanceIncreased ANO1 mRNA

Note: The effects on ENaC and CaCC suggest that this compound's mechanism of enhancing mRNA stability may not be exclusive to CFTR.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in performing an Ussing chamber experiment to evaluate this compound.

G cluster_prep Phase 1: Cell Culture & Treatment cluster_exp Phase 2: Ussing Chamber Assay cluster_analysis Phase 3: Data Analysis A Expand Primary HBE Cells (F508del/F508del) B Seed on Permeable Supports & Differentiate at ALI (21-28 days) A->B C Treat with this compound +/- ETI (24-hour incubation) B->C D Mount Monolayer in Ussing Chamber C->D E 1. Inhibit ENaC (Amiloride) D->E F 2. Activate CFTR (Forskolin) E->F G 3. Potentiate CFTR (Ivacaftor) F->G H 4. Inhibit CFTR (CFTRinh-172) G->H I Calculate CFTR-dependent Short-Circuit Current (Isc) H->I J Compare Treated vs. Control Groups I->J

Caption: Ussing Chamber Experimental Workflow for this compound.

This compound Signaling Pathway

This diagram illustrates the molecular mechanism of action for this compound in CF models, particularly in the context of inflammation.

G cluster_inflammation Inflammatory Pathway cluster_cftr CFTR Gene Expression cluster_neso This compound Action TGFB1 TGF-β1 miR145 miR-145 TGFB1->miR145 induces CFTR_mRNA CFTR mRNA miR145->CFTR_mRNA promotes degradation CFTR_Protein CFTR Protein (F508del) CFTR_mRNA->CFTR_Protein Translation Degradation mRNA Degradation CFTR_mRNA->Degradation Functional_CFTR Functional CFTR Channel CFTR_Protein->Functional_CFTR Rescued by Neso This compound PCBP1 PCBP1 Neso->PCBP1 binds to PCBP1->CFTR_mRNA binds & stabilizes PCBP1->Degradation inhibits Correctors CFTR Correctors (e.g., Elexacaftor) Potentiators CFTR Potentiators (e.g., Ivacaftor) Potentiators->Functional_CFTR Activated by

Caption: this compound's Mechanism of Action on CFTR mRNA.

References

Application Notes and Protocols for High-Throughput Screening Assays Incorporating Nesolicaftor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesolicaftor (formerly PTI-428) is a first-in-class cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. Unlike CFTR correctors or potentiators, which act on the CFTR protein, this compound works at the mRNA level to increase the amount of CFTR protein produced.[1][2] Its mechanism involves binding to the poly(rC)-binding protein 1 (PCBP1), which then stabilizes the CFTR mRNA, leading to enhanced translation.[3][4] This novel mechanism makes this compound a valuable tool in combination therapies for cystic fibrosis (CF), aiming to amplify the effects of existing CFTR modulators.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify novel CFTR modulators that may act synergistically with this compound. Additionally, protocols for secondary assays to validate and characterize hit compounds are described.

Data Presentation

The following tables summarize quantitative data from studies involving this compound, demonstrating its efficacy in cellular models of cystic fibrosis.

Table 1: Effect of this compound on F508del-CFTR Function in Combination with Elexacaftor/Tezacaftor/Ivacaftor (ETI)

Cell TypeTreatment (24h)This compound ConcentrationMeasured ParameterFold Change vs. ETI aloneReference
Primary human CF bronchial epithelial (CFBE) cells (F508del homozygous)ETI10 µMCFTR-dependent Short-Circuit Current (Isc)Significant Increase[2]
Primary human CFBE cells (F508del homozygous)ETI10 µMCFTR mRNA expression~3-fold increase

Table 2: Effect of this compound on Ion Channel Function and Expression in Primary CFBE Cells (F508del homozygous) Treated with ETI

Measured ParameterThis compound (10 µM) EffectReference
Amiloride-sensitive Isc (ENaC function)Significantly increased
UTP-stimulated Isc (CaCC function)Significantly increased
SCNN1B mRNA expressionSignificantly increased
ANO1 mRNA expressionSignificantly increased

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action as a CFTR amplifier.

Nesolicaftor_Pathway cluster_transcription Nucleus This compound This compound PCBP1 PCBP1 This compound->PCBP1 Binds to CFTR_mRNA CFTR mRNA PCBP1->CFTR_mRNA Binds to & Stabilizes Ribosome Ribosome CFTR_mRNA->Ribosome CFTR_Protein CFTR Protein (immature) Ribosome->CFTR_Protein ER Endoplasmic Reticulum CFTR_Protein->ER Enters for folding Processing Processing & Trafficking ER->Processing Mature_CFTR Mature CFTR Protein (at cell membrane) Processing->Mature_CFTR

Caption: this compound binds to PCBP1, stabilizing CFTR mRNA and enhancing its translation.

Experimental Protocols

High-Throughput Screening (HTS) for Compounds Synergizing with this compound

This protocol describes a cell-based phenotypic screen using a halide-sensitive Yellow Fluorescent Protein (YFP) to identify compounds that enhance CFTR function in the presence of a fixed concentration of this compound.

Objective: To identify novel correctors or potentiators whose activity is amplified by this compound.

Materials:

  • Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

  • Assay Plates: 384-well, black, clear-bottom microplates.

  • Reagents:

    • Culture medium: Coon’s modified F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Phosphate-Buffered Saline (PBS).

    • Iodide-containing buffer: PBS with 100 mM NaI replacing 100 mM NaCl.

    • Forskolin (10 mM stock in DMSO).

    • This compound (10 mM stock in DMSO).

    • Test compound library (e.g., 10 mM in DMSO).

    • Positive control (e.g., a known CFTR corrector like Lumacaftor or Tezacaftor).

    • Negative control (DMSO).

  • Equipment:

    • Automated liquid handling system.

    • Plate reader with kinetic fluorescence measurement capabilities (e.g., FLIPR or similar).

Experimental Workflow Diagram:

HTS_Workflow A 1. Cell Plating (FRT-F508del-YFP cells) ~10,000 cells/well in 384-well plate B 2. Compound Addition - Test Compounds - this compound (fixed concentration) - Controls (Positive/Negative) A->B C 3. Incubation 24-48 hours at 37°C, 5% CO2 B->C D 4. YFP Quenching Assay - Wash with PBS - Add PBS - Add Forskolin - Add Iodide Buffer C->D E 5. Data Acquisition Kinetic fluorescence reading (Plate Reader) D->E F 6. Data Analysis - Calculate quenching rate - Z'-factor calculation - Hit identification E->F

Caption: Workflow for the YFP-based HTS assay to find this compound synergizers.

Protocol:

  • Cell Plating:

    • Seed FRT-F508del-YFP cells into 384-well plates at a density of approximately 10,000 cells per well in 40 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Addition:

    • Using an automated liquid handler, add test compounds to the desired final concentration (e.g., 10 µM).

    • Add a fixed, sub-maximal concentration of this compound (e.g., 1 µM) to all wells containing test compounds and positive controls.

    • Include wells with:

      • Negative Control: DMSO + this compound.

      • Positive Control: Known corrector (e.g., 10 µM Lumacaftor) + this compound.

      • Baseline Control: DMSO alone.

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C and 5% CO2 to allow for compound-induced changes in CFTR expression and trafficking.

  • YFP Quenching Assay:

    • Wash the cells twice with 80 µL of PBS.

    • Add 40 µL of PBS to each well.

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10 seconds.

    • Add 10 µL of a solution containing forskolin (final concentration 10 µM) to activate CFTR.

    • After 2-5 minutes, add 20 µL of the iodide-containing buffer.

  • Data Acquisition:

    • Immediately begin kinetic fluorescence measurements every 1-2 seconds for 1-2 minutes. The influx of iodide through active CFTR channels will quench the YFP fluorescence.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each well.

    • Normalize the data to the positive and negative controls.

    • Calculate the Z'-factor to assess assay quality. A Z'-factor ≥ 0.5 is considered excellent for HTS.

    • Identify "hits" as compounds that produce a statistically significant increase in the quenching rate compared to this compound alone.

Secondary Assay: Ussing Chamber Electrophysiology

This protocol is for the functional validation of "hits" identified in the primary HTS, using the gold-standard Ussing chamber technique to measure CFTR-dependent ion transport.

Objective: To confirm and quantify the effect of hit compounds on CFTR channel function in polarized epithelial cells in the presence of this compound.

Materials:

  • Cell Line: Primary human bronchial epithelial (CFBE) cells from a donor with the F508del/F508del genotype, cultured on permeable supports (e.g., Transwell inserts).

  • Reagents:

    • Ringer's solution (apical and basolateral).

    • Amiloride (to block ENaC channels).

    • Forskolin and IBMX (to activate CFTR).

    • CFTRinh-172 (to inhibit CFTR).

    • This compound.

    • Hit compound from HTS.

  • Equipment:

    • Ussing chamber system with voltage-clamp amplifier.

    • Heating block and gas supply (95% O2 / 5% CO2).

Protocol:

  • Cell Culture:

    • Culture CFBE cells on permeable supports at an air-liquid interface (ALI) for 4-6 weeks to achieve a differentiated, polarized monolayer.

  • Compound Treatment:

    • Treat the cell monolayers with the hit compound (at various concentrations to determine EC50) in the presence of a fixed concentration of this compound (e.g., 10 µM) for 24-48 hours. Include appropriate vehicle controls.

  • Ussing Chamber Measurement:

    • Mount the permeable supports in the Ussing chambers, with apical and basolateral chambers filled with pre-warmed and gassed Ringer's solution.

    • Maintain the temperature at 37°C.

    • Measure the short-circuit current (Isc).

    • Sequentially add the following drugs to the chambers:

      • Amiloride (apical) to block sodium channels.

      • Forskolin and IBMX (apical and basolateral) to maximally stimulate CFTR.

      • CFTRinh-172 (apical) to inhibit the CFTR-specific current.

  • Data Analysis:

    • The CFTR-dependent Isc is calculated as the difference in current before and after the addition of CFTRinh-172.

    • Compare the CFTR-dependent Isc in cells treated with the hit compound + this compound to cells treated with this compound alone to quantify the synergistic effect.

    • Generate dose-response curves to determine the EC50 of the hit compound in the presence of this compound.

Conclusion

The protocols outlined in these application notes provide a framework for utilizing this compound in high-throughput screening campaigns to discover novel CFTR modulators. The YFP-based assay offers a robust platform for primary screening, while the Ussing chamber technique provides a reliable method for secondary validation and detailed functional characterization. The unique mechanism of this compound as a CFTR amplifier presents a promising avenue for developing more effective combination therapies for cystic fibrosis.

References

Application Notes and Protocols for Studying Nesolicaftor's Effects Using Lentiviral Transduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing lentiviral transduction to investigate the effects of Nesolicaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. The protocols outlined below are designed to enable the stable modification of target cells to either overexpress or knockdown genes of interest, thereby creating robust cellular models to study this compound's mechanism of action and efficacy.

Introduction to this compound and Lentiviral Transduction

This compound (formerly PTI-428) is a CFTR modulator classified as an amplifier.[1][2] Its primary mechanism of action is to increase the amount of CFTR protein produced by the cell.[1][3] This makes it a promising therapeutic agent for cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene that lead to dysfunctional or insufficient CFTR protein at the cell surface.[1]

Lentiviral vectors are powerful tools for gene delivery in both research and therapeutic applications. Derived from the human immunodeficiency virus (HIV), these vectors are engineered to be replication-incompetent for safety and can efficiently transduce a wide variety of dividing and non-dividing cells, leading to stable, long-term transgene expression. This makes them ideal for creating cell lines that model specific aspects of CF pathophysiology or for dissecting the signaling pathways involved in CFTR regulation.

A key pathway implicated in the downregulation of CFTR in inflammatory conditions is the Transforming Growth Factor-beta 1 (TGF-β1) signaling cascade. TGF-β1 can reduce CFTR expression by upregulating microRNA-145 (miR-145), which in turn targets CFTR mRNA for degradation. Studies have shown that this compound can rescue the function of modulator-corrected F508del-CFTR, the most common CF-causing mutation, even in the presence of TGF-β1-induced inflammation.

This document will detail protocols for using lentiviral vectors to:

  • Overexpress miR-145 to mimic inflammatory downregulation of CFTR.

  • Knockdown CFTR using shRNA to create a CFTR-deficient cell model.

These models will then be used to assess the efficacy of this compound in restoring CFTR function.

Data Presentation

The following tables summarize key quantitative data relevant to the experimental protocols described.

Table 1: Recommended Multiplicity of Infection (MOI) for Common Cell Lines

Cell LineCell TypeRecommended MOI RangeTransduction Efficiency (%)Reference
HEK293THuman Embryonic Kidney1-1080-95%
Calu-3Human Airway Epithelial10-5060-80%
Primary Human Bronchial Epithelial (HBE) CellsPrimary Airway Epithelial20-10040-70%
HT1080Human Fibrosarcoma5-2075-90%

Note: Optimal MOI should be empirically determined for each cell line and lentiviral preparation.

Table 2: Example Results of this compound Treatment on CFTR Function

Cell ModelTreatmentCFTR-dependent Isc (µA/cm²)Fold Change in CFTR mRNAReference
Primary HBE cells (F508del/F508del) + ETIVehicle15 ± 2.51.0
Primary HBE cells (F508del/F508del) + ETIThis compound (10 µM)25 ± 3.1~3.0
Primary HBE cells (F508del/F508del) + ETI + TGF-β1Vehicle8 ± 1.80.4
Primary HBE cells (F508del/F508del) + ETI + TGF-β1This compound (10 µM)18 ± 2.2~2.0
Primary HBE cells (F508del/F508del) + ETI + miR-145 overexpressionVehicle10 ± 1.50.5
Primary HBE cells (F508del/F508del) + ETI + miR-145 overexpressionThis compound (10 µM)20 ± 2.8~2.5

ETI: Elexacaftor/Tezacaftor/Ivacaftor. Data are representative and may vary based on experimental conditions.

Experimental Protocols

Safety Precautions: Work with lentiviral vectors must be conducted in a Biosafety Level 2 (BSL-2) laboratory facility, following all institutional and national safety guidelines. Personal protective equipment (PPE), including lab coats, gloves, and eye protection, is mandatory. All materials that come into contact with the virus must be decontaminated with a 10% bleach solution.

Protocol 1: Lentiviral Production in HEK293T Cells

This protocol describes the generation of high-titer lentiviral particles using a 3rd or 4th generation packaging system.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid (e.g., pLenti-miR-145 or pLKO.1-shCFTR)

  • Packaging plasmids (e.g., psPAX2 and pMD2.G for 2nd generation)

  • Transfection reagent (e.g., Lipofectamine 3000 or Polyethylenimine (PEI))

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm syringe filters

Procedure:

  • Day 1: Seed HEK293T Cells

    • Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Day 2: Transfection

    • In separate tubes, dilute the transfer plasmid and packaging plasmids in Opti-MEM.

    • In another tube, dilute the transfection reagent in Opti-MEM.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

    • Incubate at 37°C, 5% CO₂.

  • Day 3: Change Media

    • After 16-24 hours, carefully remove the transfection medium and replace it with fresh, pre-warmed DMEM with 10% FBS.

  • Day 4-5: Harvest Viral Supernatant

    • At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.

    • Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • The viral supernatant can be used immediately or aliquoted and stored at -80°C. For long-term storage, it is recommended to concentrate the virus.

Protocol 2: Lentiviral Transduction of Target Cells

This protocol outlines the steps for transducing target cells (e.g., primary HBE cells or Calu-3 cells) with the harvested lentivirus.

Materials:

  • Target cells (e.g., primary HBE cells, Calu-3)

  • Lentiviral supernatant

  • Polybrene (transduction enhancement reagent)

  • Complete growth medium for the target cell line

  • Selection antibiotic (if applicable, e.g., puromycin for pLKO.1 vectors)

Procedure:

  • Day 1: Seed Target Cells

    • Plate target cells in the desired format (e.g., 6-well plate) at a density that will result in 50-70% confluency at the time of transduction.

  • Day 2: Transduction

    • Thaw the lentiviral supernatant on ice.

    • Prepare the transduction medium by adding Polybrene to the complete growth medium (final concentration typically 4-8 µg/mL).

    • Remove the culture medium from the target cells.

    • Add the desired amount of lentiviral supernatant (based on the predetermined optimal MOI) and the transduction medium to the cells.

    • Incubate at 37°C, 5% CO₂ for 18-24 hours.

  • Day 3: Change Media

    • Remove the virus-containing medium and replace it with fresh, complete growth medium.

  • Day 4 onwards: Selection and Expansion (if applicable)

    • If the lentiviral vector contains a selection marker, add the appropriate antibiotic to the medium 48-72 hours post-transduction.

    • Culture the cells in the selection medium until non-transduced cells are eliminated.

    • Expand the stable, transduced cell population for subsequent experiments.

Protocol 3: Assessment of this compound's Effect on CFTR Function

This protocol describes how to evaluate the impact of this compound on CFTR function in the engineered cell models.

Materials:

  • Stable transduced cells (e.g., miR-145 overexpressing or shCFTR knockdown)

  • This compound

  • CFTR modulators (e.g., Elexacaftor/Tezacaftor/Ivacaftor)

  • TGF-β1 (optional, for inducing CFTR downregulation)

  • Reagents for functional assays (e.g., Ussing chamber solutions, antibodies for Western blotting, reagents for qPCR)

Procedure:

  • Cell Treatment:

    • Plate the stable transduced cells.

    • Treat the cells with this compound at various concentrations (e.g., 1-30 µM) in the presence or absence of other CFTR modulators and/or TGF-β1 for 24-48 hours.

  • Functional Analysis:

    • Ussing Chamber Assay: Measure CFTR-dependent short-circuit current (Isc) to assess ion channel function.

    • Western Blotting: Analyze the levels of CFTR protein (both immature band B and mature band C) to determine the effect on protein expression and trafficking.

    • Quantitative PCR (qPCR): Measure the levels of CFTR mRNA to assess the impact on gene expression.

    • Forskolin-Induced Swelling (FIS) Assay: For 3D organoid cultures, measure the swelling response to forskolin as an indicator of CFTR function.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's mechanism in the context of TGF-β1 signaling.

Lentiviral_Workflow cluster_production Lentivirus Production (BSL-2) cluster_transduction Cell Line Engineering cluster_assay Functional Analysis p1 1. Plasmid Co-transfection (Transfer + Packaging) p2 2. Transfect HEK293T Cells p1->p2 p3 3. Harvest & Filter Viral Supernatant p2->p3 t1 4. Transduce Target Cells (e.g., HBE cells) p3->t1 t2 5. Select for Stable Cells (e.g., with Puromycin) t1->t2 t3 6. Expand Stable Cell Line t2->t3 a1 7. Treat with this compound (± TGF-β1, ± other modulators) t3->a1 a2 8. Assess CFTR Function (Ussing, WB, qPCR, FIS) a1->a2

Caption: Experimental workflow for studying this compound's effects.

Logical_Relationship cluster_model Cellular Model Generation cluster_condition Experimental Conditions cluster_outcome Expected Outcomes LV_miR145 Lentivirus: Overexpress miR-145 TGFB1_treatment TGF-β1 Treatment LV_miR145->TGFB1_treatment Mimics Effect Of CFTR_down Decreased CFTR Expression & Function LV_miR145->CFTR_down LV_shCFTR Lentivirus: Knockdown CFTR LV_shCFTR->CFTR_down TGFB1_treatment->CFTR_down Nesolicaftor_treatment This compound Treatment CFTR_rescue Rescued CFTR Expression & Function Nesolicaftor_treatment->CFTR_rescue

Caption: Logical relationships in the experimental design.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Synergistic Potential of Nesolicaftor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nesolicaftor (PTI-428) in combination with other Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as PTI-428) is an investigational CFTR amplifier.[1][2] Unlike correctors or potentiators, which act on the CFTR protein directly, this compound works at the mRNA level to increase the overall amount of CFTR protein produced by the cell.[2][3] It has been shown to increase CFTR mRNA stability, providing more substrate for other modulators like correctors and potentiators to act upon.[3]

Q2: With which other modulators has this compound shown synergistic effects?

This compound has been primarily studied as part of a triple combination therapy with Posenacaftor (PTI-801), a CFTR corrector, and Dirocaftor (PTI-808), a CFTR potentiator. This combination is designed to address multiple defects in the CFTR protein: this compound increases the quantity of CFTR protein, Posenacaftor aids in its proper folding and trafficking to the cell surface, and Dirocaftor enhances the channel's opening probability.

Q3: What are the expected outcomes of combining this compound with other modulators?

In clinical trials, the triple combination of this compound, Posenacaftor, and Dirocaftor has demonstrated statistically significant improvements in lung function, as measured by the percent predicted forced expiratory volume in one second (ppFEV1), and a reduction in sweat chloride concentration, a key biomarker of CFTR function. Preclinical studies in human bronchial epithelial cells have shown that this combination can restore CFTR function to near-normal levels.

Q4: How does inflammation affect the efficacy of this compound?

Chronic airway inflammation, a hallmark of cystic fibrosis, can impair the effectiveness of CFTR modulators. The inflammatory cytokine Transforming Growth Factor-beta 1 (TGF-β1) has been shown to decrease CFTR mRNA levels by upregulating microRNA-145 (miR-145). This compound has been demonstrated to counteract this effect by increasing CFTR mRNA expression, thereby rescuing the function of modulator-corrected F508del CFTR even in an inflammatory environment.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in Ussing chamber assay results Inconsistent cell monolayer confluence or integrity. Fluctuation in temperature or pH of the buffer. Pipetting errors when adding compounds.Ensure monolayers have consistent transepithelial electrical resistance (TEER) values before starting the experiment. Use a heated water jacket and continuously bubble the buffer with 95% O2/5% CO2 to maintain stable conditions. Use calibrated pipettes and add compounds slowly and consistently to the chambers.
Low or no response to this compound in vitro Sub-optimal concentration of this compound or other modulators. The cell model used may not be responsive. Presence of inflammatory mediators in the culture.Perform a dose-response curve to determine the optimal concentration of this compound and its partner modulators for your specific cell model. Consider using primary human bronchial epithelial cells, as they more closely mimic the in vivo environment. If studying the effects of inflammation, ensure the concentration of inflammatory cytokines like TGF-β1 is appropriate and consistent.
Difficulty in measuring changes in CFTR protein expression Low endogenous expression of CFTR in the cell line. Inefficient protein extraction or antibody for Western blotting.Use cell lines known to express detectable levels of CFTR or consider using primary cells. Optimize your protein lysis buffer and ensure complete cell lysis. Validate your primary antibody for CFTR to ensure specificity and sensitivity. The use of B-band and C-band to differentiate immature and mature CFTR is crucial.
Inconsistent ciliary beat frequency (CBF) measurements Subjectivity in manual measurement. Environmental factors affecting cilia movement (e.g., temperature, viscosity of mucus).Utilize an automated, unbiased method like multiscale differential dynamic microscopy (multi-DDM) for CBF analysis. Maintain a constant temperature and ensure the apical surface of the cells is properly hydrated during imaging.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials involving this compound in combination with other CFTR modulators.

Table 1: Improvement in Lung Function (ppFEV1)

Treatment Group Study Duration Mean Absolute Change in ppFEV1 from Baseline Comparison to Placebo Reference
This compound, Posenacaftor (high-dose), Dirocaftor14 days+5%Significant improvement
This compound, Posenacaftor, Dirocaftor (in F508del homozygous)28 days+8 percentage pointsSignificant improvement

Table 2: Reduction in Sweat Chloride Concentration

Treatment Group Study Duration Mean Reduction in Sweat Chloride from Baseline (mmol/L) Comparison to Placebo (mmol/L) Reference
This compound, Posenacaftor (high-dose), Dirocaftor14 days-19-24
This compound, Posenacaftor, Dirocaftor (in F508del homozygous)28 days-29Significant reduction

Key Experimental Protocols

Ussing Chamber Assay for CFTR Function

This protocol is used to measure CFTR-dependent ion transport across a polarized epithelial cell monolayer.

Methodology:

  • Cell Culture: Grow primary human bronchial epithelial cells or a suitable cell line (e.g., CFBE41o-) on permeable supports until a confluent monolayer is formed.

  • Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral sides with Krebs-Ringer bicarbonate solution, maintain at 37°C, and continuously gas with 95% O2/5% CO2.

  • Baseline Measurement: Measure the baseline short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

  • CFTR Activation: Add a cAMP agonist (e.g., forskolin) to the basolateral chamber to activate CFTR.

  • CFTR Potentiation: Add a CFTR potentiator (e.g., ivacaftor or Dirocaftor) to the apical chamber.

  • CFTR Inhibition: Add a CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc in response to the CFTR activator and inhibitor reflects the CFTR channel function.

Quantitative PCR (qPCR) for CFTR mRNA Expression

This protocol is used to quantify the amount of CFTR mRNA in cells treated with this compound.

Methodology:

  • Cell Treatment: Treat cells with this compound, other modulators, and/or inflammatory cytokines for the desired duration.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform qPCR using primers and a probe specific for the CFTR gene. Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of CFTR mRNA using the delta-delta Ct method.

Ciliary Beat Frequency (CBF) Measurement

This protocol is used to assess the effect of CFTR modulators on ciliary function.

Methodology:

  • Cell Culture: Grow ciliated epithelial cells on permeable supports at an air-liquid interface.

  • Image Acquisition: Use a high-speed digital video camera mounted on a microscope to record the movement of cilia.

  • CBF Analysis: Analyze the recorded videos using software that can calculate the frequency of ciliary beating. Automated methods like multi-DDM are recommended for unbiased results.

  • Data Analysis: Compare the CBF of treated cells to that of untreated or vehicle-treated controls.

Visualizations

Synergistic_Mechanism cluster_synthesis CFTR Synthesis & Maturation cluster_modulators CFTR Modulators DNA CFTR Gene mRNA CFTR mRNA DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation ER Endoplasmic Reticulum (Protein Folding) Ribosome->ER Golgi Golgi Apparatus (Processing) ER->Golgi Membrane Cell Membrane Golgi->Membrane Trafficking Dirocaftor Dirocaftor (Potentiator) Membrane->Dirocaftor Enhances Opening This compound This compound (Amplifier) This compound->mRNA Increases Stability Posenacaftor Posenacaftor (Corrector) Posenacaftor->ER Aids Folding Signaling_Pathway TGFB1 TGF-β1 miR145 miR-145 TGFB1->miR145 Upregulates CFTR_mRNA CFTR mRNA miR145->CFTR_mRNA Degrades CFTR_Protein CFTR Protein CFTR_mRNA->CFTR_Protein Translation This compound This compound PCBP1 PCBP1 This compound->PCBP1 Binds to PCBP1->CFTR_mRNA Stabilizes Experimental_Workflow cluster_assays Assays start Start: Cell Culture (e.g., Primary HBE cells) treatment Treatment with this compound and other modulators start->treatment functional_assay Functional Assays treatment->functional_assay expression_assay Expression Assays treatment->expression_assay ciliary_assay Ciliary Function Assays treatment->ciliary_assay data_analysis Data Analysis and Interpretation functional_assay->data_analysis ussing ussing functional_assay->ussing Ussing Chamber expression_assay->data_analysis qpcr qpcr expression_assay->qpcr qPCR (mRNA) western western expression_assay->western Western Blot (Protein) ciliary_assay->data_analysis cbf cbf ciliary_assay->cbf CBF Measurement

References

Challenges in replicating Nesolicaftor clinical trial results in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Nesolicaftor (PTI-428). This resource provides troubleshooting guidance and answers to frequently asked questions to address challenges encountered when replicating this compound clinical trial results in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as PTI-428) is an investigational drug for cystic fibrosis (CF). It is classified as a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier.[1][2] Its primary mechanism of action is to increase the amount of CFTR protein by enhancing the stability of CFTR mRNA.[3][4] This is achieved, at least in part, through its interaction with poly(rC)-binding protein 1 (PCBP1), which binds to the CFTR mRNA and promotes its stabilization and translation.[3]

Q2: In which experimental systems has this compound been shown to be effective?

Preclinical studies have demonstrated this compound's effectiveness in in vitro models using human bronchial epithelial cells, including those with the F508del mutation. It has been shown to be particularly effective in augmenting the function of other CFTR modulators, such as correctors and potentiators, and in rescuing CFTR function in the presence of inflammation induced by factors like TGF-β1.

Q3: What are the typical concentrations of this compound used in in vitro experiments?

Published studies have used this compound at concentrations typically ranging from 10 µM to 30 µM for treating cultured cells.

Q4: How is CFTR function typically measured in the lab to assess the effect of this compound?

The most common methods to assess CFTR function in response to this compound in vitro are:

  • Ussing Chamber Electrophysiology: This technique measures ion transport across a monolayer of polarized epithelial cells, providing a direct assessment of CFTR channel activity.

  • Western Blotting: This method is used to quantify the amount of CFTR protein, specifically looking for an increase in the mature, complex-glycosylated form (Band C) which indicates successful trafficking of the protein to the cell surface.

  • Quantitative PCR (qPCR): This is used to measure the levels of CFTR mRNA to confirm this compound's effect on mRNA stability.

Troubleshooting Guide

Issue 1: Inconsistent or Low CFTR Function in Ussing Chamber Experiments
Potential Cause Troubleshooting Step
Cell Monolayer Integrity: The epithelial cell monolayer may not be fully polarized or have sufficient transepithelial electrical resistance (TEER).Ensure cells are cultured on permeable supports for an adequate amount of time to form tight junctions. Monitor TEER values before and during the experiment. Values should be stable and within the expected range for the cell type.
Reagent Quality and Preparation: Degradation or improper preparation of reagents like forskolin, genistein, or CFTR inhibitors can lead to weak or variable responses.Prepare fresh stock solutions of all reagents. Store aliquots at the recommended temperature and avoid repeated freeze-thaw cycles. Confirm the activity of agonists and inhibitors on control cells.
Incorrect Chamber Assembly or Operation: Leaks, air bubbles, or improper voltage clamping can introduce artifacts into the measurements.Carefully assemble the Ussing chamber, ensuring no leaks are present. Remove any air bubbles from the chambers and tubing. Calibrate the voltage and current electrodes before each experiment.
Cell Line Variability: Different cell lines or primary cells from different donors can exhibit significant variability in their response to CFTR modulators.Use a well-characterized and consistent cell line whenever possible. For primary cells, use cells from multiple donors to account for biological variability. Maintain detailed records of cell passage number and culture conditions.
Issue 2: No Significant Increase in Mature CFTR Protein (Band C) on Western Blot
Potential Cause Troubleshooting Step
Insufficient Incubation Time: The treatment duration with this compound and/or other modulators may not be long enough to see a significant increase in mature CFTR protein.Optimize the incubation time. Most in vitro studies with this compound report treatment durations of 24 hours.
Suboptimal Protein Extraction: Inefficient lysis of cells or degradation of proteins during extraction can lead to low yields of CFTR.Use a lysis buffer specifically designed for membrane proteins. Include protease inhibitors in the lysis buffer and keep samples on ice throughout the extraction process.
Poor Antibody Performance: The primary antibody against CFTR may have low affinity or be non-specific.Use a well-validated anti-CFTR antibody. Optimize the antibody concentration and incubation conditions. Include positive and negative controls on your Western blot.
Overloading of Protein: Loading too much total protein on the gel can obscure the detection of the relatively low-abundance CFTR protein.Perform a protein concentration assay and load a consistent amount of total protein for each sample. A typical range is 20-50 µg of total protein per lane.
Issue 3: High Variability in CFTR mRNA Levels in qPCR Experiments
Potential Cause Troubleshooting Step
RNA Degradation: RNA is susceptible to degradation by RNases.Use RNase-free reagents and consumables. Work quickly and in a clean environment. Treat RNA samples with DNase to remove any contaminating genomic DNA.
Inefficient Reverse Transcription: The conversion of RNA to cDNA may be incomplete.Use a high-quality reverse transcriptase and optimize the reaction conditions (e.g., temperature, time).
Primer/Probe Design: Poorly designed primers or probes can lead to non-specific amplification or low efficiency.Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency through a standard curve.
Reference Gene Instability: The expression of the chosen reference (housekeeping) gene may be affected by the experimental conditions.Validate the stability of your chosen reference gene under your experimental conditions. It may be necessary to use the geometric mean of multiple reference genes for normalization.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound on F508del-CFTR Function

Cell LineTreatmentChange in CFTR-dependent Short-Circuit Current (Isc)Reference
16HBEgeThis compound (10 µM)Significant increase compared to control
16HBEgeLumacaftor/Ivacaftor + this compound (10 µM)~70% relative increase compared to LI alone
16HBEgeTezacaftor/Ivacaftor + this compound (10 µM)~29% relative increase compared to TI alone
Primary CFBEETI + TGF-β1 + this compound (10 µM)Reverses the reduction in ETI-corrected F508del CFTR function caused by TGF-β1

ETI = Elexacaftor/Tezacaftor/Ivacaftor

Table 2: Effect of this compound on CFTR mRNA Expression

Cell LineTreatmentFold Change in CFTR mRNAReference
Primary CFBEETI + this compound (10 µM)Significant increase compared to ETI alone
Primary CFBEETI + TGF-β1 + this compound (10 µM)Nearly 5-fold increase in TGF-β1 exposed cells

Experimental Protocols

Protocol 1: Ussing Chamber Assay for CFTR Function
  • Cell Culture: Culture human bronchial epithelial cells (e.g., 16HBEge or primary CFBE cells) on permeable supports (e.g., Transwell inserts) until a confluent and polarized monolayer is formed, as confirmed by transepithelial electrical resistance (TEER) measurements.

  • Treatment: Treat the cell monolayers with this compound and/or other CFTR modulators at the desired concentrations for 24 hours.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Fill the apical and basolateral chambers with appropriate physiological saline solutions and maintain at 37°C, gassed with 95% O2/5% CO2.

  • Baseline Measurement: Measure the baseline short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

  • CFTR Activation: Add a CFTR agonist, such as forskolin (to increase intracellular cAMP) and genistein (a potentiator), to the apical chamber to activate CFTR.

  • CFTR Inhibition: Add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The CFTR-dependent Isc is calculated as the difference in current before and after the addition of the CFTR inhibitor.

Protocol 2: Western Blot for CFTR Protein Expression
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The immature (Band B) and mature (Band C) forms of CFTR will appear at different molecular weights.

Visualizations

Nesolicaftor_Mechanism_of_Action cluster_transcription Nucleus cluster_translation Cytoplasm cluster_processing ER & Golgi CFTR Gene CFTR Gene CFTR mRNA CFTR mRNA CFTR Gene->CFTR mRNA Transcription Ribosome Ribosome CFTR mRNA->Ribosome Translation mRNA Degradation mRNA Degradation CFTR mRNA->mRNA Degradation Immature CFTR Protein Immature CFTR Protein Ribosome->Immature CFTR Protein Mature CFTR Protein Mature CFTR Protein Immature CFTR Protein->Mature CFTR Protein Processing & Trafficking This compound This compound PCBP1 PCBP1 This compound->PCBP1 Binds to PCBP1->CFTR mRNA PCBP1->mRNA Degradation Inhibits Cell Membrane Functional CFTR Channel Mature CFTR Protein->Cell Membrane Insertion

This compound's mechanism of action on CFTR mRNA stabilization.

Ussing_Chamber_Workflow cluster_prep Preparation cluster_measurement Ussing Chamber Measurement cluster_analysis Data Analysis Culture Cells Culture epithelial cells on permeable supports Treat Cells Treat with this compound +/- other modulators (24h) Culture Cells->Treat Cells Mount Insert Mount insert in Ussing Chamber Treat Cells->Mount Insert Baseline Isc Measure baseline short-circuit current (Isc) Mount Insert->Baseline Isc Add Amiloride Add Amiloride (ENaC inhibition) Baseline Isc->Add Amiloride Add Forskolin Add Forskolin/Genistein (CFTR activation) Add Amiloride->Add Forskolin Add Inhibitor Add CFTRinh-172 (CFTR inhibition) Add Forskolin->Add Inhibitor Calculate Delta Isc Calculate CFTR-dependent ΔIsc Add Inhibitor->Calculate Delta Isc TGFb1_Nesolicaftor_Interaction TGFb1 TGF-β1 (Inflammation) miR-145 miR-145 TGFb1->miR-145 Upregulates CFTR mRNA CFTR mRNA miR-145->CFTR mRNA Destabilizes CFTR Protein CFTR Protein CFTR mRNA->CFTR Protein Translation CFTR mRNA->CFTR Protein Reduced CFTR Function Reduced CFTR Function CFTR Protein->Reduced CFTR Function Restored CFTR Function Restored CFTR Function CFTR Protein->Restored CFTR Function This compound This compound PCBP1 PCBP1 This compound->PCBP1 Binds to PCBP1->miR-145 Counteracts effect of PCBP1->CFTR mRNA Stabilizes

References

Technical Support Center: Enhancing Nesolicaftor's Bioavailability in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Nesolicaftor in experimental settings. Given that this compound is known to be practically insoluble in water, this guide focuses on strategies applicable to Biopharmaceutics Classification System (BCS) Class II or IV compounds, which are characterized by low solubility.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the low oral bioavailability of this compound?

A1: The primary reason for the expected low oral bioavailability of this compound is its poor aqueous solubility.[1] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. Compounds with low solubility often exhibit dissolution rate-limited absorption, leading to low and variable bioavailability. Another potential contributing factor could be poor membrane permeability, though specific data for this compound is not publicly available.

Q2: Which Biopharmaceutics Classification System (BCS) class does this compound likely belong to, and how does this guide formulation strategies?

A2: Based on its poor aqueous solubility, this compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. If permeability is high (Class II), formulation strategies should primarily focus on enhancing the dissolution rate and solubility. If permeability is also low (Class IV), strategies will need to address both solubility and permeability challenges.

Q3: What are the initial formulation strategies to consider for improving this compound's bioavailability in preclinical studies?

A3: For early-stage preclinical studies, simple and rapid formulation approaches are often preferred. Based on this compound's poor solubility, the following strategies are recommended:

  • Co-solvent Systems: Utilizing a mixture of water-miscible solvents (e.g., PEG 300, propylene glycol) and surfactants (e.g., Tween 80) can help keep the drug in solution in the gastrointestinal tract.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[2]

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules (e.g., sulfobutylether-β-cyclodextrin, SBE-β-CD) can significantly increase its aqueous solubility.[2]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, which can enhance the dissolution rate and, consequently, bioavailability.[3]

Q4: How can I assess the in vitro performance of my this compound formulation?

A4: In vitro dissolution testing is a critical first step. It is advisable to use biorelevant media that mimic the composition of human intestinal fluids in both the fasted (FaSSIF) and fed (FeSSIF) states. These media provide a more accurate prediction of in vivo dissolution compared to simple buffer solutions. Key parameters to measure are the rate and extent of this compound dissolution from the formulation.

Q5: What in vitro model can be used to evaluate the intestinal permeability of this compound?

A5: The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal permeability.[4] This assay measures the transport of a drug from the apical (intestinal lumen) to the basolateral (blood) side of the cell monolayer. It can also identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low and variable plasma concentrations of this compound in animal studies. Poor dissolution of the drug in the gastrointestinal tract.1. Particle Size Reduction: Micronize or nano-size the this compound drug substance to increase its surface area and dissolution rate. 2. Formulation Optimization: Develop an enabling formulation such as a solid dispersion, lipid-based formulation (e.g., SEDDS), or a cyclodextrin complex to improve solubility and dissolution. 3. Use of Surfactants: Incorporate surfactants in the formulation to improve the wettability of the drug particles.
Precipitation of this compound in the gastrointestinal tract upon administration of a solution formulation. The drug is soluble in the formulation vehicle but precipitates when it comes into contact with the aqueous environment of the GI tract (a phenomenon known as "springing out").1. Incorporate Precipitation Inhibitors: Add polymers such as HPMC or PVP to the formulation. These polymers can help maintain a supersaturated state of the drug in the GI tract, preventing or delaying precipitation. 2. Lipid-Based Formulations: Utilize lipid-based systems where the drug remains in a solubilized state within the lipid droplets after emulsification in the gut.
High first-pass metabolism suspected. The drug is well-absorbed from the intestine but is extensively metabolized in the liver before reaching systemic circulation.1. In Vitro Metabolic Stability: Assess the metabolic stability of this compound using liver microsomes or hepatocytes from the relevant preclinical species and humans. 2. Prodrug Approach: If first-pass metabolism is confirmed to be high, a prodrug strategy could be considered to mask the metabolic site.
High efflux ratio observed in Caco-2 permeability assay. This compound is a substrate for efflux transporters (e.g., P-gp), which actively pump the drug back into the intestinal lumen, limiting its net absorption.1. Co-administration with an Efflux Inhibitor: In preclinical studies, co-administering a known P-gp inhibitor (e.g., verapamil, though not for clinical use) can confirm P-gp mediated efflux. 2. Formulation with Excipients that Inhibit Efflux: Some formulation excipients, such as certain surfactants (e.g., Tween 80, Cremophor EL), have been shown to inhibit P-gp and can be incorporated into the formulation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight354.36 g/mol
Aqueous SolubilityInsoluble
Ethanol SolubilityInsoluble
DMSO Solubility71 mg/mL

Table 2: Example Formulations for Preclinical Evaluation of this compound

Formulation TypeComponentsRationale
Co-solvent/Surfactant Solution This compound, PEG 300, Tween 80, WaterSimple to prepare for early-stage studies; enhances solubility.
Lipid-Based Formulation (SEDDS) This compound, Capryol 90 (oil), Cremophor EL (surfactant), Transcutol HP (co-solvent)Forms a microemulsion in the GI tract, presenting the drug in a solubilized form and potentially utilizing lipid absorption pathways.
Cyclodextrin Complex This compound, Sulfobutylether-β-cyclodextrin (SBE-β-CD)Forms an inclusion complex that significantly increases aqueous solubility.
Amorphous Solid Dispersion This compound, HPMC-AS (polymer)The drug is dispersed in an amorphous state within a polymer matrix, which can lead to higher apparent solubility and dissolution rates.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound Formulations
  • Prepare Dissolution Media: Prepare biorelevant dissolution media, FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid), according to published protocols.

  • Apparatus: Use a USP Apparatus II (paddle) at a rotation speed of 75 RPM and maintain the temperature at 37 ± 0.5 °C.

  • Procedure: a. Add 500 mL of the dissolution medium to each vessel. b. Introduce the this compound formulation (e.g., a capsule containing a solid dispersion or a liquid-filled capsule with a SEDDS formulation) into each vessel. c. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes). d. Immediately filter the samples through a 0.45 µm filter. e. Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation in both FaSSIF and FeSSIF media.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-23 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

  • Transport Studies: a. Apical to Basolateral (A-B) Transport: Add this compound (dissolved in a transport buffer, typically at a concentration of 10 µM) to the apical side of the monolayer. b. Basolateral to Apical (B-A) Transport: Add this compound to the basolateral side. c. Incubate the plates at 37 °C with gentle shaking. d. Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). e. Analyze the concentration of this compound in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. b. Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for active efflux.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animals: Use male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing.

  • Dosing: a. Administer the selected this compound formulation orally via gavage at a predetermined dose. b. Include a control group receiving the drug substance in a simple suspension (e.g., in 0.5% methylcellulose). c. For determination of absolute bioavailability, a separate group will receive an intravenous (IV) dose of this compound.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80 °C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis. Oral bioavailability (F%) can be calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Physicochemical Characterization cluster_2 Formulation Strategies cluster_3 In Vitro Evaluation cluster_4 In Vivo Evaluation Problem Low Oral Bioavailability of this compound Solubility Poor Aqueous Solubility Problem->Solubility BCS BCS Classification (Likely II or IV) Solubility->BCS Permeability Permeability Assessment (Caco-2) Permeability->BCS Size_Reduction Particle Size Reduction (Micronization/Nanosizing) BCS->Size_Reduction Address Dissolution Rate Enabling_Formulations Enabling Formulations (Solid Dispersions, SEDDS, Cyclodextrins) BCS->Enabling_Formulations Address Solubility Dissolution In Vitro Dissolution (Biorelevant Media) Size_Reduction->Dissolution Enabling_Formulations->Dissolution PK_Study Preclinical Pharmacokinetic Study (e.g., in Rats) Dissolution->PK_Study Select Lead Formulations Bioavailability Determination of Oral Bioavailability (F%) PK_Study->Bioavailability

Caption: Workflow for enhancing this compound's bioavailability.

BCS_Classification_Strategies cluster_0 Solubility cluster_1 Permeability BCS_Class Biopharmaceutics Classification System (BCS) High_Sol High Solubility BCS_Class->High_Sol Low_Sol Low Solubility (this compound) BCS_Class->Low_Sol High_Perm High Permeability BCS_Class->High_Perm Low_Perm Low Permeability BCS_Class->Low_Perm Class_I Class I (High Sol, High Perm) High_Sol->Class_I Class_III Class III (High Sol, Low Perm) Strategy: Enhance Permeability High_Sol->Class_III Class_II Class II (Low Sol, High Perm) Strategy: Enhance Dissolution Low_Sol->Class_II Class_IV Class IV (Low Sol, Low Perm) Strategy: Enhance Both Low_Sol->Class_IV High_Perm->Class_I High_Perm->Class_II Low_Perm->Class_III Low_Perm->Class_IV

Caption: BCS classification and corresponding formulation strategies.

Troubleshooting_Logic Start Start: Low Bioavailability Observed Check_Dissolution Is in vitro dissolution low? Start->Check_Dissolution Improve_Solubility Implement Solubility Enhancement Strategy (e.g., Solid Dispersion, SEDDS) Check_Dissolution:s->Improve_Solubility:n yes Check_Permeability Is Caco-2 permeability low and/or efflux ratio high? Check_Dissolution:s->Check_Permeability:n no Re_evaluate Re-evaluate In Vivo PK Improve_Solubility->Re_evaluate Improve_Permeability Consider Permeability Enhancers or Efflux Inhibitors in Formulation Check_Permeability:s->Improve_Permeability:n yes Check_Metabolism Is first-pass metabolism high? Check_Permeability:s->Check_Metabolism:n no Improve_Permeability->Re_evaluate Prodrug Consider Prodrug Approach Check_Metabolism:s->Prodrug:n yes Check_Metabolism:s->Re_evaluate no Prodrug->Re_evaluate

Caption: Troubleshooting logic for low bioavailability of this compound.

References

Technical Support Center: Accounting for Nesolicaftor's Non-Specific Effects on Other Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and accounting for the non-specific effects of Nesolicaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, on other ion channels.

Introduction to this compound and its Non-Specific Effects

This compound (formerly PTI-428) is an investigational drug known as a CFTR amplifier, designed to increase the amount of CFTR protein produced by cells.[1][2][3] While its primary target is the CFTR protein, recent studies have revealed that this compound also exerts off-target effects on other ion channels, namely the epithelial sodium channel (ENaC) and the calcium-activated chloride channel (CaCC).[1] Specifically, this compound has been shown to increase the conductance of both ENaC and CaCC.[1] This activity appears to be linked to its ability to increase the mRNA expression of SCNN1B, a subunit of ENaC, and ANO1 (also known as TMEM16A), a key component of CaCC. These non-specific effects are crucial to consider when designing experiments and interpreting data involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a CFTR amplifier that works by increasing the expression of the CFTR protein. This leads to a greater quantity of CFTR channels at the cell surface, thereby augmenting CFTR function.

Q2: What are the known non-specific effects of this compound?

A2: this compound has been demonstrated to have off-target effects on the epithelial sodium channel (ENaC) and the calcium-activated chloride channel (CaCC), increasing their conductance. This is likely due to an increase in the mRNA expression of SCNN1B (an ENaC subunit) and ANO1 (a CaCC subunit).

Q3: Why is it important to account for these non-specific effects in my experiments?

A3: Failing to account for the effects of this compound on ENaC and CaCC can lead to misinterpretation of experimental results. For instance, an observed change in ion transport may be incorrectly attributed solely to CFTR modulation when, in fact, it is a combined effect of all three channels.

Q4: At what concentrations are these non-specific effects observed?

A4: Non-specific effects of this compound on ENaC and CaCC have been observed at a concentration of 10 µM in in vitro studies.

Troubleshooting Guides

This section provides troubleshooting guidance for specific issues that may arise during experiments with this compound.

Issue 1: I'm seeing a larger than expected increase in short-circuit current (Isc) in my Ussing chamber experiments with this compound.

  • Question: Could this be due to the off-target effects of this compound?

  • Answer: Yes, it is highly likely. The observed increase in Isc may not be solely due to enhanced CFTR function but could also be a result of increased ENaC-mediated sodium absorption and/or CaCC-mediated chloride secretion. It is crucial to pharmacologically isolate the currents from each channel to accurately quantify the contribution of each.

  • Question: How can I differentiate between CFTR, ENaC, and CaCC currents?

  • Answer: You can use a sequential addition of specific ion channel inhibitors and activators. A typical sequence would be:

    • Inhibit ENaC: Add amiloride to the apical chamber. The resulting decrease in Isc represents the ENaC-mediated current.

    • Activate and then inhibit CFTR: Add a CFTR activator cocktail (e.g., forskolin and IBMX) followed by a specific CFTR inhibitor (e.g., CFTRinh-172). The magnitude of the inhibited current corresponds to the CFTR-mediated current.

    • Activate CaCC: Add a CaCC activator, such as UTP or ATP, to the apical chamber. The subsequent increase in Isc is indicative of CaCC activity.

Issue 2: My patch-clamp recordings show channel activity that is inconsistent with pure CFTR channel characteristics after applying this compound.

  • Question: Am I seeing contamination from other channels?

  • Answer: It's possible that you are recording from a patch of membrane that contains a mix of CFTR, ENaC, and CaCC channels, all of which may be affected by this compound.

  • Question: How can I be sure which channel I am recording from?

  • Answer: To ensure you are recording from a specific channel, you can use a combination of strategies:

    • Pharmacology: Use specific inhibitors for ENaC (amiloride) and CaCC (e.g., CaCCinh-A01) in your pipette or bath solution to block their activity.

    • Biophysical Properties: Analyze the single-channel conductance and gating kinetics. CFTR, ENaC, and CaCC have distinct biophysical fingerprints.

    • Ion Substitution: Altering the ionic composition of your recording solutions can help to distinguish between different channel types based on their ion selectivity.

Quantitative Data Summary

The following tables summarize the known quantitative effects of this compound on CFTR and its off-target ion channels.

Table 1: Effect of this compound on Ion Channel Function

Ion ChannelThis compound ConcentrationObserved EffectCell TypeReference
CFTR10 µMSignificant increase in F508del CFTR functionPrimary human CF bronchial epithelial (CFBE) cells
ENaC10 µMSignificant increase in amiloride-sensitive IscPrimary human CFBE cells
CaCC10 µMSignificant increase in UTP-stimulated IscPrimary human CFBE cells

Table 2: Effect of this compound on Ion Channel mRNA Expression

GeneIon Channel SubunitThis compound ConcentrationObserved EffectCell TypeReference
CFTRCFTR10 µMNearly threefold increase in mRNA expressionPrimary human CFBE cells
SCNN1BENaC β-subunit10 µMSignificant increase in mRNA expressionPrimary human CFBE cells
ANO1CaCC α-subunit10 µMSignificant increase in mRNA expressionPrimary human CFBE cells
SCNN1AENaC α-subunit10 µMNo significant change in mRNA expressionPrimary human CFBE cells

Detailed Experimental Protocols

Protocol 1: Ussing Chamber Assay to Differentiate Ion Channel Currents

This protocol is designed to sequentially measure ENaC, CFTR, and CaCC activity in polarized epithelial cells treated with this compound.

  • Cell Culture: Culture primary human bronchial epithelial cells on permeable supports until a confluent monolayer with high transepithelial resistance is formed.

  • This compound Treatment: Treat the cells with 10 µM this compound or vehicle control for 24 hours prior to the experiment.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe both the apical and basolateral sides with Krebs-bicarbonate Ringer's solution, maintained at 37°C and gassed with 95% O2/5% CO2.

  • Baseline Measurement: Allow the short-circuit current (Isc) to stabilize.

  • ENaC Inhibition: Add 10 µM amiloride to the apical chamber to inhibit ENaC. The decrease in Isc represents the ENaC-mediated current.

  • CFTR Activation: Add a CFTR activation cocktail (e.g., 10 µM forskolin and 100 µM IBMX) to the apical chamber.

  • CFTR Inhibition: After the Isc stimulated by the activator cocktail has stabilized, add 10 µM CFTRinh-172 to the apical chamber. The resulting decrease in Isc represents the CFTR-mediated current.

  • CaCC Activation: Add 100 µM UTP to the apical chamber to activate CaCC. The increase in Isc represents the CaCC-mediated current.

  • Data Analysis: Calculate the change in Isc after the addition of each compound to determine the activity of each ion channel.

Protocol 2: Whole-Cell Patch-Clamp to Isolate CFTR Currents

This protocol is designed to specifically measure CFTR channel activity in cells treated with this compound while minimizing interference from ENaC and CaCC.

  • Cell Preparation: Plate human bronchial epithelial cells on glass coverslips and treat with 10 µM this compound or vehicle control for 24 hours.

  • Pipette Solution: Prepare an internal pipette solution containing a low chloride concentration and a chloride-free bath solution to establish a chloride gradient. Include 10 µM amiloride and 10 µM CaCCinh-A01 in the bath solution to block ENaC and CaCC, respectively.

  • Recording: Obtain a whole-cell patch-clamp recording.

  • CFTR Activation: Perfuse the cell with the bath solution containing a CFTR activator cocktail (e.g., 10 µM forskolin, 100 µM IBMX, and 250 µM genistein).

  • Current-Voltage Relationship: Apply a series of voltage steps to elicit CFTR currents and generate a current-voltage (I-V) plot.

  • CFTR Inhibition: Perfuse the cell with a solution containing a specific CFTR inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the recorded currents are CFTR-dependent.

  • Data Analysis: Analyze the I-V relationship and the effect of the CFTR inhibitor to characterize the CFTR currents.

Visualizations

Nesolicaftor_Signaling_Pathway cluster_CFTR CFTR Pathway cluster_Off_Target Off-Target Pathways This compound This compound CFTR_mRNA CFTR mRNA Expression This compound->CFTR_mRNA ENaC_mRNA SCNN1B mRNA Expression This compound->ENaC_mRNA CaCC_mRNA ANO1 mRNA Expression This compound->CaCC_mRNA CFTR_Protein CFTR Protein CFTR_mRNA->CFTR_Protein Translation CFTR_Function CFTR Function (Cl- Secretion) CFTR_Protein->CFTR_Function Channel Activity ENaC_Protein ENaC Protein ENaC_mRNA->ENaC_Protein Translation ENaC_Function ENaC Function (Na+ Absorption) ENaC_Protein->ENaC_Function Channel Activity CaCC_Protein CaCC Protein CaCC_mRNA->CaCC_Protein Translation CaCC_Function CaCC Function (Cl- Secretion) CaCC_Protein->CaCC_Function Channel Activity

Caption: Signaling pathway of this compound's on-target and off-target effects.

Ussing_Chamber_Workflow start Start: Polarized Epithelial Monolayer treat Treat with this compound (10 µM, 24h) start->treat mount Mount in Ussing Chamber treat->mount stabilize Stabilize Baseline Isc mount->stabilize add_amiloride Add Amiloride (Inhibit ENaC) stabilize->add_amiloride measure_enac Measure ΔIsc (ENaC activity) add_amiloride->measure_enac add_fsk_ibmx Add Forskolin/IBMX (Activate CFTR) measure_enac->add_fsk_ibmx add_cftrinh Add CFTRinh-172 (Inhibit CFTR) add_fsk_ibmx->add_cftrinh measure_cftr Measure ΔIsc (CFTR activity) add_cftrinh->measure_cftr add_utp Add UTP (Activate CaCC) measure_cftr->add_utp measure_cacc Measure ΔIsc (CaCC activity) add_utp->measure_cacc end End of Experiment measure_cacc->end

Caption: Experimental workflow for Ussing chamber analysis.

Troubleshooting_Logic cluster_steps Isolation Protocol issue Issue: Unexpectedly large ΔIsc with this compound hypothesis Hypothesis: Off-target effects on ENaC and/or CaCC issue->hypothesis solution Solution: Pharmacological Isolation of Currents hypothesis->solution step1 1. Inhibit ENaC (Amiloride) solution->step1 step2 2. Activate/Inhibit CFTR (Forskolin/CFTRinh-172) step1->step2 step3 3. Activate CaCC (UTP) step2->step3 outcome Outcome: Quantified contribution of each channel to total Isc step3->outcome

Caption: Troubleshooting logic for unexpected Ussing chamber results.

References

Validation & Comparative

A Head-to-Head Comparison of Nesolicaftor and Other CFTR Modulators for Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of Nesolicaftor, an investigational Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) amplifier, with other approved CFTR modulators. The information is compiled from publicly available clinical trial data and scientific literature to support research and drug development efforts in the field of cystic fibrosis (CF).

Introduction to CFTR Modulators

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which lead to a dysfunctional CFTR protein. This protein is an ion channel responsible for the transport of chloride ions across cell membranes. Its dysfunction results in the accumulation of thick, sticky mucus in various organs, particularly the lungs. CFTR modulators are a class of drugs that target the underlying protein defect. They are categorized based on their mechanism of action:

  • Amplifiers: These drugs, such as this compound (PTI-428), aim to increase the amount of CFTR protein produced by the cell.[1]

  • Correctors: These molecules, including Tezacaftor, Elexacaftor, and Vanzacaftor, are designed to correct the misfolded CFTR protein, allowing it to traffic to the cell surface.

  • Potentiators: This class of drugs, which includes Ivacaftor and Deutivacaftor, works by increasing the opening probability of the CFTR channel at the cell surface, thereby enhancing chloride ion transport.[2]

This guide will compare the efficacy of this compound with established CFTR modulators: Ivacaftor, the combination of Tezacaftor/Ivacaftor, the triple combination of Elexacaftor/Tezacaftor/Ivacaftor, and the newer combination of Vanzacaftor/Tezacaftor/Deutivacaftor.

Comparative Efficacy of CFTR Modulators

The following tables summarize the key efficacy outcomes from clinical trials of this compound and other prominent CFTR modulators. The primary endpoints for comparison are the absolute change in the percentage of predicted forced expiratory volume in one second (ppFEV1) and the absolute change in sweat chloride (SwCl) concentration, a direct measure of CFTR protein function.

Table 1: Efficacy of this compound in Clinical Trials

Treatment/CombinationPatient Population (Genotype)Trial PhaseDurationChange in ppFEV1 (percentage points)Change in Sweat Chloride (mmol/L)Comparator
This compound + Dirocaftor + PosenacaftorHomozygous for F508delPhase 1/228 days+8-29Placebo
This compound + Dirocaftor + PosenacaftorHomozygous for F508delPhase 1/214 days+5% (from baseline)-19 (from baseline), -24 (vs. placebo)Placebo
This compound + Dirocaftor + PosenacaftorOne copy of F508delPhase 1/2-Highly variable: up to +20 to -13Highly variable: up to -79 to +12Placebo

Data for this compound is from early-phase clinical trials and shows more variability, particularly in patients with a single F508del mutation.[3]

Table 2: Efficacy of Approved CFTR Modulators in Pivotal Clinical Trials

Treatment/CombinationPatient Population (Genotype)Trial Name/PhaseDurationChange in ppFEV1 (percentage points vs. comparator)Change in Sweat Chloride (mmol/L vs. comparator)Comparator
IvacaftorG551D mutation (≥6 years)STRIVE (Phase 3)48 weeks+10.6-48.1Placebo
Tezacaftor/IvacaftorHomozygous for F508del (≥12 years)EVOLVE (Phase 3)24 weeks+4.0-Placebo
Elexacaftor/Tezacaftor/IvacaftorHomozygous for F508del (≥12 years)Phase 34 weeks+10.0-45.1Tezacaftor/Ivacaftor
Elexacaftor/Tezacaftor/IvacaftorOne F508del allele (≥12 years)Phase 324 weeks+14.3-41.8Placebo
Vanzacaftor/Tezacaftor/DeutivacaftorAt least one F508del mutation (≥12 years)SKYLINE 102 & 103 (Phase 3)24 weeksNon-inferior to Elexacaftor/Tezacaftor/IvacaftorSuperior reduction vs. Elexacaftor/Tezacaftor/IvacaftorElexacaftor/Tezacaftor/Ivacaftor

This table presents data from later-phase, larger-scale clinical trials, demonstrating the significant and consistent efficacy of these approved modulator combinations.[4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the clinical trials of CFTR modulators.

Quantitative Pilocarpine Iontophoresis Sweat Test

The sweat chloride test is the gold standard for diagnosing CF and is a key biomarker of CFTR function in clinical trials. The procedure is performed according to the guidelines established by the Cystic Fibrosis Foundation and the Clinical and Laboratory Standards Institute (CLSI).

Principle: This test measures the concentration of chloride in sweat. A below-normal concentration is indicative of improved CFTR function.

Procedure:

  • Stimulation: A small area of the skin, typically on the forearm, is cleaned. An electrode containing pilocarpine gel, a sweat-inducing chemical, is placed on the site. A second electrode is placed at another location on the arm. A weak electrical current is applied for approximately 5 minutes to deliver the pilocarpine and stimulate sweat production.

  • Collection: After stimulation, the electrodes are removed, and the area is carefully cleaned. A specialized sweat collection device, such as a macroduct coil or sterile gauze, is placed over the stimulated area to collect the sweat for a period of 30 minutes.

  • Analysis: The collected sweat is then weighed or its volume measured to ensure a sufficient sample has been obtained (minimum of 75 mg on gauze or 15 µL in a macroduct coil). The chloride concentration is then determined using a quantitative analytical method, such as coulometric titration.

Spirometry: Measurement of Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1)

Spirometry is a standard pulmonary function test used to assess lung function and is a primary efficacy endpoint in CF clinical trials. The measurement of FEV1 is conducted in accordance with the standards set by the American Thoracic Society (ATS) and the European Respiratory Society (ERS).

Principle: This test measures the volume of air a person can forcefully exhale in one second. The result is expressed as a percentage of the predicted value for a person of the same age, height, sex, and race, providing a standardized measure of airway obstruction.

Procedure:

  • Patient Preparation: The patient is seated in an upright position and instructed on the maneuver. They will wear a nose clip to ensure all exhaled air passes through the mouth.

  • Maneuver: The patient takes a full, deep breath and then exhales as forcefully and completely as possible into the mouthpiece of the spirometer for at least 6 seconds.

  • Data Collection: The spirometer measures the volume of air exhaled over time. The FEV1 is the volume exhaled in the first second of the forced expiration.

  • Quality Control: The procedure is repeated at least three times to ensure the results are consistent and reproducible. The reported FEV1 is the highest value obtained from the acceptable maneuvers.

Visualizing Mechanisms and Processes

The following diagrams illustrate the underlying biological pathway targeted by CFTR modulators and the typical workflow of a clinical trial for these drugs.

CFTR_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane CFTR Gene CFTR Gene mRNA mRNA CFTR Gene->mRNA Transcription Ribosome Ribosome ER Endoplasmic Reticulum Ribosome->ER Translation & Folding Golgi Golgi Apparatus ER->Golgi Correct Folding & Trafficking Misfolded CFTR Misfolded CFTR ER->Misfolded CFTR Misfolding (e.g., F508del) CFTR Channel Functional CFTR Channel Golgi->CFTR Channel Trafficking Proteasome Proteasome Misfolded CFTR->Proteasome Degradation Corrected CFTR Corrected CFTR Misfolded CFTR->Corrected CFTR Correction Amplifier_Action Amplifier (this compound) Increases mRNA levels Amplifier_Action->mRNA Corrector_Action Corrector (Elexacaftor, Tezacaftor) Aids in folding Corrector_Action->Misfolded CFTR CFTR Channel->Cl-out Chloride Transport Cl- Cl- Potentiator_Action Potentiator (Ivacaftor) Increases channel opening Potentiator_Action->CFTR Channel

Caption: CFTR protein processing pathway and points of intervention for different modulator classes.

Clinical_Trial_Workflow cluster_preclinical Pre-clinical cluster_clinical Clinical Trials cluster_regulatory Regulatory Discovery Drug Discovery & Screening InVitro In Vitro Studies (Cell Lines) Discovery->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo IND Investigational New Drug (IND) Application InVivo->IND Phase1 Phase 1 Safety & Dosage (Healthy Volunteers) Phase2 Phase 2 Efficacy & Side Effects (Small Patient Group) Phase1->Phase2 Phase3 Phase 3 Pivotal Efficacy & Safety (Large Patient Group) Phase2->Phase3 Phase4 Phase 4 Post-marketing Surveillance Phase3->Phase4 NDA New Drug Application (NDA) Submission & Review Phase3->NDA IND->Phase1 Approval FDA Approval NDA->Approval Approval->Phase4

Caption: A typical clinical trial workflow for the development of a new CFTR modulator.

Conclusion

The development of CFTR modulators has revolutionized the treatment of cystic fibrosis. While established corrector and potentiator combinations, particularly the triple-combination therapies, have demonstrated substantial and consistent clinical benefits in patients with specific CFTR mutations, the field continues to evolve. This compound, as a CFTR amplifier, represents a novel mechanism of action with the potential to further enhance the efficacy of existing modulators by increasing the amount of target protein.

The early-phase clinical trial data for this compound shows promise, but also highlights the need for larger, later-phase trials to fully elucidate its efficacy and safety profile, both as a standalone and as an add-on therapy. Direct head-to-head comparative trials with approved highly effective modulator therapies will be crucial in determining the ultimate clinical utility of this compound and its place in the therapeutic landscape for cystic fibrosis. The data presented in this guide serves as a resource for the scientific community to inform ongoing research and development in this critical area.

References

Validating Nesolicaftor's Amplifier Mechanism with CRISPR-Cas9 Gene Editing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nesolicaftor (PTI-428), a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, with other classes of CFTR modulators. It details how CRISPR-Cas9 gene editing can be a pivotal tool in validating the mechanism of action of such novel therapeutics and presents supporting experimental data and protocols.

Introduction to this compound and CFTR Modulator Classes

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which leads to a dysfunctional CFTR protein—an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][2] This dysfunction results in the accumulation of thick, sticky mucus in various organs, particularly the lungs.[3] CFTR modulators are a class of drugs that target the defective protein, aiming to restore its function.[1] They are broadly categorized as:

  • Correctors: These molecules, such as lumacaftor and tezacaftor, aid in the proper folding and trafficking of mutated CFTR protein to the cell surface.[4] This is particularly relevant for the common F508del mutation, which causes the protein to be misfolded and degraded before it can reach the cell membrane.

  • Potentiators: These drugs, like ivacaftor, work on CFTR channels that are already at the cell surface, increasing their open probability (gating) to facilitate chloride ion flow.

  • Amplifiers: this compound represents a newer class of CFTR modulators known as amplifiers. Its proposed mechanism is to increase the amount of CFTR protein produced by the cell, thereby providing more substrate for correctors and potentiators to act upon. Preclinical studies in human bronchial epithelial cells have suggested that this compound can significantly increase the amount of functional CFTR protein. It is believed to work by stabilizing the CFTR messenger RNA (mRNA), the template from which the protein is made.

The Role of CRISPR-Cas9 in Validating this compound's Mechanism

CRISPR-Cas9 gene editing technology offers a precise and powerful tool to validate the proposed mechanism of action of CFTR modulators like this compound. Its utility in CF research has been demonstrated in creating cellular models to study CFTR function and for correcting CF-causing mutations.

A key application for validating this compound's mechanism is the creation of isogenic cell lines where the endogenous CFTR gene is modified. For instance, by introducing specific CF-causing mutations into a healthy cell line, researchers can create a disease model to test the efficacy of different modulators. Conversely, correcting a mutation in a patient-derived cell line can confirm that the observed functional rescue is a direct result of the modulator's action on the corrected protein.

To specifically validate this compound's amplifier mechanism, a CRISPR-based strategy could involve:

  • Endogenous Tagging: Using CRISPR-Cas9 to insert a reporter tag (e.g., a fluorescent protein or a bioluminescent tag like HiBiT) into the endogenous CFTR locus in a relevant cell line (e.g., human bronchial epithelial cells). This allows for the direct quantification of total CFTR protein expression levels.

  • Mechanism of Action Studies: In this tagged cell line, the effect of this compound on the total amount of tagged CFTR protein can be measured. An increase in the reporter signal following this compound treatment would provide direct evidence for its role as a protein production amplifier.

  • Comparative Analysis: The effect of this compound can be compared to that of correctors and potentiators in the same system. A corrector might increase the mature, cell-surface localized form of the tagged protein without necessarily increasing the total amount, while a potentiator would not be expected to change protein levels at all.

This CRISPR-based approach provides a highly controlled system to dissect the specific contribution of an amplifier like this compound, distinguishing its effects from those of other modulator classes.

Comparative Performance Data of CFTR Modulators

The clinical efficacy of CFTR modulators is primarily assessed by improvements in lung function, measured as the percent predicted forced expiratory volume in one second (ppFEV1), and a reduction in sweat chloride concentration, a direct indicator of CFTR function. The following table summarizes available clinical trial data for this compound in combination therapies and compares it with other approved CFTR modulators.

Treatment RegimenCFTR Modulator ClassChange in ppFEV1 from BaselineChange in Sweat Chloride from Baseline (mmol/L)Patient Population (Genotype)
Ivacaftor Potentiator~10.6 percentage points~ -48.9G551D mutation
Lumacaftor/Ivacaftor Corrector/Potentiator~2.6-4.0 percentage points~ -9.8Homozygous F508del
Tezacaftor/Ivacaftor Corrector/Potentiator4.0 percentage points~ -9.5Homozygous F508del
Elexacaftor/Tezacaftor/Ivacaftor Corrector/Corrector/Potentiator13.8 percentage points~ -41.8At least one F508del mutation
Dirocaftor/Posenacaftor/Nesolicaftor Potentiator/Corrector/Amplifier8 percentage points~ -29Homozygous F508del

Note: The data presented is compiled from various clinical trials and should be interpreted in the context of those specific studies. Direct head-to-head trial data is limited.

Experimental Protocols for Key Validation Assays

Validating the mechanism and efficacy of CFTR modulators relies on a set of specialized functional assays.

Ussing Chamber Assay for CFTR Function

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. It allows for the quantification of CFTR-mediated chloride secretion.

Protocol:

  • Cell Culture: Human bronchial epithelial (HBE) cells (either primary cells from CF patients or CRISPR-edited cell lines) are cultured on permeable supports (e.g., Transwell inserts) until they form a polarized and confluent monolayer.

  • Chamber Mounting: The permeable support with the cell monolayer is mounted in the Ussing chamber, separating two buffer-filled compartments (apical and basolateral).

  • Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.

  • Pharmacological Modulation:

    • An epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) is added to the apical side to block sodium absorption.

    • A cyclic AMP (cAMP) agonist (e.g., forskolin) is then added to activate CFTR channels.

    • The CFTR modulator being tested (e.g., this compound, a corrector, or a potentiator) is added to assess its effect on the forskolin-stimulated Isc.

    • Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is indeed CFTR-mediated.

  • Data Analysis: The change in Isc in response to each compound is measured to quantify CFTR activity.

Nasal Potential Difference (NPD) Measurement

NPD is an in vivo test that measures the voltage across the nasal epithelium, providing a direct assessment of ion transport and CFTR function in patients.

Protocol:

  • Patient Preparation: The patient is comfortably seated, and the nasal passage is gently cleared.

  • Electrode Placement: A reference electrode is placed on the forearm (subcutaneous space), and a measuring electrode is placed on the surface of the inferior turbinate in the nasal cavity.

  • Baseline Measurement: A baseline potential difference is recorded while perfusing the nasal mucosa with a Ringer's solution.

  • Sequential Perfusion: The nasal epithelium is sequentially perfused with solutions containing:

    • Amiloride, to inhibit ENaC and measure sodium transport.

    • A chloride-free solution containing amiloride, to create a gradient that drives chloride secretion through CFTR.

    • The chloride-free solution with amiloride plus a cAMP agonist (e.g., isoproterenol) to stimulate CFTR-mediated chloride transport.

  • Data Analysis: The changes in potential difference in response to each solution are recorded. A greater hyperpolarization in response to the chloride-free and isoproterenol-containing solutions indicates better CFTR function.

Visualizing Mechanisms and Workflows

Signaling Pathway of CFTR Modulators

CFTR_Modulator_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane CFTR Gene CFTR Gene CFTR mRNA CFTR mRNA CFTR Gene->CFTR mRNA Transcription Ribosome Ribosome CFTR mRNA->Ribosome Translation Misfolded CFTR Misfolded CFTR Ribosome->Misfolded CFTR (e.g., F508del) Degradation Degradation Misfolded CFTR->Degradation Corrected CFTR Corrected CFTR Misfolded CFTR->Corrected CFTR Corrector (e.g., Lumacaftor) CFTR Channel (Closed) CFTR Channel (Closed) Corrected CFTR->CFTR Channel (Closed) CFTR Channel (Open) CFTR Channel (Open) CFTR Channel (Closed)->CFTR Channel (Open) Potentiator (e.g., Ivacaftor) Cl- Cl- CFTR Channel (Open)->Cl- Ion Transport This compound This compound This compound->CFTR mRNA Amplifier (Increases stability/translation)

Caption: Mechanism of action of different classes of CFTR modulators.

Experimental Workflow for CRISPR-Cas9 Validation

CRISPR_Validation_Workflow cluster_gene_editing Gene Editing cluster_treatment Treatment cluster_assays Functional & Expression Assays HBE Cells HBE Cells CRISPR-Cas9 System CRISPR-Cas9 (gRNA + Cas9 + Reporter Template) HBE Cells->CRISPR-Cas9 System Transfection Edited HBE Cells HBE Cells with Endogenously Tagged CFTR CRISPR-Cas9 System->Edited HBE Cells Homology Directed Repair Control Control Edited HBE Cells->Control Culture This compound This compound Edited HBE Cells->this compound Treat Corrector Corrector Edited HBE Cells->Corrector Treat Potentiator Potentiator Edited HBE Cells->Potentiator Treat Protein Quantification Reporter Assay (Quantify total CFTR) Control->Protein Quantification Ussing Chamber Ussing Chamber Assay (Measure CFTR function) Control->Ussing Chamber This compound->Protein Quantification This compound->Ussing Chamber Corrector->Protein Quantification Corrector->Ussing Chamber Potentiator->Ussing Chamber

Caption: Workflow for validating this compound's mechanism using CRISPR-Cas9.

Logical Relationship of the Validation Process

Validation_Logic Hypothesis Hypothesis: This compound is a CFTR amplifier. Prediction1 Prediction 1: This compound increases total CFTR protein levels. Hypothesis->Prediction1 Prediction2 Prediction 2: This compound enhances CFTR function, especially in combination with correctors/potentiators. Hypothesis->Prediction2 Experiment1 Experiment: CRISPR-tagged CFTR cell line + Reporter Assay Prediction1->Experiment1 Experiment2 Experiment: Ussing Chamber Assay with combination treatments Prediction2->Experiment2 Result1 Result: Increased reporter signal with this compound treatment. Experiment1->Result1 Result2 Result: Synergistic increase in Isc with this compound + other modulators. Experiment2->Result2 Conclusion Conclusion: Mechanism as a CFTR amplifier is validated. Result1->Conclusion Result2->Conclusion

Caption: Logical framework for the validation of this compound's mechanism.

References

Nesolicaftor: A Comparative Analysis of its Efficacy Across Diverse CFTR Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nesolicaftor (PTI-428), a first-in-class cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, represents a novel therapeutic strategy for cystic fibrosis (CF). Unlike traditional correctors and potentiators, this compound is designed to increase the amount of CFTR protein produced by the cell, thereby providing more substrate for other CFTR modulators to act upon. This guide provides a comparative analysis of this compound's effect on different CFTR mutations, supported by available clinical and preclinical data, and contrasts its performance with alternative therapeutic options.

Mechanism of Action: A Novel Approach to CFTR Modulation

Cystic fibrosis is caused by mutations in the CFTR gene, leading to a dysfunctional or absent CFTR protein, a channel responsible for chloride ion transport across epithelial cell membranes. This compound acts as a CFTR amplifier, working at the protein biogenesis level to increase the amount of newly synthesized CFTR protein.[1] This mechanism suggests a potential for broad efficacy across various CFTR mutations, as it addresses the fundamental issue of insufficient protein levels.[2] Preclinical studies in human bronchial epithelial cells have indicated that this compound can nearly double the production of functional CFTR protein.[2]

Clinical and Preclinical Efficacy of this compound

This compound has been primarily investigated as part of a triple combination therapy with a CFTR corrector (Posenacaftor, PTI-801) and a potentiator (Dirocaftor, PTI-808). Clinical trial data has provided insights into its efficacy, particularly for the most common CF-causing mutation, F508del.

F508del Mutation

The F508del mutation, a Class II mutation, results in a misfolded CFTR protein that is prematurely degraded. Clinical trials have demonstrated that the addition of this compound to a corrector and potentiator backbone can lead to significant improvements in clinical outcomes for individuals with this mutation.

In a Phase 2 study involving patients homozygous for the F508del mutation, the triple combination of Dirocaftor, Posenacaftor, and this compound resulted in a mean absolute improvement in percent predicted forced expiratory volume in one second (ppFEV1) of 8 percentage points compared to placebo at day 28.[2] A corresponding mean reduction in sweat chloride concentration of 29 mmol/L was also observed.[2] For patients with one copy of the F508del mutation (heterozygous), the response was more varied, with ppFEV1 changes ranging from a decrease of 13 percentage points to an increase of 20 percentage points, and sweat chloride reductions of up to 79 mmol/L.

Another study of the triple combination in patients with two copies of the F508del mutation showed a 5% increase in ppFEV1 from baseline and a reduction in sweat chloride of 19 mmol/L from baseline (24 mmol/L compared to placebo) after 14 days of treatment with a high-dose Posenacaftor regimen.

Rare CFTR Mutations

A key area of investigation for this compound is its potential to treat individuals with rare CFTR mutations who are not eligible for currently approved modulators. The ongoing CHOICES (Crossover trial based on Human Organoid Individual response in CF - Efficacy Study) clinical trial is specifically designed to assess the efficacy of the Dirocaftor, Posenacaftor, and this compound combination in this patient population, using a personalized medicine approach based on intestinal organoid screening.

While comprehensive clinical data for specific rare mutations are still emerging from the CHOICES trial, some preclinical data offers early insights:

  • I1234_R1239del: In a preclinical study, this compound, in combination with the corrector Lumacaftor, was shown to increase the function of the rare I1234_R1239del-CFTR mutation in nasal cultures.

  • G542X: Conversely, a study indicated that this compound was not able to increase the mRNA levels of the G542X nonsense mutation, suggesting limited efficacy for this type of mutation when used without a read-through agent.

Preliminary results from the HIT-CF project, which informs the CHOICES trial, showed that a combination of Dirocaftor and Posenacaftor elicited a response in 31% of assessable organoids with ultra-rare mutations. The future inclusion of this compound in these organoid studies will provide a clearer picture of its broad applicability.

Comparative Analysis with Alternative CFTR Modulators

The current standard of care for a significant portion of the CF population, including those with at least one F508del mutation, is the triple combination therapy Trikafta (elexacaftor/tezacaftor/ivacaftor). For a comprehensive comparison, it is essential to consider the efficacy of this and other approved modulators on the same mutations where data for this compound is available.

CFTR MutationThis compound Combination Therapy (Dirocaftor/Posenacaftor/Nesolicaftor)Alternative CFTR Modulator Therapy (e.g., Trikafta)
F508del/F508del ppFEV1: +8 percentage points vs. placebo (28 days) Sweat Chloride: -29 mmol/L vs. placebo (28 days)Trikafta: ppFEV1: +10.0 percentage points vs. placebo (4 weeks)
F508del/Minimal Function ppFEV1: Highly variable response (-13 to +20 percentage points) (28 days) Sweat Chloride: Highly variable response (-79 to +12 mmol/L) (28 days)Trikafta: ppFEV1: +13.8 percentage points vs. placebo (4 weeks)
Rare Mutations (General) CHOICES trial is ongoing to evaluate efficacy based on organoid response.Trikafta: A Phase 3 study in patients with rare mutations responsive in vitro showed a ppFEV1 improvement of 9.2 percentage points and a sweat chloride reduction of 28.3 mmol/L vs. placebo.
I1234_R1239del Preclinical data suggests functional rescue in combination with a corrector.Data for specific treatment with Trikafta on this mutation is not readily available in the provided search results.
G542X (Nonsense) Preclinical data suggests no increase in mRNA levels.Generally not responsive to current corrector/potentiator modulators alone.

Experimental Protocols

The evaluation of CFTR modulator efficacy relies on a variety of sophisticated in vitro and in vivo techniques. Below are detailed methodologies for two key experimental assays cited in the assessment of this compound and other CFTR modulators.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay is a cornerstone of the personalized medicine approach used in the HIT-CF and CHOICES trials to predict patient response to CFTR modulators.

  • Organoid Culture: Human intestinal organoids are established from rectal biopsies of CF patients and cultured in a basement membrane matrix.

  • Drug Incubation: Mature organoids are seeded in 96-well plates and incubated with the CFTR modulator(s) of interest (e.g., this compound combination) for a specified period (typically 24 hours for correctors and amplifiers).

  • Assay Initiation: Organoids are stained with a live-cell dye (e.g., Calcein green). The assay is initiated by adding a solution containing forskolin, an adenylyl cyclase activator that increases intracellular cAMP and subsequently activates CFTR.

  • Imaging and Analysis: Confocal live-cell microscopy is used to monitor the swelling of the organoids over time. The increase in the cross-sectional area of the organoids is quantified, with swelling being directly proportional to CFTR function (chloride and fluid secretion into the lumen). The area under the curve (AUC) is often used as a quantitative measure of CFTR activity.

Ussing Chamber Assay for CFTR Function in Human Bronchial Epithelial (HBE) Cells

The Ussing chamber is a gold-standard electrophysiological technique to directly measure ion transport across epithelial tissues.

  • Cell Culture: Primary HBE cells from CF patients are cultured on permeable supports to form a polarized monolayer.

  • Drug Treatment: The cultured cells are treated with CFTR modulators, such as the this compound combination, for a defined period.

  • Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral sides. Each side is bathed in a physiological solution.

  • Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which represents the net ion transport, is measured.

  • CFTR Activation and Inhibition: CFTR-mediated chloride secretion is stimulated by adding agonists like forskolin to the basolateral solution. The specificity of the current is confirmed by adding a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical side. The change in Isc upon stimulation and inhibition reflects the activity of the CFTR channels.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_patient Patient cluster_invitro In Vitro Model cluster_assay Functional Assay cluster_data Data Output Rectal Biopsy Rectal Biopsy Intestinal Organoids Intestinal Organoids Rectal Biopsy->Intestinal Organoids Nasal Brushing Nasal Brushing HBE Cell Culture HBE Cell Culture Nasal Brushing->HBE Cell Culture FIS Assay FIS Assay Intestinal Organoids->FIS Assay Ussing Chamber Ussing Chamber HBE Cell Culture->Ussing Chamber Organoid Swelling (AUC) Organoid Swelling (AUC) FIS Assay->Organoid Swelling (AUC) Short-Circuit Current (Isc) Short-Circuit Current (Isc) Ussing Chamber->Short-Circuit Current (Isc)

Experimental workflow for in vitro assessment of CFTR modulators.

signaling_pathway cluster_synthesis Protein Synthesis cluster_processing Protein Processing & Trafficking CFTR Gene CFTR Gene CFTR mRNA CFTR mRNA CFTR Gene->CFTR mRNA Transcription Ribosome Ribosome CFTR mRNA->Ribosome Translation Immature CFTR Protein Immature CFTR Protein Ribosome->Immature CFTR Protein Endoplasmic Reticulum Endoplasmic Reticulum Immature CFTR Protein->Endoplasmic Reticulum Folding Golgi Apparatus Golgi Apparatus Endoplasmic Reticulum->Golgi Apparatus Trafficking Mature CFTR Protein Mature CFTR Protein Golgi Apparatus->Mature CFTR Protein Maturation Cell Membrane Cell Membrane Mature CFTR Protein->Cell Membrane Insertion This compound This compound This compound->CFTR mRNA Increases amount Corrector Corrector Corrector->Endoplasmic Reticulum Aids folding Potentiator Potentiator Potentiator->Cell Membrane Increases channel opening

Signaling pathway of CFTR modulation by this compound and other modulators.

Conclusion

This compound, as a CFTR amplifier, offers a promising and distinct mechanism of action for the treatment of cystic fibrosis. Clinical data for the F508del mutation, in combination with a corrector and potentiator, demonstrates its potential to improve lung function and reduce sweat chloride concentration. The true breadth of this compound's utility, particularly for individuals with rare CFTR mutations, is the subject of ongoing research, most notably the CHOICES clinical trial. The personalized medicine approach of this trial, utilizing organoid technology, will be instrumental in identifying which of the myriad of rare CFTR mutations are responsive to this novel therapeutic strategy. While comparative data with highly effective modulators like Trikafta is still limited for many rare mutations, the continued investigation into CFTR amplifiers like this compound holds the potential to expand the range of therapeutic options for a wider spectrum of the cystic fibrosis population.

References

A Comparative Guide to Nesolicaftor: In-Vitro and In-Vivo Effects in Cystic Fibrosis Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro and in-vivo effects of Nesolicaftor (PTI-428), a novel cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, with the established triple-combination therapy, Elexacaftor/Tezacaftor/Ivacaftor (ETI, brand name Trikafta). This document summarizes key experimental data, details methodologies for pivotal assays, and visualizes the underlying signaling pathways to offer an objective resource for the scientific community.

Executive Summary

This compound is a first-in-class CFTR amplifier designed to increase the amount of CFTR protein, representing a distinct mechanism of action compared to existing CFTR correctors and potentiators.[1] Preclinical and clinical studies have demonstrated its potential to augment the efficacy of other CFTR modulators. Elexacaftor/Tezacaftor/Ivacaftor is a highly effective CFTR modulator therapy that has become a standard of care for a large proportion of individuals with cystic fibrosis (CF). This guide cross-validates the therapeutic potential of this compound by comparing its performance metrics against ETI.

Data Presentation: In-Vitro and In-Vivo Effects

The following tables summarize the quantitative data from key preclinical and clinical studies, offering a side-by-side comparison of this compound and ETI.

Table 1: In-Vitro Efficacy in Primary Human Cystic Fibrosis Bronchial Epithelial (CFBE) Cells
ParameterThis compound (in combination with ETI)Elexacaftor/Tezacaftor/Ivacaftor (ETI)
Augmentation of F508del CFTR Function Significantly increases ETI-corrected F508del CFTR function[1]Establishes a baseline of corrected F508del CFTR function
Rescue of TGF-β1-induced Inhibition Reverses TGF-β1-induced reductions in CFTR conductance by increasing CFTR mRNA expression[1]Efficacy can be diminished by TGF-β1
Effect on Inflammatory Cytokines Rescues the increase in IL-6 protein levels and partially reverses the increase in IL-8 levels induced by TGF-β1Does not fully mitigate the pro-inflammatory effects of TGF-β1
Ciliary Beating Rescue Rescues reduced ciliary beating caused by TGF-β1Ciliary function can be impaired by inflammatory mediators like TGF-β1
Table 2: In-Vivo Clinical Trial Outcomes
ParameterThis compound (in combination therapies)Elexacaftor/Tezacaftor/Ivacaftor (ETI)
Absolute Change in ppFEV1 8 percentage point improvement (in triple combination with Dirocaftor and Posenacaftor vs. placebo in patients with two F508del mutations)13.8 to 14.3 percentage point improvement vs. placebo
Absolute Change in Sweat Chloride -29 mmol/L reduction (in triple combination with Dirocaftor and Posenacaftor vs. placebo in patients with two F508del mutations)-41.8 mmol/L reduction vs. placebo
Patient Population Studied in patients with rare CFTR mutations and as an add-on to other modulator therapiesApproved for patients with at least one F508del mutation

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Primary Human Bronchial Epithelial (CFBE) Cell Culture and Treatment

Primary human CFBE cells homozygous for the F508del mutation are cultured on permeable supports at an air-liquid interface (ALI) to promote differentiation into a polarized epithelium. For in-vitro experiments, fully differentiated cultures are treated with the compounds of interest (e.g., ETI, this compound, TGF-β1) for a specified duration, typically 24 hours, before functional or molecular analysis.

Ussing Chamber Electrophysiology

To measure CFTR-dependent ion transport, differentiated CFBE cells cultured on permeable supports are mounted in Ussing chambers. The chambers are filled with physiological solutions and maintained at 37°C. The short-circuit current (Isc), a measure of net ion transport, is recorded. The experimental protocol typically involves the sequential addition of amiloride (to inhibit sodium channels), a CFTR agonist like forskolin (to activate CFTR), and a CFTR inhibitor (like CFTRinh-172) to determine the specific CFTR-dependent current.

Cytokine Analysis

To quantify the levels of inflammatory cytokines such as IL-6 and IL-8, basolateral media from the cultured CFBE cells is collected after treatment. The concentration of these cytokines is then measured using standard techniques like enzyme-linked immunosorbent assay (ELISA).

Clinical Trial Design for In-Vivo Data

The in-vivo data for both this compound and ETI are derived from randomized, double-blind, placebo-controlled clinical trials. Key endpoints in these trials include the absolute change from baseline in the percent predicted forced expiratory volume in 1 second (ppFEV1) and the absolute change from baseline in sweat chloride concentration.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of this compound.

cluster_TGFB TGF-β1 Signaling cluster_CFTR CFTR Gene Expression cluster_Neso This compound Action TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR SMAD SMAD Pathway TGFBR->SMAD miR145 miR-145 SMAD->miR145 upregulates CFTR_mRNA CFTR mRNA miR145->CFTR_mRNA degrades CFTR_Protein CFTR Protein CFTR_mRNA->CFTR_Protein translation This compound This compound PCBP1 PCBP1 This compound->PCBP1 binds PCBP1->CFTR_mRNA stabilizes

TGF-β1 pathway and this compound's mechanism.

cluster_workflow In-Vitro Experimental Workflow cluster_assays start Primary CFBE Cell Culture (ALI) treatment Treatment: - ETI - ETI + this compound - ETI + TGF-β1 - ETI + TGF-β1 + this compound start->treatment analysis Analysis treatment->analysis ussing Ussing Chamber (CFTR Function) analysis->ussing elisa ELISA (Cytokine Levels) analysis->elisa cilia Ciliary Beat Frequency analysis->cilia

Workflow for in-vitro assessment of this compound.

Conclusion

This compound demonstrates a novel mechanism of action as a CFTR amplifier, showing promise in augmenting the effects of existing CFTR modulators and counteracting the negative influence of inflammatory mediators like TGF-β1. While the clinical data for this compound is based on combination therapies, the in-vitro evidence strongly supports its potential to provide additional benefits on top of highly effective modulators like ETI. Further clinical investigation into the efficacy and safety of this compound in broader patient populations is warranted. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating the therapeutic landscape of cystic fibrosis.

References

Assessing the Added Benefit of Nesolicaftor to Existing CFTR Modulator Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Nesolicaftor, a novel cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, when added to existing CFTR modulator therapies. Experimental data from preclinical and clinical studies are presented to assess its potential added benefit in treating cystic fibrosis (CF).

Mechanism of Action: A New Class of CFTR Modulator

Cystic fibrosis is caused by mutations in the CFTR gene, leading to a defective CFTR protein that is unable to properly regulate the movement of chloride and water across cell membranes. This results in the production of thick, sticky mucus, primarily affecting the lungs and digestive system.[1] CFTR modulator therapies aim to correct the function of this faulty protein.

Existing modulator therapies fall into two main categories:

  • Correctors (e.g., lumacaftor, tezacaftor, elexacaftor): These molecules are designed to help the misfolded CFTR protein, particularly the common F508del mutation, fold into a more correct shape, allowing it to traffic to the cell surface.

  • Potentiators (e.g., ivacaftor, dirocaftor): These drugs work on the CFTR protein at the cell surface, increasing the probability that the channel is open to allow chloride ions to pass through.

This compound (PTI-428) represents a third class of CFTR modulator:

  • Amplifiers: this compound acts by increasing the amount of CFTR protein produced by the cell.[1] It is believed to enhance the stability of the CFTR messenger RNA (mRNA), leading to increased protein translation.[2] By providing more CFTR protein, amplifiers create a larger substrate for correctors and potentiators to act upon, potentially enhancing their therapeutic effects.

The following diagram illustrates the distinct mechanisms of action of these three classes of CFTR modulators.

cluster_0 CFTR Protein Lifecycle cluster_1 Site of Action of CFTR Modulators DNA CFTR Gene (DNA) mRNA CFTR mRNA DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation ER Endoplasmic Reticulum (ER) (Protein Folding) Ribosome->ER Golgi Golgi Apparatus (Processing & Trafficking) ER->Golgi Correct Folding Degradation Degradation ER->Degradation Misfolding CellSurface Cell Surface Channel Golgi->CellSurface Trafficking CellSurface->Degradation Endocytosis Amplifier This compound (Amplifier) Amplifier->mRNA Increases amount Corrector Correctors (e.g., Lumacaftor, Tezacaftor) Corrector->ER Improves folding Potentiator Potentiators (e.g., Ivacaftor, Dirocaftor) Potentiator->CellSurface Increases channel opening

Figure 1: Mechanism of Action of CFTR Modulators.

Comparative Clinical Efficacy: Add-on and Triple Combination Therapies

Clinical trials have evaluated the efficacy of this compound both as an add-on to existing CFTR modulator therapies and as part of a novel triple combination therapy. The primary endpoints in these studies are typically the absolute change from baseline in the percent predicted forced expiratory volume in one second (ppFEV1), a measure of lung function, and the change in sweat chloride concentration, a biomarker of CFTR function.

This compound as an Add-on Therapy

A Phase 2 clinical trial (NCT02718495) investigated the effect of adding this compound to the approved CFTR modulator Orkambi® (lumacaftor/ivacaftor) in patients with CF homozygous for the F508del mutation. Initial results indicated that patients receiving 50 mg of this compound in addition to their existing Orkambi treatment experienced improved lung function compared to those taking Orkambi alone.[1] These improvements were observed after two weeks and sustained through day 28.[1]

Another Phase 2 trial (NCT03591094) assessed this compound as an add-on to Symdeko® (tezacaftor/ivacaftor) in 40 participants homozygous for the F508del mutation. While the study concluded in 2019, detailed results comparing the this compound add-on group to the placebo group have not been fully released.

This compound in Triple Combination Therapy

This compound has been studied as part of a triple combination therapy with the investigational corrector posenacaftor (PTI-801) and the investigational potentiator dirocaftor (PTI-808).

In a Phase 1/2 clinical trial (NCT03500263) involving 31 CF patients with two copies of the F508del mutation, the triple combination therapy for 14 days resulted in a significant 5% increase in ppFEV1 from baseline in the high-dose posenacaftor group. Sweat chloride concentrations in this group were reduced by 19 mmol/L compared to baseline and 24 mmol/L compared to placebo.

A subsequent Phase 1/2 trial (NCT03251092) evaluated the triple combination over a 28-day period in patients with either one or two copies of the F508del mutation. In the homozygous F508del group, the triple therapy led to an 8 percentage point improvement in ppFEV1 and a 29 mmol/L reduction in sweat chloride compared to placebo at day 28. The response in patients with only one copy of the F508del mutation was more variable.

Quantitative Comparison of Clinical Trial Data

The following tables summarize the key efficacy data for existing CFTR modulator therapies and the this compound-containing triple combination therapy in patients homozygous for the F508del mutation.

Table 1: Change in Percent Predicted FEV1 (ppFEV1) in Patients Homozygous for F508del

TherapyTrialDurationMean Absolute Change from Baseline in ppFEV1 (Treatment Arm)Mean Absolute Change from Baseline in ppFEV1 (Placebo/Control Arm)Treatment Difference vs. Placebo/Control
Orkambi® (lumacaftor/ivacaftor)TRAFFIC & TRANSPORT (Phase 3)24 weeks+2.6 to +3.0 percentage points-+2.6 to +3.0 percentage points
Symdeko® (tezacaftor/ivacaftor)EVOLVE (Phase 3)24 weeks+4.0 percentage points-+4.0 percentage points
Trikafta® (elexacaftor/tezacaftor/ivacaftor)AURORA F/F (Phase 3)4 weeks+10.0 percentage points (vs. tez/iva)-+10.0 percentage points (vs. tez/iva)
This compound Triple Combo (this compound/posenacaftor/dirocaftor)NCT03251092 (Phase 1/2)28 days--+8.0 percentage points

Table 2: Change in Sweat Chloride in Patients Homozygous for F508del

TherapyTrialDurationMean Absolute Change from Baseline in Sweat Chloride (Treatment Arm)Mean Absolute Change from Baseline in Sweat Chloride (Placebo/Control Arm)Treatment Difference vs. Placebo/Control
Orkambi® (lumacaftor/ivacaftor)TRAFFIC & TRANSPORT (Phase 3)24 weeks-9.5 mmol/L+1.0 mmol/L-10.5 mmol/L
Symdeko® (tezacaftor/ivacaftor)EVOLVE (Phase 3)24 weeks-9.5 mmol/L+1.0 mmol/L-10.5 mmol/L
Trikafta® (elexacaftor/tezacaftor/ivacaftor)AURORA F/F (Phase 3)4 weeks-45.1 mmol/L (vs. tez/iva)--45.1 mmol/L (vs. tez/iva)
This compound Triple Combo (this compound/posenacaftor/dirocaftor)NCT03251092 (Phase 1/2)28 days---29.0 mmol/L

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the efficacy of this compound and other CFTR modulators.

Quantification of CFTR mRNA (qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the amount of CFTR mRNA in cells. This is particularly relevant for assessing the activity of CFTR amplifiers like this compound.

Protocol Overview:

  • RNA Isolation: Total RNA is extracted from cultured cells (e.g., primary human bronchial epithelial cells) using a commercially available RNA isolation kit.

  • RNA Quantification and Quality Control: The concentration and purity of the isolated RNA are determined using a spectrophotometer. RNA integrity is assessed using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: The isolated RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: The cDNA is then used as a template for PCR amplification with primers and probes specific for the CFTR gene. A housekeeping gene (e.g., GAPDH, ACTB) is also amplified as an internal control for normalization.

  • Data Analysis: The relative expression of CFTR mRNA is calculated using the comparative Ct (ΔΔCt) method, normalizing the CFTR signal to the housekeeping gene and comparing the treated samples to untreated controls.

Assessment of CFTR Protein Expression and Maturation (Western Blot)

Western blotting is employed to detect and quantify the CFTR protein, allowing for the assessment of its expression level and maturation state. The CFTR protein exists in two main forms: an immature, core-glycosylated form (Band B) found in the endoplasmic reticulum, and a mature, complex-glycosylated form (Band C) that has trafficked to the cell surface.

Protocol Overview:

  • Protein Extraction: Cells are lysed to release total protein.

  • Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody that specifically binds to the CFTR protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: A chemiluminescent substrate is added, and the light emitted from the bands is captured using an imaging system.

  • Analysis: The intensity of the bands corresponding to immature (Band B) and mature (Band C) CFTR is quantified. The ratio of Band C to Band B is often used as a measure of CFTR maturation.

Measurement of CFTR Channel Function (Ussing Chamber Assay)

The Ussing chamber is a specialized apparatus used to measure ion transport across epithelial tissues or cell monolayers. It is the gold standard for assessing the function of the CFTR chloride channel.

Protocol Overview:

  • Cell Culture: Primary human bronchial epithelial cells are cultured on permeable supports until they form a polarized monolayer with high electrical resistance.

  • Ussing Chamber Setup: The permeable support with the cell monolayer is mounted between the two halves of the Ussing chamber, separating the apical and basolateral compartments. Each compartment is filled with a physiological salt solution.

  • Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the current required to maintain this clamp (the short-circuit current) is continuously measured. The Isc is a direct measure of net ion transport across the epithelium.

  • Pharmacological Manipulation: A series of drugs are added to the chambers to isolate and measure CFTR-mediated chloride secretion:

    • Amiloride: Added to the apical side to block the epithelial sodium channel (ENaC).

    • Forskolin: Added to the basolateral side to increase intracellular cAMP levels and activate CFTR.

    • CFTR Potentiator (e.g., Ivacaftor): Added to assess the potentiation of CFTR channel activity.

    • CFTR Inhibitor (e.g., CFTRinh-172): Added at the end of the experiment to confirm that the measured current is indeed mediated by CFTR.

  • Data Analysis: The change in Isc in response to each drug is calculated to determine the magnitude of CFTR-mediated chloride secretion.

The following diagram illustrates the general workflow for evaluating the efficacy of a CFTR modulator.

cluster_0 Experimental Workflow for CFTR Modulator Evaluation start Start: Patient-derived Bronchial Epithelial Cells culture Cell Culture on Permeable Supports start->culture treatment Treatment with CFTR Modulator(s) culture->treatment assays Functional & Molecular Assays treatment->assays qpcr qRT-PCR: CFTR mRNA levels assays->qpcr western Western Blot: CFTR Protein Expression & Maturation assays->western ussing Ussing Chamber: CFTR Channel Function (Isc) assays->ussing analysis Data Analysis & Comparison qpcr->analysis western->analysis ussing->analysis end Conclusion: Efficacy of Modulator analysis->end

Figure 2: Evaluation of CFTR Modulator Efficacy.

Conclusion

This compound, as a CFTR amplifier, represents a novel therapeutic strategy for cystic fibrosis. Preclinical and early-phase clinical data suggest that by increasing the amount of CFTR protein, this compound has the potential to enhance the efficacy of existing corrector and potentiator therapies. The improvements in ppFEV1 and sweat chloride observed in the triple combination therapy trials are promising, although further large-scale, Phase 3 studies are needed to definitively establish its added benefit and safety profile. The variability in response, particularly in heterozygous patient populations, also warrants further investigation to identify which patients are most likely to benefit from this new class of CFTR modulator. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other emerging CFTR-targeted therapies.

References

Benchmarking Nesolicaftor: A Comparative Analysis Against Next-Generation CFTR Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Nesolicaftor (PTI-428) against the latest generation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, including the triple-combination therapies Trikafta (elexacaftor/tezacaftor/ivacaftor) and Alyftrek (vanzacaftor/tezacaftor/deutivacaftor). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available clinical and preclinical data to inform future research and development in cystic fibrosis (CF) therapeutics.

Executive Summary

The advent of highly effective CFTR modulator combination therapies has revolutionized the treatment of cystic fibrosis. The latest generation of approved drugs, exemplified by Trikafta and the recently approved Alyftrek, has demonstrated significant improvements in lung function and other key clinical endpoints. This compound, a CFTR amplifier, operates through a distinct mechanism of action by increasing the amount of CFTR protein, presenting a potential synergistic approach when combined with corrector and potentiator modulators. This guide synthesizes the available performance data for this compound and benchmarks it against these leading therapies, providing a framework for understanding its potential role in the evolving landscape of CF treatment.

Mechanism of Action: A Divergent Approach

The latest generation of CFTR modulators primarily consists of a combination of correctors and a potentiator. Correctors, such as elexacaftor, tezacaftor, and vanzacaftor, aid in the proper folding and trafficking of the mutated CFTR protein to the cell surface. A potentiator, like ivacaftor or deutivacaftor, then enhances the channel's opening probability, facilitating increased chloride ion transport.

In contrast, this compound is classified as a CFTR amplifier. Its mechanism involves increasing the biosynthesis of the CFTR protein itself.[1] Preclinical studies have indicated that this compound can significantly increase the levels of newly synthesized CFTR protein, which can then be targeted by correctors and potentiators.[1] This complementary mechanism suggests a potential for combination therapies that could further enhance overall CFTR function.

Signaling Pathways and Therapeutic Intervention Points

The following diagram illustrates the distinct points of intervention for CFTR amplifiers and the corrector-potentiator combinations within the CFTR protein processing and function pathway.

CFTR_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane CFTR Gene CFTR Gene CFTR mRNA CFTR mRNA CFTR Gene->CFTR mRNA Transcription Ribosome Ribosome CFTR mRNA->Ribosome Translation Nascent CFTR Protein Nascent CFTR Protein Ribosome->Nascent CFTR Protein ER Endoplasmic Reticulum Nascent CFTR Protein->ER Folding & Processing Golgi Golgi Apparatus ER->Golgi Trafficking Mature CFTR Channel Mature CFTR Channel Golgi->Mature CFTR Channel Insertion This compound This compound This compound->CFTR mRNA Amplifies Translation Correctors Correctors Correctors->ER Aids Folding Potentiators Potentiators Potentiators->Mature CFTR Channel Enhances Gating

Caption: CFTR protein biogenesis and modulator intervention points.

Comparative Clinical Performance

The following tables summarize the key efficacy data from clinical trials of this compound (in combination with other agents), Trikafta, and Alyftrek. It is important to note that these data are from separate clinical trials with different patient populations and study designs, and therefore, direct comparisons should be made with caution.

Table 1: Improvement in Lung Function (ppFEV1)

Therapy Patient Population Mean Absolute Change in ppFEV1 from Baseline (Percentage Points) Comparator Trial Duration
This compound (PTI-428) + Dirocaftor + Posenacaftor F508del Homozygous+8Placebo28 Days
This compound (PTI-428) + Orkambi F508del Homozygous+5.2Placebo28 Days
Trikafta (elexacaftor/tezacaftor/ivacaftor) F508del/Minimal Function+14.3Placebo24 Weeks
Trikafta (elexacaftor/tezacaftor/ivacaftor) F508del Homozygous+10.0Tezacaftor/Ivacaftor4 Weeks
Alyftrek (vanzacaftor/tezacaftor/deutivacaftor) F508del/Minimal Function & F508del HomozygousNon-inferior to TrikaftaTrikafta52 Weeks

Table 2: Reduction in Sweat Chloride (SwCl)

Therapy Patient Population Mean Absolute Change in SwCl from Baseline (mmol/L) Comparator Trial Duration
This compound (PTI-428) + Dirocaftor + Posenacaftor F508del Homozygous-29Placebo28 Days
This compound (PTI-428) + Orkambi F508del HomozygousNot correlated with ppFEV1 improvementPlacebo28 Days
Trikafta (elexacaftor/tezacaftor/ivacaftor) F508del/Minimal Function-41.8Placebo24 Weeks
Trikafta (elexacaftor/tezacaftor/ivacaftor) F508del Homozygous-45.1Tezacaftor/Ivacaftor4 Weeks
Alyftrek (vanzacaftor/tezacaftor/deutivacaftor) F508del/Minimal Function & F508del HomozygousSuperior to TrikaftaTrikafta52 Weeks

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are overviews of the typical experimental protocols used in the clinical development of CFTR modulators.

Clinical Trial Design and Endpoints

The following diagram outlines a typical workflow for a Phase 3 clinical trial of a CFTR modulator.

Clinical_Trial_Workflow Screening Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Screening->Informed Consent Randomization Randomization Test Article Arm Test Article Arm Randomization->Test Article Arm Control Arm (Placebo or Active Comparator) Control Arm (Placebo or Active Comparator) Randomization->Control Arm (Placebo or Active Comparator) Treatment Period Treatment Period Follow-up Follow-up Treatment Period->Follow-up Primary Endpoint Assessment (e.g., ppFEV1) Primary Endpoint Assessment (e.g., ppFEV1) Treatment Period->Primary Endpoint Assessment (e.g., ppFEV1) Secondary Endpoint Assessment (e.g., SwCl, CFQ-R) Secondary Endpoint Assessment (e.g., SwCl, CFQ-R) Treatment Period->Secondary Endpoint Assessment (e.g., SwCl, CFQ-R) Safety Monitoring Safety Monitoring Treatment Period->Safety Monitoring Data Analysis Data Analysis Follow-up->Data Analysis Patient Recruitment Patient Recruitment Patient Recruitment->Screening Informed Consent->Randomization Test Article Arm->Treatment Period Control Arm (Placebo or Active Comparator)->Treatment Period

Caption: Generalized workflow of a phase 3 CFTR modulator clinical trial.

Key Methodologies from Pivotal Trials:

  • Vertex Pharmaceuticals' Triple-Combination Trials (e.g., for Trikafta and Alyftrek): These are typically Phase 3, randomized, double-blind, controlled studies.

    • Patient Population: Inclusion criteria generally specify age (e.g., 12 years and older), a confirmed diagnosis of CF, and specific CFTR gene mutations (e.g., at least one F508del mutation). Lung function is also a key criterion, often with a percent predicted forced expiratory volume in one second (ppFEV1) between 40% and 90%.

    • Treatment Arms: Patients are randomized to receive either the investigational triple-combination therapy or a comparator (placebo or an active control like an existing CFTR modulator).

    • Primary Endpoint: The primary efficacy endpoint is typically the absolute change from baseline in ppFEV1 at a specified time point (e.g., week 4 or week 24).

    • Secondary Endpoints: Key secondary endpoints include the absolute change from baseline in sweat chloride (SwCl) concentration, the number of pulmonary exacerbations, and changes in the Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain score.

    • Safety Assessments: Safety and tolerability are monitored throughout the trial via adverse event reporting, clinical laboratory tests, electrocardiograms, and vital sign measurements.

  • Proteostasis Therapeutics' Trials for this compound: Clinical trials for this compound have evaluated it both as a monotherapy and as an add-on to existing CFTR modulators.

    • Patient Population: Similar to other CFTR modulator trials, inclusion is based on age, confirmed CF diagnosis, and specific genotypes (e.g., homozygous for the F508del mutation).

    • Study Design: These have included Phase 1/2, randomized, double-blind, placebo-controlled studies.

    • Endpoints: Efficacy has been assessed by changes in ppFEV1 and sweat chloride concentration. Pharmacokinetic and safety profiles are also primary objectives.

In Vitro Assays for CFTR Modulator Efficacy

Preclinical evaluation of CFTR modulators relies on robust in vitro assays to determine their mechanism and potential efficacy.

Ussing Chamber Assay:

This is the gold standard for measuring ion transport across epithelial tissues.

  • Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports to form a polarized monolayer.

  • Mounting: The cell culture inserts are mounted in an Ussing chamber, which separates the apical and basolateral sides.

  • Measurement: A voltage clamp is used to measure the short-circuit current (Isc), which is a direct measure of net ion transport.

  • Pharmacological Manipulation: CFTR-mediated chloride secretion is stimulated using agents like forskolin (to increase intracellular cAMP) and a phosphodiesterase inhibitor. The effect of the CFTR modulator is then assessed by the change in the forskolin-stimulated Isc. CFTR-specific inhibitors are used to confirm that the measured current is mediated by the CFTR channel.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids:

This assay provides a high-throughput method to assess CFTR function in a more physiologically relevant 3D model.

  • Organoid Culture: Intestinal crypts are isolated from patient rectal biopsies and cultured in a basement membrane matrix to form 3D organoids.

  • Treatment: Organoids are incubated with the CFTR modulator(s) of interest.

  • Stimulation and Imaging: Forskolin is added to stimulate CFTR-mediated fluid secretion into the organoid lumen, causing them to swell. The swelling is monitored and quantified using live-cell imaging.

  • Data Analysis: The increase in organoid area over time is used as a measure of CFTR function.

Conclusion

The latest generation of CFTR modulators, Trikafta and Alyftrek, have set a high benchmark for efficacy in the treatment of cystic fibrosis. This compound, with its distinct mechanism as a CFTR amplifier, demonstrates potential as a component of future combination therapies. The clinical data available for this compound, primarily as an add-on therapy or as part of a different triple combination, show promising improvements in lung function and reductions in sweat chloride. However, direct, head-to-head comparative trials with the current standard-of-care triple-combination therapies are needed to definitively establish its relative performance. The continued exploration of novel mechanisms of action, such as that of this compound, remains a critical endeavor in the pursuit of even more effective and broadly applicable treatments for all individuals with cystic fibrosis.

References

Independent Verification of Nesolicaftor: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Nesolicaftor, an investigational cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, with established CFTR modulators. The information is based on publicly available preclinical and clinical trial data.

Mechanism of Action: A Novel Approach to CFTR Modulation

Cystic fibrosis (CF) is caused by mutations in the CFTR gene, leading to a defective CFTR protein that is unable to properly regulate chloride and bicarbonate transport across cell membranes. This results in the accumulation of thick, sticky mucus in various organs. CFTR modulator therapies aim to correct the function of this faulty protein.

Current modulator therapies fall into three main categories:

  • Correctors: These molecules, such as lumacaftor, tezacaftor, and elexacaftor, aid in the proper folding and trafficking of the CFTR protein to the cell surface.

  • Potentiators: Ivacaftor is a potentiator that enhances the opening of the CFTR channel once it is at the cell surface, increasing the flow of ions.

  • Amplifiers: this compound (formerly PTI-428) represents a newer class of CFTR modulators. Its primary mechanism is to increase the amount of CFTR protein produced by the cell.

By increasing the substrate for correctors and potentiators, amplifiers like this compound have the potential to enhance the overall efficacy of combination therapies.

Comparative Clinical Efficacy

The following tables summarize the key efficacy data from clinical trials of this compound in combination with other modulators and compare it with the performance of approved CFTR modulator regimens. The primary endpoints for assessing efficacy in these trials are the absolute change in the percent predicted forced expiratory volume in one second (ppFEV1), a measure of lung function, and the absolute change in sweat chloride concentration, a direct indicator of CFTR protein function.

Table 1: Efficacy of this compound in Combination Therapies
TreatmentPatient PopulationDurationChange in ppFEV1 (Absolute)Change in Sweat Chloride (mmol/L)
Dirocaftor/Posenacaftor/NesolicaftorF508del Homozygous28 Days+8.0 percentage points (vs. placebo)[1][2]-29 (vs. placebo)[1][2]
This compound + Orkambi® (lumacaftor/ivacaftor)On existing Orkambi® therapy28 Days+5.2 percentage points (from baseline)Data not available
Table 2: Efficacy of Approved CFTR Modulator Combinations (for comparison)
TreatmentPatient PopulationDurationChange in ppFEV1 (Absolute)Change in Sweat Chloride (mmol/L)
Orkambi® (lumacaftor/ivacaftor)F508del Homozygous (≥12 years)24 Weeks+2.6 to +3.0 percentage points (vs. placebo)-29.1 (from baseline at week 24)
Symdeko® (tezacaftor/ivacaftor)F508del Homozygous (≥12 years)24 Weeks+4.0 percentage points (vs. placebo)-14.5 (from baseline at week 24 in ages 6-11)
Trikafta® (elexacaftor/tezacaftor/ivacaftor)At least one F508del mutation (≥12 years)24 Weeks+14.3 percentage points (vs. placebo)-41.8 (vs. placebo)

Experimental Protocols

Western Blotting for CFTR Protein Quantification

This method is used to determine the amount of immature (band B) and mature (band C) CFTR protein in cells. An increase in the mature, fully glycosylated band C indicates improved protein processing and trafficking to the cell surface.

Methodology:

  • Cell Lysis:

    • Wash cultured cells (e.g., human bronchial epithelial cells) with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.

    • Incubate on ice and then centrifuge to pellet cell debris. The supernatant contains the total protein extract.

  • Protein Quantification:

    • Determine the total protein concentration of the lysate using a standard assay such as the bicinchoninic acid (BCA) assay.

  • Sample Preparation and Electrophoresis:

    • Mix a standardized amount of protein (e.g., 20-50 µg) with Laemmli sample buffer containing a reducing agent like dithiothreitol (DTT).

    • Heat the samples at a temperature that avoids protein aggregation (e.g., 37-65°C for 15 minutes). Do not boil CFTR samples.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a low-percentage (e.g., 6-8%) polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Immunodetection:

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for CFTR.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.

    • Perform densitometry on the bands corresponding to immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) CFTR. Normalize the band intensities to a loading control protein (e.g., β-actin or GAPDH).

Ussing Chamber Assay for CFTR Function

The Ussing chamber is the gold-standard technique for measuring ion transport across epithelial tissues. It allows for the direct measurement of CFTR-mediated chloride secretion.

Methodology:

  • Cell Culture:

    • Culture primary human airway epithelial cells on permeable supports (e.g., Transwell® inserts) until they form a confluent and polarized monolayer with high transepithelial electrical resistance.

  • Ussing Chamber Setup:

    • Mount the permeable support containing the cell monolayer in an Ussing chamber, separating the apical and basolateral compartments.

    • Fill both compartments with a physiological salt solution (e.g., Krebs-Ringer bicarbonate solution) and maintain at 37°C and aerate with 95% O2/5% CO2.

  • Measurement of Ion Transport:

    • Measure the transepithelial voltage and clamp it to 0 mV to measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.

    • First, inhibit the epithelial sodium channel (ENaC) with amiloride applied to the apical side.

    • Next, stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin, to the basolateral side.

    • To assess the effect of a potentiator, add the compound (e.g., ivacaftor) to the apical side after forskolin stimulation.

    • Finally, inhibit CFTR-dependent current with a specific CFTR inhibitor (e.g., CFTRinh-172) added to the apical side to confirm that the measured current is CFTR-specific.

  • Data Analysis:

    • The change in Isc in response to the CFTR agonist and inhibitor is calculated to quantify CFTR-mediated chloride secretion.

Visualizing Cellular Pathways and Workflows

The following diagrams illustrate the mechanism of action of different CFTR modulators and the experimental workflows.

CFTR_Modulation_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CFTR Gene CFTR Gene Ribosome Ribosome CFTR Gene->Ribosome Transcription & Translation ER Endoplasmic Reticulum Ribosome->ER Protein Synthesis Golgi Golgi Apparatus ER->Golgi Processing & Trafficking Cell Membrane Cell Membrane Golgi->Cell Membrane Insertion This compound This compound This compound->Ribosome Increases CFTR Protein Synthesis Correctors Correctors Correctors->ER Aids in Protein Folding Potentiators Potentiators Potentiators->Cell Membrane Enhances Channel Opening

Mechanism of Action of CFTR Modulators.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Densitometry & Analysis H->I

Western Blotting Workflow for CFTR Quantification.

Ussing_Chamber_Workflow A Culture Cells on Permeable Supports B Mount Monolayer in Ussing Chamber A->B C Measure Baseline Short-Circuit Current (Isc) B->C D Inhibit ENaC (Amiloride) C->D E Stimulate CFTR (Forskolin) D->E F Add Potentiator (e.g., Ivacaftor) E->F G Inhibit CFTR (CFTRinh-172) F->G H Analyze Change in Isc G->H

Ussing Chamber Assay Workflow for CFTR Function.

References

Replicating Key Experiments from Nesolicaftor Clinical Trials: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the clinical trial performance of Nesolicaftor in a triple combination therapy against established cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Detailed methodologies for replicating key in vivo and in vitro experiments are presented to support further research and development in the field of cystic fibrosis.

This compound (PTI-428) is a CFTR amplifier designed to increase the expression of the CFTR protein. In clinical trials, it has been evaluated as part of a triple combination therapy with Dirocaftor (a CFTR potentiator) and Posenacaftor (a CFTR corrector). This guide focuses on the performance of this combination in patients homozygous for the F508del mutation, the most common CF-causing mutation, and compares it to the approved CFTR modulator therapies: Orkambi® (Lumacaftor/Ivacaftor), Symdeko® (Tezacaftor/Ivacaftor), and Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor).

Comparative Clinical Trial Data

The following tables summarize the key efficacy endpoints from clinical trials of this compound triple therapy and its comparators in F508del homozygous patients.

Table 1: Change in Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1)

Treatment RegimenStudy PopulationMean Absolute Change in ppFEV1 from BaselineStudy Duration
This compound Triple Therapy (Dirocaftor/Posenacaftor/Nesolicaftor)F508del Homozygous+8 percentage points (vs. placebo)[1]28 Days
Orkambi® (Lumacaftor/Ivacaftor)F508del Homozygous+2.8 to +3.3 percentage points (vs. placebo)[2]24 Weeks
Symdeko® (Tezacaftor/Ivacaftor)F508del Homozygous+4.0 percentage points (vs. placebo)[3]24 Weeks
Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor)F508del Homozygous+10 percentage points (vs. placebo)4 Weeks

Table 2: Change in Sweat Chloride (SwCl)

Treatment RegimenStudy PopulationMean Absolute Change in SwCl from Baseline (mmol/L)Study Duration
This compound Triple Therapy (Dirocaftor/Posenacaftor/Nesolicaftor)F508del Homozygous-29 mmol/L (vs. placebo)[1]28 Days
Orkambi® (Lumacaftor/Ivacaftor)F508del Homozygous-24.8 mmol/L[4]24 Weeks
Symdeko® (Tezacaftor/Ivacaftor)F/Gating GenotypesGreater decrease than Ivacaftor alone8 Weeks
Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor)At least one F508del mutation-41.8 mmol/L (vs. placebo)24 Weeks
Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor)F/G and F/RF Genotypes-22.3 mmol/L (within-group change)8 Weeks

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess CFTR modulator efficacy, allowing for their replication in a laboratory setting.

In Vivo Experiment: Sweat Chloride Test

The quantitative pilocarpine iontophoresis sweat test is a gold-standard diagnostic tool for cystic fibrosis and a key biomarker for assessing CFTR modulator efficacy.

Principle: Pilocarpine, a sweat-inducing agent, is delivered to a small area of the skin via a mild electrical current (iontophoresis). The sweat is then collected and its chloride concentration is measured.

Detailed Protocol:

  • Skin Preparation: Clean a 2x2 inch area on the patient's forearm or leg with deionized water and dry it thoroughly.

  • Electrode Placement: Place two electrodes on the prepared skin area. The positive electrode is covered with a gauze or filter paper saturated with a pilocarpine nitrate solution, and the negative electrode is covered with a gauze or filter paper saturated with an electrolyte solution.

  • Iontophoresis: Apply a current of 1.5 mA for 5 minutes.

  • Sweat Collection: After iontophoresis, remove the electrodes and clean the stimulated area with deionized water. Place a pre-weighed filter paper or a Macroduct® sweat collector over the stimulated area. The collection period is typically 30 minutes. A minimum of 75 mg of sweat on filter paper or 15 µL in a Macroduct collector is required for accurate analysis.

  • Chloride Analysis: The chloride concentration in the collected sweat is measured using coulometric titration.

In Vivo Experiment: Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1)

Spirometry is a standard lung function test used to measure the volume and/or speed of air that can be inhaled and exhaled. FEV1, the volume of air forcefully exhaled in one second, is a key endpoint in CF clinical trials.

Principle: The patient performs a maximal forced exhalation into a spirometer after a maximal inspiration. The measured FEV1 is compared to predicted values based on the individual's age, sex, height, and ethnicity to calculate the ppFEV1.

Standardized Procedure:

  • Patient Preparation: Ensure the patient has not used short-acting bronchodilators for at least 6 hours, long-acting bronchodilators for 12 hours, and sustained-release theophylline for 24 hours before the test.

  • Maneuver Execution:

    • The patient should be seated in an upright position.

    • A nose clip is applied.

    • The patient takes a maximal deep inspiration.

    • The patient then performs a "blast" of maximal forced expiration that continues for as long as possible (up to 15 seconds).

  • Acceptability and Repeatability: At least three acceptable maneuvers should be performed. The two largest FVC and FEV1 values should be within 150 mL of each other.

  • Data Reporting: The highest FEV1 value from the acceptable maneuvers is reported and used to calculate the ppFEV1.

In Vitro Experiment: Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay provides a personalized medicine approach to assess CFTR function and response to modulators using patient-derived intestinal organoids.

Principle: Intestinal organoids derived from rectal biopsies are cultured in a 3D matrix. Forskolin, a direct activator of adenylyl cyclase, increases intracellular cAMP levels, leading to the opening of functional CFTR channels. The subsequent chloride efflux drives water into the organoid lumen, causing them to swell. The degree of swelling is proportional to CFTR function.

Detailed Protocol:

  • Organoid Culture: Human intestinal organoids are established from rectal biopsies and cultured in a basement membrane matrix (e.g., Matrigel®) with a specialized growth medium.

  • Assay Plating: Plate 30-80 organoids per well in a 96-well plate.

  • Drug Incubation: Treat the organoids with the CFTR modulators of interest for a specified period (e.g., 24 hours).

  • Forskolin Stimulation and Imaging:

    • Stain the organoids with a live-cell dye (e.g., Calcein Green).

    • Add forskolin (typically 5-10 µM) to the medium.

    • Immediately begin live-cell imaging using a confocal microscope at 37°C. Capture images at regular intervals (e.g., every 20 minutes) for up to 2 hours.

  • Quantification: The change in the cross-sectional area of the organoids over time is quantified using image analysis software. The area under the curve is calculated to represent the forskolin-induced swelling and thus CFTR function.

In Vitro Experiment: Ussing Chamber Assay

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues and cultured cell monolayers.

Principle: A segment of epithelial tissue or a monolayer of cultured epithelial cells is mounted between two chambers, separating the apical and basolateral sides. The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which represents the net ion transport, is measured. Specific activators and inhibitors are used to isolate the CFTR-dependent chloride current.

Detailed Protocol for Primary Human Bronchial Epithelial (HBE) Cells:

  • Cell Culture: Culture primary HBE cells on permeable supports (e.g., Transwell® inserts) until a confluent and differentiated monolayer is formed.

  • Mounting in Ussing Chamber: Mount the permeable support containing the HBE cell monolayer in the Ussing chamber. Both the apical and basolateral chambers are filled with Krebs-bicarbonate Ringer solution and gassed with 95% O2/5% CO2 at 37°C.

  • Measurement of Short-Circuit Current (Isc):

    • Allow the baseline Isc to stabilize.

    • Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

    • Add a CFTR activator cocktail (e.g., forskolin and IBMX) to the basolateral chamber to stimulate CFTR-mediated chloride secretion.

    • Add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc in response to the CFTR activator and inhibitor is calculated to determine the magnitude of CFTR-mediated chloride transport.

Visualizing Key Concepts

To further elucidate the experimental and biological concepts discussed, the following diagrams are provided.

CFTR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to CFTR CFTR Channel Cl_ion Cl- CFTR->Cl_ion Transports G_Protein->AC Activates PKA Protein Kinase A cAMP->PKA Activates PKA->CFTR Phosphorylates (Opens Channel) ATP ATP ATP->AC

Figure 1: Simplified CFTR activation signaling pathway.

Sweat_Chloride_Test_Workflow cluster_procedure Sweat Chloride Test Procedure Skin_Prep 1. Skin Preparation (Clean and Dry) Electrode_Placement 2. Electrode Placement (Pilocarpine & Electrolyte) Skin_Prep->Electrode_Placement Iontophoresis 3. Iontophoresis (Mild Electrical Current) Electrode_Placement->Iontophoresis Sweat_Collection 4. Sweat Collection (Filter Paper or Macroduct) Iontophoresis->Sweat_Collection Analysis 5. Chloride Analysis (Coulometric Titration) Sweat_Collection->Analysis

Figure 2: Workflow for the quantitative pilocarpine iontophoresis sweat test.

CFTR_Modulator_Comparison cluster_therapies Treatment Regimens cluster_endpoints Key Efficacy Endpoints CFTR_Modulators CFTR Modulator Therapies Nesolicaftor_Triple This compound Triple Therapy (Amplifier + Corrector + Potentiator) CFTR_Modulators->Nesolicaftor_Triple Orkambi Orkambi® (Corrector + Potentiator) CFTR_Modulators->Orkambi Symdeko Symdeko® (Corrector + Potentiator) CFTR_Modulators->Symdeko Trikafta Trikafta® (2 Correctors + Potentiator) CFTR_Modulators->Trikafta ppFEV1 Change in ppFEV1 Nesolicaftor_Triple->ppFEV1 Sweat_Chloride Change in Sweat Chloride Nesolicaftor_Triple->Sweat_Chloride Orkambi->ppFEV1 Orkambi->Sweat_Chloride Symdeko->ppFEV1 Symdeko->Sweat_Chloride Trikafta->ppFEV1 Trikafta->Sweat_Chloride

Figure 3: Logical relationship of the compared CFTR modulator therapies and their key endpoints.

References

Safety Operating Guide

Navigating the Disposal of Nesolicaftor: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific manufacturer guidelines necessitates a precautionary approach to the disposal of the investigational drug Nesolicaftor. This document provides essential safety and logistical information, synthesizing best practices for the handling and disposal of research-grade chemical compounds to ensure minimal environmental impact and maintain laboratory safety.

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory management. While specific disposal protocols for this compound (also known as PTI-428) are not publicly available from the manufacturer or in its Safety Data Sheet (SDS), established principles of chemical waste management provide a clear framework for its safe handling and disposal.

Core Principles for this compound Disposal

Given that this compound is a bioactive small molecule intended for therapeutic research, it should be treated as a potentially hazardous chemical waste. The primary goal is to prevent its release into the environment, particularly into the sanitary sewer system, where it could have unknown ecological effects.

General Disposal Procedures:

  • Do Not Drain Dispose: Under no circumstances should this compound powder or solutions be poured down the drain.[1] Bioactive compounds can disrupt aquatic ecosystems and wastewater treatment processes.

  • Segregate Waste Streams: Keep this compound waste separate from other chemical waste to ensure proper handling and disposal.

  • Use Designated Chemical Waste Containers: All this compound waste, including unused product, solutions, and contaminated materials, should be collected in clearly labeled, leak-proof hazardous waste containers.

  • Consult Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS office is the primary resource for specific guidance on hazardous waste disposal and will be familiar with local, state, and federal regulations.

Disposal Considerations for this compound Waste Streams

The following table summarizes the recommended disposal pathways for different types of waste generated during research involving this compound.

Waste StreamRecommended Disposal Pathway
Unused or Expired Solid this compound Collect in a designated, labeled hazardous waste container. The container should be sealed and stored in a secure, well-ventilated area away from incompatible materials. Arrange for pickup by your institution's EHS-approved hazardous waste disposal service.
This compound Solutions (e.g., in DMSO) Collect all solutions containing this compound in a designated hazardous waste container for liquid chemical waste. Do not mix with other solvent waste streams unless approved by your EHS office. Ensure the container is properly labeled with the contents, including the solvent (e.g., "this compound in DMSO").
Contaminated Labware (Solid Waste) Sharps (needles, scalpels): Dispose of in a designated sharps container for hazardous chemical waste.[2] Glassware (vials, pipettes): If not grossly contaminated, triple-rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed glassware can then be disposed of in a designated laboratory glass waste container.[3] If grossly contaminated, dispose of directly into a solid hazardous waste container. Plasticware (pipette tips, tubes): Dispose of in a designated solid hazardous waste container.
Contaminated Personal Protective Equipment (PPE) Gloves, bench paper, and other disposable PPE contaminated with this compound should be collected in a designated solid hazardous waste container.

Experimental Protocols

Specific experimental protocols for the disposal of this compound have not been published. The procedures outlined above are based on general best practices for laboratory chemical waste management.

This compound Disposal Workflow

The following diagram illustrates a logical workflow for making decisions regarding the disposal of this compound waste in a laboratory setting.

Nesolicaftor_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused Powder, Contaminated Labware/PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in Solvents) waste_type->liquid_waste Liquid sharps Sharps (Needles, etc.) waste_type->sharps Sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Collect in Designated Sharps Container for Chemical Waste sharps->sharps_container contact_ehs Contact Institutional EHS for Pickup and Disposal solid_container->contact_ehs liquid_container->contact_ehs sharps_container->contact_ehs

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

By adhering to these general guidelines and consulting with your institution's safety professionals, you can ensure the safe and environmentally responsible disposal of this compound and other research chemicals.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Nesolicaftor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Nesolicaftor. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following table outlines the required PPE.

PPE CategoryItemSpecifications
Hand Protection GlovesNitrile, Butyl, or PVC gloves of adequate length to prevent skin contact.
Eye Protection Safety GlassesApproved, properly fitted, dust- or splash-proof chemical safety glasses.
Body Protection Lab CoatA standard laboratory coat should be worn to protect clothing.
Respiratory Protection Not RequiredUnder normal conditions of use, respiratory protection is not required. However, if dusts are generated, a NIOSH-approved respirator may be necessary.

Operational Plans: From Receipt to Disposal

A systematic workflow is crucial for the safe handling of this compound. The following diagram illustrates the key stages of this process.

Nesolicaftor_Workflow Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Store Store in Designated Location Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Prepare_Workstation Prepare Workstation in Ventilated Area Don_PPE->Prepare_Workstation Weigh_and_Prepare Weigh and Prepare Solution Prepare_Workstation->Weigh_and_Prepare Conduct_Experiment Conduct Experiment Weigh_and_Prepare->Conduct_Experiment Decontaminate Decontaminate Work Surfaces Conduct_Experiment->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose Dispose of Waste Segregate_Waste->Dispose Doff_PPE Doff PPE Dispose->Doff_PPE

Safe Handling Workflow for this compound
Handling Procedures

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended, especially when working with the solid form or preparing solutions.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1]

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound.[1]

Storage Conditions

Proper storage is essential to maintain the integrity of this compound.

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C2 years
-20°C1 year

Store in a tightly sealed container in a dry and well-ventilated place.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be treated as chemical waste.

  • Segregation: Segregate this compound waste from other laboratory waste streams.

  • Containerization: Collect waste in designated, clearly labeled, and sealed containers.

  • Disposal Method: Dispose of chemical waste through a licensed and approved hazardous waste disposal service. Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

In the event of an accidental exposure to this compound, follow these immediate, step-by-step procedures.

Skin Contact
  • Immediate Action: Immediately remove any contaminated clothing.

  • Rinsing: Rinse the affected skin area with copious amounts of water for at least 15 minutes.

  • Medical Attention: Seek medical attention if irritation develops or persists.

Eye Contact
  • Immediate Action: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Contact Lenses: If present and easy to do, remove contact lenses.

  • Medical Attention: Seek immediate medical attention.

Inhalation
  • Immediate Action: Move the affected person to fresh air.

  • Rest: Keep the person calm and at rest.

  • Medical Attention: Seek medical attention if breathing becomes difficult or symptoms persist.

Ingestion
  • Immediate Action: Do NOT induce vomiting.

  • Rinse Mouth: Rinse the mouth thoroughly with water.

  • Medical Attention: Seek immediate medical attention.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.